Perfluorododecane
Beschreibung
The exact mass of the compound Hexacosafluorododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F26/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZGTRLARPEMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26 | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184726 | |
| Record name | Perfluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-59-5 | |
| Record name | Perfluorododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacosafluorododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexacosafluorododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorododecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ2D6NE3MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluorododecane: A Comprehensive Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties and characterization methodologies for perfluorododecane (PFD), a perfluoroalkane of significant interest in various scientific and industrial fields, including as a potential component in drug delivery systems and as a contrast agent.
Core Chemical and Physical Properties
This compound (C₁₂F₂₆) is a fully fluorinated alkane, which imparts exceptional chemical inertness and thermal stability.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂F₂₆ | [3][4][5] |
| Molecular Weight | 638.09 g/mol | [3][4][5] |
| Boiling Point | 178 °C | [3][6] |
| Melting Point | 75 °C | [7][6] |
| Density | 1.731 g/cm³ at 90 °C | [3] |
| Solubility | Perfluorocarbons like this compound exhibit very low solubility in water (on the order of 10 ppm) and are not miscible with most common organic solvents such as ethanol, acetone, and chloroform. However, they can show miscibility with some hydrocarbons, like hexane. Perfluorocarbons are known to dissolve relatively high volumes of gases due to weak intermolecular interactions. |
Characterization of this compound: Experimental Protocols
The definitive identification and purity assessment of this compound necessitates the use of advanced analytical techniques. The following sections detail the typical experimental protocols for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent with which it is miscible, such as a perfluorinated solvent or a hydrocarbon like hexane. The concentration should be optimized for the instrument's sensitivity, typically in the low ppm range.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is employed.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 5 minutes. This program should be optimized based on the specific instrument and column.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention time of the this compound peak is used for identification against a known standard. The mass spectrum will show a characteristic fragmentation pattern, although a molecular ion peak may be absent or of very low intensity, which is common for perfluoroalkanes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex matrices, particularly at trace levels, LC-MS/MS offers high sensitivity and selectivity.
Methodology:
-
Sample Preparation: For aqueous samples, solid-phase extraction (SPE) is often employed for sample clean-up and concentration. For other matrices, a suitable extraction solvent must be chosen. The final extract is typically dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for perfluorinated compounds.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
-
Data Analysis: Identification is based on the retention time and the presence of the specific SRM transitions at the expected ratio. Quantification is typically performed using an internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of fluorinated compounds.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent that provides good solubility. Given the limited solubility in common NMR solvents, a fluorinated solvent like hexafluorobenzene or a co-solvent system might be necessary.
-
Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe.
-
NMR Experiment Conditions:
-
Nucleus Observed: ¹⁹F.
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Referencing: An internal or external standard such as trifluorotoluene or hexafluorobenzene is used for chemical shift referencing.
-
Pulse Program: A standard one-pulse experiment is typically sufficient.
-
-
Data Analysis: The ¹⁹F NMR spectrum of this compound will show distinct signals corresponding to the different fluorine environments in the molecule (e.g., -CF₃ and -CF₂- groups). The chemical shifts, coupling constants, and integration of these signals provide detailed structural information and can be used to identify impurities.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.
Caption: A logical workflow for the characterization of a this compound sample.
References
- 1. lcms.cz [lcms.cz]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
The Dawn of a Fluorinated World: Early Studies and Discovery of Perfluorododecane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a pivotal era in the advancement of fluorine chemistry, laying the groundwork for the synthesis and understanding of a novel class of compounds: perfluorocarbons. Among these, perfluorododecane (C₁₂F₂₆), a twelve-carbon alkane with all its hydrogen atoms replaced by fluorine, emerged as a subject of significant interest due to its extreme chemical inertness and unique physical properties. This technical guide delves into the early studies and discovery of this compound, presenting key quantitative data, detailed experimental protocols from the era, and visualizations of the foundational synthetic pathways.
From Discovery to Synthesis: The Electrochemical Fluorination Revolution
The journey to this compound and other perfluorocarbons was unlocked by the pioneering work of Joseph H. Simons in the 1930s.[1][2] His development of electrochemical fluorination (ECF), later known as the Simons process, provided the first practical method for the large-scale production of these highly fluorinated compounds.[1][2] The process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, was a significant breakthrough.[2] Early research was often driven by the need for chemically resistant materials for projects of national importance, and the full details of the Simons process were not widely published until after World War II, with a comprehensive paper appearing in the Journal of the Electrochemical Society in 1949.[2]
The synthesis of this compound via the Simons process begins with a dodecanoyl precursor, typically dodecanoyl fluoride. This starting material is dissolved in anhydrous hydrogen fluoride to create an electrically conductive solution. An electric current is then passed through the solution, leading to the systematic replacement of all carbon-hydrogen bonds with carbon-fluorine bonds. The immediate product of the electrochemical fluorination of dodecanoyl fluoride is perfluorododecanoyl fluoride (C₁₁F₂₃COF).
Physicochemical Properties: A Snapshot from Early Investigations
Early researchers meticulously characterized the physical properties of the newly synthesized perfluorocarbons. While specific data for this compound from the earliest publications is sparse, data for its immediate precursor, perfluorododecanoic acid, was documented. The following table summarizes key physical properties of this compound, drawing from both early literature on related compounds and more recent, comprehensive measurements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂F₂₆ | - |
| Molecular Weight | 638.09 g/mol | [2] |
| Boiling Point | 178 °C | [2] |
| Melting Point | 75 °C | [2] |
| Density | >1.5 g/cm³ | [2] |
| Refractive Index | ~1.283 | [2] |
Experimental Protocols: Recreating Early Synthetic Procedures
The following protocols are reconstructed based on the principles of the Simons electrochemical fluorination process and subsequent chemical transformations described in the mid-20th century literature.
I. Synthesis of Perfluorododecanoyl Fluoride via Electrochemical Fluorination
Objective: To synthesize perfluorododecanoyl fluoride from dodecanoyl fluoride using the Simons ECF process.
Apparatus:
-
A Simons electrochemical fluorination cell, typically constructed from a material resistant to hydrogen fluoride (e.g., nickel or a nickel alloy).
-
A pack of alternating nickel anodes and cathodes, insulated from each other.
-
A power source capable of delivering a constant voltage (typically 5-6 V).
-
A condenser and collection trap cooled with a dry ice/acetone bath to capture volatile products and hydrogen gas.
-
An inlet for the introduction of anhydrous hydrogen fluoride and the organic feedstock.
-
An outlet for venting hydrogen gas.
Methodology:
-
The ECF cell is charged with anhydrous hydrogen fluoride.
-
Dodecanoyl fluoride is introduced into the cell at a controlled rate. The concentration of the organic starting material is typically kept low.
-
A direct current is applied across the electrodes, with the cell potential maintained at approximately 5-6 volts. Electrolysis is continued until the theoretical amount of charge has been passed to achieve complete fluorination.
-
Hydrogen gas, a byproduct of the reaction, is vented from the cell and passed through a trap to remove any entrained hydrogen fluoride.
-
The crude product, primarily perfluorododecanoyl fluoride, is drained from the cell. Due to its high density, it typically forms a separate layer from the hydrogen fluoride.
-
The crude product is washed with water to hydrolyze any remaining starting material and remove residual hydrogen fluoride. It is then treated with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acidity, followed by another water wash.
-
The washed product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification is achieved through fractional distillation under reduced pressure to isolate the perfluorododecanoyl fluoride.
II. Conversion of Perfluorododecanoyl Fluoride to this compound
Objective: To convert the perfluorododecanoyl fluoride to the final this compound product. This involves two key steps: hydrolysis to the carboxylic acid and subsequent decarboxylation.
A. Hydrolysis to Perfluorododecanoic Acid
Methodology:
-
The purified perfluorododecanoyl fluoride is carefully reacted with water. This hydrolysis reaction converts the acyl fluoride to the corresponding carboxylic acid, perfluorododecanoic acid.
-
The resulting perfluorododecanoic acid, a solid at room temperature, is then purified, typically by recrystallization from a suitable solvent.
B. Decarboxylation to this compound
Methodology:
-
The purified perfluorododecanoic acid is heated, often in the presence of a catalyst or in a high-boiling point solvent, to induce decarboxylation. This process removes the carboxylic acid group as carbon dioxide, yielding the perfluoroalkane.
-
The crude this compound is then purified by distillation or sublimation to yield the final product.
Visualizing the Core Processes
The following diagrams illustrate the logical workflow of the synthesis of this compound and the foundational electrochemical fluorination process.
References
An In-depth Technical Guide to the Biocompatibility of Perfluorododecane
An important introductory note: Direct and extensive biocompatibility data for Perfluorododecane (PFDoDA) is limited in publicly accessible literature. Consequently, this guide leverages available data for Perfluorodecanoic acid (PFDA), a structurally similar long-chain perfluorinated carboxylic acid with a ten-carbon chain, as a proxy to infer the potential biocompatibility profile of this compound (a twelve-carbon chain). This approach is taken to provide a comprehensive overview based on the closest available scientific evidence. All data presented for PFDA should be considered indicative and may not be fully representative of PFDoDA.
Introduction to this compound and its Biocompatibility Profile
This compound (C₁₂F₂₆) is a perfluorocarbon (PFC), a class of organofluorine compounds that have garnered significant interest in various biomedical applications, including drug delivery, medical imaging, and as respiratory gas carriers. Their unique properties, such as high gas-dissolving capacity, chemical inertness, and hydrophobicity, make them attractive candidates for these uses. However, the biocompatibility of these substances is a critical factor that determines their suitability and safety for clinical applications.
The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. For a compound like this compound, this involves a thorough investigation of its potential to cause adverse effects such as cytotoxicity, inflammation, and immunotoxicity.
This technical guide provides a detailed overview of the current understanding of the biocompatibility of long-chain perfluorinated acids, with a specific focus on data available for Perfluorodecanoic acid (PFDA) as a surrogate for this compound. It includes a summary of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key biocompatibility assays, and visualizations of relevant biological pathways and experimental workflows.
In Vitro Biocompatibility Assessment
In vitro studies are crucial for the initial screening of the biocompatibility of a compound, providing insights into its effects at a cellular level. Key aspects of in vitro assessment include cytotoxicity, which evaluates the potential of a substance to cause cell death, and the inflammatory response of cells upon exposure.
Cytotoxicity Data
Cytotoxicity assays are fundamental in determining the concentration at which a substance may become toxic to cells. The following table summarizes available quantitative cytotoxicity data for Perfluorodecanoic acid (PFDA).
| Cell Line | Assay Type | Concentration | Cell Viability (%) | IC50 / LC50 | Source |
| Mouse Melanoma B16 | Not Specified | 100 µM | 54% | - | [1] |
| Pig Oocytes | Viability Assay | - | - | LC50 = 7.8 µM | [2] |
| Pig Oocytes | Maturation Assay | - | - | IM50 = 3.8 µM | [2] |
IC50 (Median Inhibitory Concentration) is the concentration of a substance that reduces a biological activity by 50%. LC50 (Median Lethal Concentration) is the concentration that is lethal to 50% of the tested organisms. IM50 (Median Inhibition of Maturation) is the concentration that inhibits 50% of oocyte maturation.
Inflammatory Response
Long-chain perfluoroalkyl substances have been shown to modulate inflammatory responses. Studies on PFDA suggest an interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key regulator of lipid metabolism and inflammation. Activation of PPAR-α by PFDA has been observed to lead to a subsequent negative regulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in certain contexts.[3][4] However, it is important to note that the inflammatory response to PFAS can be complex and context-dependent.
In Vivo Biocompatibility Assessment
In vivo studies provide a more comprehensive understanding of a compound's biocompatibility by evaluating its effects within a living organism. These studies can reveal systemic toxicity, effects on specific organs, and the overall immune response.
Systemic and Organ-Specific Toxicity
The following table summarizes findings from in vivo studies on Perfluorodecanoic acid (PFDA) in animal models.
| Species | Route of Administration | Dose | Duration | Key Findings | NOAEL/LOAEL | Source |
| Female Harlan Sprague-Dawley Rats | Oral Gavage | 0, 0.125, 0.25, 0.5, 1, or 2 mg/kg/day | 28 days | Increased relative liver weights at ≥ 0.25 mg/kg/day. | NOAEL not explicitly stated, LOAEL for liver effects likely 0.25 mg/kg/day. | [5] |
| Female B6C3F1/N Mice | Oral Gavage | 0, 0.625, 1.25, 2.5, or 5.0 mg/kg/week | 4 weeks | Hepatomegaly at ≥ 0.625 mg/kg/week. | NOAEL not explicitly stated, LOAEL for hepatomegaly likely 0.625 mg/kg/week. | [5] |
| Female C57BL/6J Mice | Single Oral Dose | 0, 40, 80, 100, 120, or 160 mg/kg | Up to 30 days | 2.5-fold increase in absolute liver weight. | Not applicable (acute study). | [6] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.[7][8][9]
Immunotoxicity
The immune system is a sensitive target for many chemical compounds. In vivo studies with PFDA have revealed effects on immune cell populations, as detailed in the table below.
| Species | Route of Administration | Dose | Duration | Key Immunotoxic Effects | Source |
| Female B6C3F1/N Mice | Oral Gavage | ≥ 1.25 mg/kg/week | 4 weeks | Decreased numbers of splenic CD3+, CD4+, and CD8+ cells. | [5] |
| Female B6C3F1/N Mice | Oral Gavage | 5.0 mg/kg/week | 4 weeks | Decreased total spleen cells, and Ig+ and NK+ cells. | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of biocompatibility. The following sections provide methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound (or the test compound) in a suitable solvent (e.g., DMSO) and then in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Hemolysis Assay for Hemocompatibility
The hemolysis assay evaluates the potential of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.
Principle: The amount of hemoglobin released from damaged RBCs is quantified by measuring the absorbance of the supernatant after incubation with the test material.
Protocol:
-
Blood Collection and Preparation: Obtain fresh whole blood (e.g., from a rabbit or human) containing an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with a buffered saline solution (e.g., PBS) to remove plasma and platelets. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2%).
-
Sample Preparation: Prepare serial dilutions of this compound (or the test compound) in PBS.
-
Incubation: In a series of test tubes or a 96-well plate, mix the RBC suspension with the test compound dilutions. Include a positive control (e.g., Triton X-100 or distilled water to induce 100% hemolysis) and a negative control (PBS). Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant from each sample and transfer it to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a clear understanding of the biocompatibility assessment.
PPAR-α Signaling Pathway in Inflammatory Response
Perfluorinated carboxylic acids like PFDA have been shown to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). This nuclear receptor plays a critical role in regulating lipid metabolism and inflammation. The following diagram illustrates a simplified model of how PFDA-mediated PPAR-α activation can influence the inflammatory response.
General Biocompatibility Testing Workflow
The biological evaluation of a medical device or its components follows a structured risk management process, as outlined in standards such as ISO 10993.[10][11][12][13] The following workflow diagram provides a simplified overview of this process for a chemical compound like this compound.[14][15][16]
Conclusion
The biocompatibility of this compound is a critical area of investigation for its potential use in drug development and other biomedical applications. While direct data on this compound is scarce, studies on its close structural analog, Perfluorodecanoic acid, provide valuable insights. The available evidence suggests that long-chain perfluorinated carboxylic acids can exhibit dose-dependent cytotoxicity and have the potential to modulate the immune system, in part through the PPAR-α signaling pathway.
The in vivo data on PFDA indicate that the liver is a primary target organ, with effects such as hepatomegaly observed at relatively low doses. Furthermore, alterations in immune cell populations in lymphoid tissues have been reported, highlighting the immunomodulatory potential of these compounds.
It is imperative that further research be conducted specifically on this compound to establish its definitive biocompatibility profile. The experimental protocols and workflows outlined in this guide provide a framework for such investigations, adhering to internationally recognized standards for the biological evaluation of medical materials. A thorough understanding of the biocompatibility of this compound is essential for ensuring its safe and effective translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual action of peroxisome proliferator-activated receptor alpha in perfluorodecanoic acid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual action of peroxisome proliferator-activated receptor alpha in perfluorodecanoic acid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunotoxic and Hepatotoxic Effects of Perfluoro-n-decanoic acid (PFDA) on Female Harlan Sprague-Dawley Rats and B6C3F1/N Mice When Administered by Oral Gavage for 28 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biochemical toxicity of perfluorodecanoic acid in the mouse is different from that of 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Characterization of the LOAEL-to-NOAEL uncertainty factor for mild adverse effects from acute inhalation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 12. greenlight.guru [greenlight.guru]
- 13. emergobyul.com [emergobyul.com]
- 14. Chemical Characterization Can Supplement and Support Biocompatibility Testing - Medical Design Briefs [medicaldesignbriefs.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. congenius.ch [congenius.ch]
Perfluorododecane as a Gas Carrier: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of perfluorododecane as a gas carrier in novel experimental setups. This compound, a perfluorocarbon (PFC), is a chemically inert and biocompatible compound with a high capacity for dissolving respiratory gases and other bioactive gaseous molecules. These properties make it a valuable tool in various research and therapeutic development areas, particularly for oxygen, nitric oxide, and carbon monoxide delivery.
Core Principles of Perfluorodocarbon Gas Carriage
Perfluorocarbons are unique in their ability to physically dissolve large volumes of gases. Unlike hemoglobin, which chemically binds oxygen, PFCs carry gases in the spaces between their molecules. This dissolution is governed by Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure in the gas phase. The high solubility of gases in PFCs like this compound is attributed to the weak intermolecular forces and the large cavities present in the liquid structure. For biomedical applications, PFCs are typically formulated as emulsions to be miscible in aqueous environments like cell culture media or blood.
Quantitative Data on Gas Solubility
The efficiency of a gas carrier is determined by its gas dissolution capacity. While specific data for this compound is not as widely published as for other PFCs like perfluorodecalin or perfluorooctyl bromide, the available information indicates a high solubility for key gases.
| Gas | Solubility in Perfluorocarbons (general) | Notes |
| Oxygen (O₂) | 40-50 mL O₂ / 100 mL PFC | Perfluorocarbons can dissolve up to 20 times more oxygen than water.[1] The exact solubility varies with the specific PFC and experimental conditions. |
| Nitric Oxide (NO) | High, with a partition coefficient favoring the PFC phase | Studies on PFC emulsions show a nitric oxide concentration 2.4 times higher in the PFC micelles than in the aqueous solution.[2] The solubility of NO in PFCs is reported to be approximately 11.6 times that of oxygen.[2] |
| Carbon Monoxide (CO) | High | Perfluorocarbons exhibit high solubility for nonpolar gases, including carbon monoxide.[1] |
Note: The table summarizes general solubility data for perfluorocarbons. Specific values for this compound may vary.
Experimental Protocols
Preparation of this compound Nanoemulsion
This protocol describes the preparation of a stable this compound nanoemulsion for gas delivery applications using a high-pressure homogenization method.
Materials:
-
This compound
-
Surfactant (e.g., lecithin, Pluronic F-68)
-
Glycerol (for tonicity adjustment)
-
High-purity water (Water for Injection grade recommended for in vivo studies)
Equipment:
-
High-pressure homogenizer
-
High-shear mixer
-
Beakers and magnetic stirrer
-
Water bath
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the chosen surfactant in this compound. Gentle heating (40-50°C) may be necessary to aid dissolution.
-
Aqueous Phase: Dissolve glycerol in high-purity water.
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 50-60°C).
-
Slowly add the aqueous phase to the oil phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Apply multiple passes (typically 5-10) at a pressure of 100-150 MPa to achieve a translucent nanoemulsion with a droplet size of 100-200 nm.
-
-
Gas Loading:
-
To load the emulsion with a specific gas, bubble the desired gas (e.g., oxygen, nitric oxide, carbon monoxide) through the nanoemulsion for a set period (e.g., 15-30 minutes) at a controlled flow rate.
-
Alternatively, for precise loading, the emulsion can be equilibrated with the gas in a sealed, pressurized container.
-
-
Sterilization:
-
For biological experiments, sterilize the final emulsion by filtration through a 0.22 µm syringe filter.
-
In Vivo Oxygen Delivery in a Murine Model
This protocol outlines a general procedure for evaluating the efficacy of a gas-loaded this compound emulsion in an in vivo model of hypoxia.
Materials:
-
Oxygen-loaded this compound nanoemulsion
-
Anesthetic agent (e.g., isoflurane)
-
Animal model (e.g., mouse)
-
Pulse oximeter for monitoring blood oxygen saturation
-
Intravenous injection supplies
Procedure:
-
Animal Preparation: Anesthetize the animal and monitor its vital signs, including baseline blood oxygen saturation.
-
Induction of Hypoxia: Induce a controlled hypoxic state by adjusting the composition of the inhaled gas mixture (e.g., reducing the oxygen concentration).
-
Emulsion Administration: Once a stable hypoxic state is achieved, administer the oxygen-loaded this compound nanoemulsion intravenously via a tail vein catheter.
-
Monitoring: Continuously monitor the animal's blood oxygen saturation, heart rate, and other physiological parameters throughout the experiment.
-
Data Analysis: Compare the blood oxygen saturation levels before and after the administration of the emulsion to determine the efficacy of oxygen delivery.
Visualizations: Workflows and Signaling Pathways
To facilitate the understanding of experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for In Vivo Oxygen Delivery
Caption: Workflow for evaluating in-vivo oxygen delivery.
Signaling Pathway of Nitric Oxide-Mediated Vasodilation
Caption: Nitric oxide signaling pathway in vasodilation.
Conclusion
This compound holds significant promise as a versatile gas carrier for a range of experimental applications. Its high gas solubility, coupled with its chemical inertness and biocompatibility when formulated as a nanoemulsion, enables the controlled delivery of gases to cellular and in vivo systems. This technical guide provides a foundational understanding of the principles, quantitative aspects, and experimental protocols associated with the use of this compound as a gas carrier. Further research into the specific properties of this compound and its interactions with biological systems will undoubtedly expand its utility in the fields of biology, medicine, and drug development.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Perfluorododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorododecane (C₁₂F₂₆) is a fully fluorinated alkane, a member of the perfluoroalkane (PFA) family. These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, which imparts unique and valuable properties. The strong carbon-fluorine bond, the most stable in organic chemistry, renders perfluorocarbons exceptionally stable and inert. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to research and drug development applications.
Physical Properties of this compound
The physical properties of this compound are summarized in the table below. These properties make it a candidate for various specialized applications, including as a component in emulsions for drug delivery and as a stable, inert medium.
| Property | Value | Reference / Notes |
| Molecular Formula | C₁₂F₂₆ | |
| Molecular Weight | 638.09 g/mol | |
| Appearance | White solid at room temperature | |
| Melting Point | 75 - 76 °C (167 - 169 °F) | |
| Boiling Point | 178 °C (352.4 °F) at 760 mmHg | |
| Density (liquid) | 1.731 g/cm³ at 90 °C | |
| Refractive Index | ~1.283 at 20 °C | Estimated value for the solid state. The refractive index of perfluoroalkanes is generally low. |
| Viscosity (liquid) | Data not available for C₁₂F₂₆ | The viscosity of liquid perfluoroalkanes increases with chain length. For comparison, the dynamic viscosity of perfluorooctane (C₈F₁₈) is approximately 2.1 mPa·s at 25 °C. |
| Surface Tension | Data not available for C₁₂F₂₆ | The surface tension of liquid perfluoroalkanes is very low, typically in the range of 12-20 mN/m. It is expected to be slightly higher than that of shorter-chain perfluoroalkanes.[1][2] |
| Vapor Pressure | Data not available for C₁₂F₂₆ | The vapor pressure of perfluoroalkanes decreases with increasing chain length. For comparison, the vapor pressure of perfluorooctanoic acid is around 4 Pa at 25 °C.[3] |
| Solubility | ||
| In Water | Insoluble | Perfluorocarbons are highly hydrophobic. |
| In Acetone | Limited quantitative data | Generally, perfluoroalkanes have low solubility in common organic solvents like acetone.[4] |
| In Ethanol | Limited quantitative data | Similar to acetone, solubility is expected to be low. |
| In DMSO | Limited quantitative data | Solubility is expected to be low. |
| In Hexane | Miscible | Perfluoroalkanes are often miscible with non-polar solvents like hexane. |
| Thermal Conductivity | Data not available for C₁₂F₂₆ | Perfluoroalkanes generally have low thermal conductivity, making them good thermal insulators. |
| Dielectric Constant | ~2.0 | Perfluoroalkanes have very low dielectric constants, making them excellent electrical insulators.[1][4][5] |
Chemical Properties and Reactivity
This compound, like other perfluoroalkanes, is characterized by its exceptional chemical inertness. This lack of reactivity is a direct consequence of the strength and stability of the carbon-fluorine bond.
-
Chemical Stability: this compound is resistant to attack by most chemical reagents, including strong acids, bases, oxidizing agents, and reducing agents.
-
Thermal Stability: It exhibits high thermal stability and can withstand high temperatures without significant decomposition.
-
Reactivity: Due to the strength of the C-F bonds, this compound does not readily participate in most chemical reactions under normal conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the physicochemical properties of perfluorocarbons like this compound.
Viscosity Measurement (Ubbelohde Viscometer)
Objective: To determine the kinematic and dynamic viscosity of liquid this compound at a controlled temperature.
Methodology:
-
Apparatus: An Ubbelohde capillary viscometer, a constant temperature water bath with a precision of ±0.01 K, a stopwatch, and a calibrated thermometer.
-
Procedure: a. The viscometer is thoroughly cleaned with a suitable solvent and dried. b. A known volume of the liquid sample (molten this compound) is introduced into the viscometer. c. The viscometer is vertically mounted in the constant temperature water bath and allowed to equilibrate for at least 30 minutes. d. The liquid is drawn up into the upper bulb of the viscometer by suction. e. The suction is removed, and the time taken for the liquid meniscus to pass between two marked points on the capillary is measured using a stopwatch. f. The measurement is repeated at least three times, and the average flow time is calculated.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of the liquid at the same temperature.
Surface Tension Measurement (Du Noüy Ring Method)
Objective: To measure the surface tension of liquid this compound.
Methodology:
-
Apparatus: A tensiometer equipped with a platinum-iridium Du Noüy ring, a thermostatically controlled sample vessel, and a microbalance.
-
Procedure: a. The platinum ring is meticulously cleaned with a suitable solvent and then flamed to red heat to remove any organic contaminants. b. The sample of molten this compound is placed in the sample vessel and allowed to reach thermal equilibrium. c. The ring is immersed in the liquid. d. The ring is slowly pulled upwards through the liquid-air interface. e. The force required to detach the ring from the liquid surface is measured by the microbalance.
-
Calculation: The surface tension (γ) is calculated from the maximum force (F) using the equation: γ = F / (4πR * f), where R is the radius of the ring and f is a correction factor that depends on the ring dimensions and the properties of the liquid.
Vapor Pressure Measurement (Knudsen Effusion Method)
Objective: To determine the low vapor pressure of solid this compound at a given temperature.
Methodology:
-
Apparatus: A Knudsen effusion cell (a small, thermostated container with a small orifice), a high-precision microbalance, a high-vacuum system, and a temperature controller.
-
Procedure: a. A known mass of the solid this compound sample is placed in the Knudsen cell. b. The cell is placed in a high-vacuum chamber and heated to the desired temperature. c. As the sample sublimes, the vapor effuses through the small orifice into the vacuum. d. The rate of mass loss of the sample is measured over time using the microbalance.
-
Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M), where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[6][7][8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preparation of this compound nanoemulsions for drug delivery applications.
Caption: A schematic workflow for the laboratory-scale preparation of drug-loaded this compound nanoemulsions.
Applications in Drug Development
The unique properties of this compound make it a valuable component in advanced drug delivery systems. Its inertness and ability to form stable emulsions are particularly advantageous.
-
Nanoemulsions: this compound can be formulated into nano-sized emulsions that can encapsulate hydrophobic drugs.[9][10][11] These nanoemulsions can improve the solubility and bioavailability of poorly water-soluble drugs.[9][10][11]
-
Oxygen Delivery: While shorter-chain perfluorocarbons are more commonly studied for this purpose, perfluorocarbon emulsions, in general, have a high capacity for dissolving gases like oxygen. This property is being explored for developing artificial blood substitutes and for oxygenating hypoxic tumors to enhance the efficacy of radiotherapy and photodynamic therapy.
-
Contrast Agents: The fluorine atoms in this compound can be detected by ¹⁹F Magnetic Resonance Imaging (MRI), allowing for the use of this compound-based nanoemulsions as contrast agents for in vivo imaging and tracking of drug delivery vehicles.
Conclusion
This compound possesses a unique combination of physical and chemical properties, primarily defined by its high degree of fluorination. Its chemical inertness, thermal stability, and ability to form stable nanoemulsions make it a promising material for various applications in research and drug development. While some specific quantitative data for this compound remain to be fully elucidated, the established trends within the perfluoroalkane series provide a strong basis for its potential applications. Further research into the specific properties of this compound will undoubtedly open up new avenues for its use in advanced materials and biomedical technologies.
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. researchgate.net [researchgate.net]
Perfluorododecane and Its Interaction with Biological Membranes: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals into the molecular interactions, biophysical effects, and signaling consequences of perfluorododecane and related long-chain perfluoroalkyl substances on biological membranes.
Introduction
This compound, a fully fluorinated alkane, is a member of the broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their exceptional chemical stability and hydrophobic nature, properties that have led to their use in a variety of industrial and commercial applications. However, this stability also contributes to their persistence in the environment and potential for bioaccumulation. Understanding the fundamental interactions of PFAS with biological membranes is crucial for elucidating their mechanisms of toxicity and for the development of novel drug delivery systems.
While specific research on this compound is limited, this guide synthesizes the available data and extrapolates from studies on structurally similar long-chain PFAS, such as perfluorododecanoic acid (PFDoA), to provide a comprehensive overview of how these molecules interact with and affect the structure and function of cellular membranes. This document details the molecular mechanisms of membrane integration, the resulting changes in membrane properties, and the downstream effects on cellular signaling pathways.
Molecular Mechanisms of Membrane Interaction
The integration of long-chain PFAS into lipid bilayers is a complex process driven by a combination of forces. Molecular dynamics simulations of compounds like perfluorododecanoic acid (PFDoA) reveal a multi-step mechanism. Initially, for charged PFAS, the polar head group is attracted to the charged head groups of phospholipids at the membrane surface. This is followed by a reorientation of the molecule, allowing the hydrophobic perfluorinated tail to embed within the lipid core of the membrane. This insertion is a significant driving force for the interaction.[1]
The extended chain length of molecules like this compound and PFDoA facilitates more extensive interactions with the lipid membrane, leading to a more pronounced influence on its structural and dynamic properties compared to shorter-chain PFAS.[1]
Biophysical Effects on Biological Membranes
The incorporation of this compound and related long-chain PFAS into biological membranes can significantly alter their physical properties, including fluidity, permeability, and phase behavior.
Membrane Fluidity and Permeability
The effect of PFAS on membrane fluidity is a subject of ongoing research, with some studies suggesting an ordering effect while others indicate increased fluidity. For instance, some molecular dynamics simulations have shown that certain PFAS can have a cholesterol-like condensing effect, leading to increased order in the lipid tails and a thicker membrane. Conversely, other studies have reported that PFAS can disrupt lipid packing, leading to increased membrane fluidity.[2][3]
This altered fluidity has direct consequences for membrane permeability. An increase in membrane fluidity is often associated with an increase in permeability to water and other small molecules.[2][4][5] This can have significant implications for cellular homeostasis and can, for example, enhance the diffusion of signaling molecules across the membrane.[4]
Phase Transition Behavior
Differential scanning calorimetry (DSC) is a key technique used to study the effect of exogenous molecules on the phase transitions of lipid bilayers. The incorporation of PFAS can alter the gel-to-liquid crystalline phase transition temperature (Tm) of model membranes. These changes provide insights into how these molecules affect the packing and organization of lipids within the membrane.[6]
Quantitative Data on Perfluorocarbon-Membrane Interactions
The following tables summarize key quantitative data from studies on the interaction of long-chain PFAS with model membranes.
| Compound | Model Membrane | Technique | Parameter | Value | Reference |
| This compound | Not specified | Predictive Model (PP-LFERs) | log Kow (Octanol-Water) | 8.4 | [7] |
| This compound | Not specified | Predictive Model (PP-LFERs) | log Kaw (Air-Water) | 7.1 | [7] |
| Perfluorododecanoic Acid (PFDoA) | Phospholipid Bilayer | Atomistic Molecular Dynamics Simulations | Membrane Integration | Spontaneous insertion driven by free energy gradient | [1] |
Table 1: Partition Coefficients and Thermodynamic Parameters of this compound and Related Compounds.
| Compound | Model Membrane | Technique | Effect on Membrane Property | Reference |
| Long-chain PFAS (general) | Phospholipid Bilayer | Various | Increased membrane ordering and decreased fluidity (in some cases) | [1] |
| Long-chain PFAS (general) | Microbial Membranes | Not specified | Increased fluidity and permeability | [4] |
| Perfluorooctanoic Acid (PFOA) | DOPC Bilayers | Water Permeability Assay | Biphasic effect on water permeability | [2] |
| Perfluorobutanesulfonic Acid (PFBS) | DPPC Monolayer | Langmuir Trough | Increased monolayer compressibility | [8] |
Table 2: Effects of Long-Chain PFAS on Membrane Physical Properties.
Experimental Protocols
A variety of experimental and computational techniques are employed to investigate the interaction of perfluorocarbons with biological membranes.
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the dynamic interactions between PFAS and lipid bilayers.
Typical Protocol:
-
System Setup: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) is constructed and hydrated with a water box. The PFAS molecules of interest are then introduced into the water phase.
-
Force Field Application: An appropriate force field (e.g., CHARMM, AMBER) is applied to describe the interatomic forces.
-
Equilibration: The system is equilibrated for a period (e.g., 50 nanoseconds) to allow it to reach a stable state.
-
Production Run: The simulation is run for an extended period (e.g., over 100 nanoseconds) to observe the interactions between the PFAS and the membrane.
-
Analysis: Trajectories are analyzed to determine parameters such as the location of the PFAS within the bilayer, changes in membrane thickness and area per lipid, and the free energy profile of insertion.
Langmuir Trough Experiments
Langmuir troughs are used to study the behavior of molecules at an air-water interface, providing a model for a single leaflet of a biological membrane.
Typical Protocol:
-
Monolayer Formation: A solution of a phospholipid (e.g., DPPC) in a volatile solvent is spread onto the surface of an aqueous subphase in a Langmuir trough.
-
PFAS Introduction: The PFAS of interest is introduced into the subphase.
-
Compression Isotherms: The monolayer is compressed by movable barriers, and the surface pressure is measured as a function of the area per molecule. Changes in the resulting isotherm in the presence of the PFAS indicate its interaction with the lipid monolayer.[8]
-
Brewster Angle Microscopy (BAM): This technique can be used to visualize the morphology of the monolayer during compression.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.
Typical Protocol:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film with a buffer solution, which may or may not contain the PFAS of interest.
-
Calorimetric Scan: The sample and a reference are heated at a constant rate, and the differential heat flow is recorded.
-
Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition. Changes in Tm and enthalpy in the presence of PFAS indicate an interaction with the lipid bilayer.
Impact on Cellular Signaling Pathways
The disruption of membrane structure and function by long-chain PFAS can have downstream consequences for cellular signaling.
Toll-Like Receptor (TLR) Signaling
Studies on perfluorodecanoic acid (PFDA) have shown that it can induce immunotoxicity by dysregulating the Toll-like receptor (TLR) signaling pathway.[9] This pathway is a critical component of the innate immune system.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Chronic exposure to some PFAS has been shown to activate PPAR signaling pathways. These pathways are involved in the regulation of lipid metabolism. The activation of PPARs can lead to the transcriptional regulation of genes involved in de novo lipid synthesis.[10]
Conclusion and Future Directions
The interaction of this compound and related long-chain PFAS with biological membranes is a critical area of research with implications for toxicology, environmental science, and drug development. While current data, largely from related compounds, suggests that these molecules readily partition into lipid bilayers, altering their physical properties and impacting cellular signaling, more research is needed to specifically elucidate the behavior of this compound.
Future studies should focus on obtaining quantitative data on the partitioning of this compound into various model membranes and its specific effects on membrane fluidity, permeability, and protein function. A deeper understanding of these interactions will be essential for accurately assessing the biological risks associated with this persistent compound and for harnessing the unique properties of perfluorocarbons for biomedical applications.
References
- 1. Molecular Mechanisms of Perfluoroalkyl Substances Integration into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical Consequences for Exposure of Model Cell Membranes to Perfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFAS fluidize synthetic and bacterial lipid monolayers based on hydrophobicity and lipid charge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Membrane-Modifying Effects of Perfluoroalkyl Substances in Model Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partitioning and Accumulation of Perfluoroalkyl Substances in Model Lipid Bilayers and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langmuir trough studies of the interactions between per- and polyfluoroalkyl substances (PFAS) and a model cell membrane | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 9. Perfluorodecanoic acid (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish [pubs.usgs.gov]
- 10. biorxiv.org [biorxiv.org]
In Vitro Toxicological Profile of Perfluorododecanoic Acid (PFDoA): A Technical Guide
Introduction
Perfluorododecanoic acid (PFDoA), a long-chain per- and polyfluoroalkyl substance (PFAS) with a 12-carbon backbone, is a synthetic chemical characterized by its exceptional stability and persistence in the environment. Due to its widespread use in various industrial and consumer products, PFDoA has become a ubiquitous environmental contaminant, leading to growing concerns about its potential impact on human health. Understanding the toxicological profile of PFDoA is crucial for effective risk assessment and regulatory decision-making. This technical guide provides a comprehensive overview of the in vitro toxicological effects of PFDoA, focusing on its cytotoxicity, genotoxicity, and underlying mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in toxicology and environmental health studies.
Chapter 1: Cytotoxicity Profile
The cytotoxicity of perfluorinated carboxylic acids (PFCAs) is strongly correlated with their carbon chain length, with toxicity generally increasing as the chain elongates.[1][2] PFDoA, as a C12 compound, is considered one of the more toxic PFCAs.[3] In vitro studies consistently demonstrate that PFDoA induces cell death in a dose-dependent manner across various cell lines.
Quantitative Cytotoxicity Data
| Cell Line | Assay | Exposure Duration | Endpoint | Effective Concentration | Citation |
| PC12 (Rat Pheochromocytoma) | Cell Viability Assay | Not Specified | Decreased Viability | Dose-dependent decrease observed | [4] |
| PC12 (Rat Pheochromocytoma) | Not Specified | Not Specified | Apoptosis | Caspase 3 activity increased at 100 µM | [4] |
| HCT116 (Human Colon Carcinoma) | Viability Test | 72 hours | EC50 | Lower than shorter-chain PFCAs (e.g., PFOA, PFDA) | [1] |
| HepaRG (Human Hepatoma) | WST-1 Assay | 24 hours | Cell Viability | Tested up to 100 µM due to solubility limits | [5] |
| Mouse Primary Nephrocytes | Cell Viability Assay | Not Specified | Decreased Viability | Significant effects > 10 µM | [6][7] |
| SH-SY5Y (Human Neuroblastoma) | Not Specified | 24 hours | Not Specified | Exposure at 30 µM | [8] |
| Note: Data for Perfluorodecanoic acid (PFDA, C10), a structurally similar analogue. |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Cell Seeding: Plate cells (e.g., HepG2, PC12) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of PFDoA in the appropriate culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of PFDoA (e.g., 0-200 µM). Include a solvent control (e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following exposure, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the optical density (absorbance) of each well at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Chapter 2: Genotoxicity
The genotoxicity of PFDoA, its potential to damage cellular DNA, has been investigated using several in vitro assays. The results, however, are not entirely consistent across different experimental systems, suggesting that the genotoxic effects may be cell-type or condition-dependent.
Summary of Genotoxicity Studies
| Test System | Assay | Concentrations | Key Findings | Citation |
| Japanese Medaka Liver Cells | Alkaline Comet Assay | 0.1, 0.5, 2.5 mg/L | Significant, time- and concentration-dependent increase in % Tail DNA, indicating DNA damage. | [3] |
| Japanese Medaka Erythrocytes | Micronucleus (MN) Test | 0.1, 0.5, 2.5 mg/L | Significant increase in the frequency of micronuclei and other nuclear abnormalities. | [3] |
| HepG2 (Human Hepatoma) | Comet Assay | 2x10⁻⁷ to 2x10⁻⁵ M | No dose-dependent increase in DNA damage was observed for PFDoA, unlike other tested PFAS. | [10] |
| Mouse Hepatocytes | Comet Assay | Not Specified | Confirmed DNA strand breaks after exposure. | [11] |
| Mouse Hepatocytes | 8-OHdG Measurement | Not Specified | Increased 8-OHdG content, indicating DNA oxidative damage. | [11] |
| CHO Cells* | Chromosomal Aberration | Not Specified | Induced chromosomal aberrations in the presence of S9 metabolic activation. | [12][13] |
| Note: Data for Perfluorodecanoic acid (PFDA, C10), a structurally similar analogue. |
Experimental Protocol: Alkaline Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Expose the target cells to PFDoA for a specified duration. After exposure, harvest the cells and resuspend them in ice-cold, Ca²⁺ and Mg²⁺ free PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v). Pipette this mixture onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on ice.
-
Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The alkaline conditions and electric field cause fragmented DNA (from damaged cells) to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).[3][11]
Chapter 3: Mechanisms of Toxicity
In vitro research has begun to elucidate the molecular and cellular pathways through which PFDoA exerts its toxic effects. Key mechanisms identified include the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic cell death pathways.
Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a frequently cited mechanism for PFAS toxicity.[14] In neuronal PC12 cells, exposure to PFDoA at concentrations of 50 and 100 µM led to a significant increase in ROS and malondialdehyde (a marker of lipid peroxidation), along with a decrease in the cells' total antioxidant capacity.[4] However, another study using HepG2 liver cells did not find a significant increase in ROS generation following PFDoA exposure, suggesting this effect may be cell-type specific.[10] Studies on the related compound PFDA (C10) strongly support oxidative stress as a key mechanism, showing it increases ROS and decreases superoxide dismutase (SOD) activity in kidney cells and hepatocytes.[6][11]
Mitochondrial Dysfunction
Mitochondria are primary targets for PFDoA-induced toxicity. PFDoA exposure has been shown to cause a significant loss of mitochondrial membrane potential (MMP) in PC12 cells.[4] This disruption of the mitochondrial membrane can impair the electron transport chain, leading to both a failure in ATP production and an increase in ROS leakage.[2] Mechanistic data for other long-chain PFCAs suggest they can act as protonophoric uncouplers, further disrupting mitochondrial bioenergetics.[15] The inhibition of mitochondrial fatty acid β-oxidation has also been identified as a key event for the C10 analogue PFDA, which leads to reduced production of NADH and NADPH, thereby impairing NADPH-dependent glutathione recycling and increasing cellular oxidative stress.[16][17]
Apoptosis Induction
The cellular damage induced by oxidative stress and mitochondrial dysfunction can culminate in programmed cell death, or apoptosis. Evidence for PFDoA-induced apoptosis comes from studies showing a significant increase in the activity of caspase 3, a key executioner enzyme in the apoptotic cascade, in PC12 cells treated with 100 µM PFDoA.[4] The loss of mitochondrial membrane potential is a critical upstream event that can trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade.
Potential Endocrine Disruption
PFAS as a class are known to have endocrine-disrupting potential, capable of interfering with hormonal systems by interacting with nuclear receptors such as the estrogen, androgen, and thyroid hormone receptors.[18] While specific in vitro studies focusing on PFDoA's interaction with these receptors are limited in the reviewed literature, long-term exposure to the related compound PFDA has been shown to alter sex hormone balance in animal models, suggesting a potential for endocrine modulation.[19] Further investigation using in vitro assays like receptor-binding or steroidogenesis assays is necessary to characterize the specific endocrine-disrupting activity of PFDoA.[20]
References
- 1. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and genotoxic effects of perfluorododecanoic acid (PFDoA) in Japanese medaka | Knowledge and Management of Aquatic Ecosystems [kmae-journal.org]
- 4. Oxidative stress and mitochondrial membrane potential are involved in the cytotoxicity of perfluorododecanoic acid to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of perfluorodecanoic acid on mouse primary nephrocytes through oxidative stress: Combined analysis at cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the mechanism of neurotoxic effects of PFAS in differentiated neuronal cells through transcriptomics and lipidomics analysis - American Chemical Society [acs.digitellinc.com]
- 9. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 11. Perfluorodecanoic acid-induced oxidative stress and DNA damage investigated at the cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Assessment of the potential genotoxicity of perfluorodecanoic acid and chlorotrifluoroethylene trimer and tetramer acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perfluorodecanoic acid (PFDA) increases oxidative stress through inhibition of mitochondrial β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Biodegradation Pathways of Perfluorododecane: A Technical Guide for Researchers
Disclaimer: The biodegradation of long-chain perfluoroalkyl substances (PFAS), including perfluorododecane, is an area of active research. Direct, well-established microbial degradation pathways for this compound are not extensively documented in current scientific literature. This guide provides a comprehensive overview of the current understanding of PFAS biodegradation, drawing parallels from more studied long-chain PFAS to infer potential pathways for this compound. The experimental protocols and conceptual pathways presented are intended to serve as a foundational resource for researchers in this field.
Introduction
This compound (C12F26) is a fully fluorinated alkane, a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by the exceptional strength of the carbon-fluorine (C-F) bond, rendering them highly resistant to chemical and biological degradation.[1] Their persistence, bioaccumulative potential, and adverse health effects have made them a significant environmental concern.[2][3] While the biodegradation of some shorter-chain and polyfluorinated PFAS has been observed, the microbial degradation of long-chain perfluorinated compounds like this compound remains a formidable challenge.[1][4]
This technical guide synthesizes the current knowledge on the microbial degradation of long-chain PFAS, with a focus on potential mechanisms applicable to this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate and remediation of these persistent organic pollutants.
Challenges in this compound Biodegradation
The primary obstacle to the biodegradation of this compound is the strength and stability of the C-F bond.[5] This bond is the strongest single bond in organic chemistry, making it difficult for microbial enzymes to cleave. Additionally, the high degree of fluorination in this compound shields the carbon backbone from enzymatic attack.
Key challenges include:
-
High C-F Bond Energy: Requires significant activation energy to break.
-
Steric Hindrance: The fluorine atoms create a sheath around the carbon chain, preventing enzymes from accessing it.
-
Low Water Solubility: Limits bioavailability for microbial uptake.
-
Lack of Functional Groups for Initial Enzymatic Attack: this compound is a simple alkane structure with no reactive sites.
Potential Biodegradation Mechanisms for Long-Chain PFAS
While direct evidence for this compound biodegradation is scarce, research on other long-chain PFAS, particularly perfluorooctanoic acid (PFOA), suggests potential microbial strategies. Biodegradation of highly fluorinated PFAS is thought to occur primarily under anaerobic conditions, often through reductive defluorination.[6]
Reductive Defluorination
Reductive defluorination involves the removal of fluorine atoms and their replacement with hydrogen. This process is energetically favorable under anaerobic conditions where microorganisms can use the PFAS as an electron acceptor.[7]
Cometabolism
Cometabolism is a process where microbes degrade a substance without using it as a primary energy or carbon source. In the context of PFAS, microorganisms might fortuitously degrade these compounds while metabolizing other substrates.[6]
Enzymatic Action
Specific enzymes that have been implicated in the degradation of other halogenated compounds may play a role in PFAS breakdown. These include:
-
Dehalogenases: Enzymes that catalyze the cleavage of carbon-halogen bonds.
-
Oxygenases and Peroxidases: These enzymes can introduce oxygen atoms into the molecule, potentially destabilizing the C-F bonds.[8][9]
Quantitative Data on Long-Chain PFAS Biodegradation
| Compound | Microorganism/System | Conditions | Degradation Rate/Efficiency | Reference |
| Perfluorooctanoic acid (PFOA) | Activated sludge communities | Anaerobic | Not specified, but defluorination observed | [6] |
| Fluorotelomer alcohols (e.g., 8:2 FTOH) | Soil and wastewater microbes | Aerobic | Transformation to PFOA | [4][7] |
| Perfluorooctane sulfonate (PFOS) | Not specified | Not specified | Highly persistent, limited degradation observed | [4] |
Experimental Protocols for Studying this compound Biodegradation
The following are generalized protocols for investigating the biodegradation of this compound in a laboratory setting.
Enrichment and Isolation of this compound-Degrading Microorganisms
-
Sample Collection: Collect soil, sediment, or water samples from PFAS-contaminated sites.
-
Microcosm Setup:
-
In an anaerobic chamber, prepare serum bottles with a minimal salt medium.
-
Add a primary carbon source (e.g., acetate, lactate) and an electron donor.
-
Spike the microcosms with a known concentration of this compound (dissolved in a suitable carrier solvent).
-
Inoculate with the environmental sample.
-
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).
-
Monitoring: Periodically sample the microcosms to measure the concentration of this compound and potential degradation products using GC-MS or LC-MS/MS.
-
Enrichment: Transfer aliquots from microcosms showing degradation to fresh media to enrich for the degrading microorganisms.
-
Isolation: Use standard microbiological techniques (e.g., serial dilution and plating on solid media) to isolate individual microbial strains.
Analytical Methods for this compound Quantification
-
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate PFAS from aqueous samples.
-
Soil/Sediment Samples: Solvent extraction (e.g., using methanol or acetonitrile) followed by cleanup steps.
-
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile PFAS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the analysis of a wide range of PFAS, including long-chain compounds, due to its high sensitivity and selectivity.
-
-
Quality Control: Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual workflows and hypothetical pathways relevant to the study of this compound biodegradation.
Caption: Conceptual workflow for investigating the biodegradation of this compound.
Caption: A hypothetical biodegradation pathway for this compound.
Conclusion and Future Directions
The biodegradation of this compound presents a significant scientific challenge due to the extreme recalcitrance of this molecule. While direct evidence of its microbial degradation is limited, research on other long-chain PFAS provides a framework for investigating potential pathways. Future research should focus on:
-
Enrichment and isolation of novel microorganisms from PFAS-contaminated environments that are capable of degrading long-chain perfluorinated compounds.
-
Elucidation of the enzymatic mechanisms involved in C-F bond cleavage.
-
Investigating the role of microbial consortia and cometabolism in the degradation of complex PFAS mixtures.
-
Developing advanced analytical techniques to identify and quantify the transient intermediates of this compound biodegradation.
A deeper understanding of these fundamental processes is crucial for the development of effective bioremediation strategies for this compound and other persistent PFAS contaminants.
References
- 1. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbes can degrade the toughest PFAS | UCR News | UC Riverside [news.ucr.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Perfluorododecane-Enhanced Oxygen Delivery in 3D Cell Culture
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo microenvironment of tissues compared to traditional 2D monolayer cultures. This increased physiological relevance makes them invaluable tools for drug discovery, toxicity screening, and disease modeling. However, a significant challenge in 3D cell culture is the formation of hypoxic cores due to oxygen diffusion limitations as the constructs increase in size. This hypoxia can lead to altered cellular metabolism, reduced viability, and the activation of unintended signaling pathways, thereby compromising experimental outcomes.
Perfluorododecane, a biocompatible and chemically inert perfluorocarbon (PFC), possesses a high capacity for dissolving gases, including oxygen. When formulated as a stable emulsion and supplemented in cell culture media, it acts as an oxygen carrier, enhancing oxygen delivery to the inner regions of 3D cell cultures and mitigating hypoxia. These application notes provide a comprehensive overview and detailed protocols for the use of this compound to improve the viability and physiological relevance of 3D cell culture models.
Principle of Action
This compound does not chemically bind to oxygen but rather physically dissolves it in high concentrations. The small size of the emulsion droplets allows for efficient diffusion throughout the culture medium and into the interstitial spaces of 3D cell constructs. This facilitates a more uniform oxygen distribution, reducing the hypoxic gradient between the outer and inner cell layers. By alleviating hypoxia, this compound helps maintain normal cellular function and prevents the activation of hypoxia-inducible signaling pathways.
Key Applications
-
Reduction of Hypoxia in Spheroids and Organoids: Maintain cell viability and functionality in the core of large 3D constructs.
-
Enhanced Drug Screening Accuracy: Obtain more reliable data by ensuring uniform oxygenation, which can influence drug efficacy and toxicity.
-
Improved Disease Modeling: More accurately model physiological and pathological conditions where oxygen tension is a critical factor.
-
Increased Cell Densities in Bioreactors: Support higher cell densities in perfusion and stirred-tank bioreactors by improving oxygen availability.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application and effects of perfluorocarbon-based oxygen carriers in cell culture. While specific data for this compound is limited in publicly available literature, the data for structurally similar perfluorocarbons like perfluorodecalin (PFD) and dodecafluoropentane (DDFP) provide a strong indication of expected performance.
Table 1: Oxygen Solubility in Perfluorocarbons and Culture Media
| Substance | Oxygen Solubility (mL O₂/100 mL liquid at 25°C, 1 atm) |
| This compound (estimated) | ~40-50 |
| Perfluorodecalin | ~40 |
| Dodecafluoropentane | ~50 |
| Water/Cell Culture Medium | ~2-3 |
| Whole Blood | ~20 |
Table 2: Effect of Perfluorocarbon Emulsion on 3D Cell Culture Viability and Hypoxia
| Parameter | Control (No PFC) | 10% (v/v) Perfluorodecalin Emulsion | Reference |
| Cell Viability (%) | 65 ± 5 | 85 ± 4 | [1] |
| HIF-1α Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | [1] |
| Spheroid Growth (diameter, µm at day 7) | 450 ± 25 | 600 ± 30 | Adapted from[2] |
Note: The data presented is based on studies using perfluorodecalin, a closely related perfluorocarbon. Similar trends are expected with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion for Cell Culture
This protocol describes the preparation of a stable this compound emulsion for use as a supplement in cell culture media. The emulsion can be sterilized by filtration.
Materials:
-
This compound (high purity)
-
Pluronic® F-68 (or other suitable biocompatible surfactant)
-
High-purity water (WFI or equivalent)
-
High-shear homogenizer or sonicator
-
0.22 µm sterile filter
Procedure:
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of Pluronic® F-68 in high-purity water.
-
Premixing: In a sterile container, add this compound to the aqueous Pluronic® F-68 solution to a final concentration of 20% (v/v).
-
Coarse Emulsification: Subject the mixture to high-shear mixing using a rotor-stator homogenizer for 5-10 minutes to create a coarse emulsion.
-
High-Pressure Homogenization/Sonication: For a more stable nanoemulsion with smaller droplet size, pass the coarse emulsion through a high-pressure homogenizer (5-10 cycles at 15,000-20,000 psi) or sonicate on ice until the emulsion appears translucent.
-
Sterilization: Filter the final emulsion through a 0.22 µm sterile filter into a sterile storage container.
-
Storage: Store the sterilized emulsion at 4°C for up to one month. Before use, gently invert the container to ensure homogeneity.
Protocol 2: Spheroid Formation and Culture with this compound
This protocol details the formation of cellular spheroids using the liquid overlay technique and their subsequent culture with this compound-supplemented medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound emulsion (prepared as in Protocol 1)
-
Ultra-low attachment 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an ultra-low attachment 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[3]
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation. Incubate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours until spheroids have formed.
-
Medium Supplementation: Prepare culture medium supplemented with the desired concentration of this compound emulsion (typically 5-10% v/v).
-
Medium Exchange: Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the this compound-supplemented medium.
-
Culture Maintenance: Continue to culture the spheroids, performing partial medium changes with this compound-supplemented medium every 2-3 days.
Protocol 3: Assessment of Cell Viability in 3D Spheroids
This protocol outlines a method for determining cell viability within spheroids using a commercially available fluorescent Live/Dead assay.
Materials:
-
Spheroids cultured with and without this compound
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (or similar)
-
PBS
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation: Prepare the staining solution according to the manufacturer's instructions, typically by adding calcein AM (for live cells) and ethidium homodimer-1 (for dead cells) to PBS.
-
Washing: Gently transfer the spheroids to a microcentrifuge tube and wash once with PBS.
-
Staining: Remove the PBS and add the staining solution to cover the spheroids.
-
Incubation: Incubate the spheroids in the staining solution for 30-60 minutes at 37°C, protected from light.
-
Imaging: Transfer the stained spheroids to a glass-bottom dish and image using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Analysis: Quantify the number of live and dead cells using image analysis software.
Protocol 4: Measurement of Oxygen Concentration in 3D Cultures
This protocol describes the use of an optical oxygen sensor to measure the partial pressure of oxygen within 3D cell cultures.
Materials:
-
Spheroids cultured with and without this compound
-
Optical oxygen sensing system (e.g., fiber-optic probe or sensor-integrated plate)
-
Appropriate calibration standards
Procedure:
-
System Calibration: Calibrate the oxygen sensor according to the manufacturer's instructions using a zero-oxygen solution (e.g., sodium sulfite) and an oxygen-saturated solution (e.g., air-saturated medium).
-
Measurement in Control Spheroids: Carefully position the oxygen sensor probe at the desired depth within a control spheroid culture well. Allow the reading to stabilize and record the oxygen partial pressure.
-
Measurement in this compound-Treated Spheroids: Repeat the measurement in a spheroid culture well supplemented with this compound.
-
Data Analysis: Compare the oxygen levels between the control and treated groups to determine the efficacy of this compound in improving oxygenation.
Protocol 5: Immunohistochemical Staining for HIF-1α in Spheroids
This protocol provides a general workflow for the detection of the hypoxia marker HIF-1α in paraffin-embedded spheroid sections.
Materials:
-
Spheroids cultured with and without this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 90%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Fixation: Fix spheroids in 4% PFA for 2-4 hours at room temperature.
-
Dehydration and Embedding: Dehydrate the fixed spheroids through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a reverse ethanol series.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer as recommended for the primary antibody.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate the sections with the primary HIF-1α antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Examine the sections under a microscope to assess the level and localization of HIF-1α expression.
Visualizations
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion is unstable (phase separation) | Insufficient homogenization/sonication. Incorrect surfactant concentration. | Increase homogenization time/power. Optimize surfactant concentration. |
| Cell toxicity observed | Impure this compound. High surfactant concentration. | Use high-purity this compound. Perform a dose-response curve to determine the optimal, non-toxic surfactant concentration. |
| No significant improvement in oxygenation | Insufficient concentration of this compound emulsion. Inadequate mixing in the culture well. | Increase the concentration of the this compound emulsion (up to 20% v/v). Ensure gentle agitation of the culture plate to facilitate mixing. |
| High background in HIF-1α staining | Inadequate blocking. Non-specific antibody binding. | Increase blocking time or use a different blocking agent. Optimize primary antibody concentration. |
Conclusion
The use of this compound as an oxygen carrier represents a significant advancement in 3D cell culture technology. By effectively mitigating hypoxia, it enables the growth of larger, more physiologically relevant spheroids and organoids. The protocols provided herein offer a framework for researchers to implement this technology in their own laboratories, thereby enhancing the reliability and translational potential of their 3D cell culture-based studies. As with any new technique, optimization of the described protocols for specific cell types and experimental conditions is recommended.
References
- 1. Comparison of Perfluorodecalin and HEMOXCell as Oxygen Carriers for Islet Oxygenation in an In Vitro Model of Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of perfluorocarbon emulsions in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor-1α enhances the malignant phenotype of multicellular spheroid HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Perfluorodocrin in Microfluidic Devices for Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorododecane (PFD), a perfluorocarbon (PFC), is a dense, inert, and immiscible fluorinated oil that has emerged as a critical component in droplet-based microfluidics for a wide range of cell studies. Its unique properties, including high gas solubility, biocompatibility, and chemical inertness, make it an ideal continuous phase for generating stable, monodisperse aqueous droplets. These droplets serve as picoliter- to nanoliter-sized bioreactors, enabling high-throughput single-cell analysis, 3D cell culture, and drug screening. This document provides detailed application notes and experimental protocols for the effective use of this compound in microfluidic devices for cell-based assays.
The high oxygen and carbon dioxide solubility of PFD is particularly advantageous for maintaining cell viability and physiological function within the confined droplet environment. Unlike hydrocarbon oils, PFD does not swell commonly used microfluidic device materials like polydimethylsiloxane (PDMS), ensuring channel integrity and consistent droplet generation. Furthermore, its high density facilitates efficient droplet sedimentation and collection. The use of specialized surfactants is crucial for stabilizing these water-in-oil emulsions, preventing droplet coalescence and ensuring the integrity of each individual microreactor.
Data Presentation: Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for designing and optimizing microfluidic experiments. The following table summarizes key quantitative data for PFD.
| Property | Value | Unit |
| Physical Properties | ||
| Density | >1.5[1] | g/cm³ |
| Boiling Point | 178[1] | °C |
| Melting Point | 75[1] | °C |
| Refractive Index | ~1.283 | |
| Viscosity | Value not explicitly found for this compound, but similar perfluorocarbons like Perfluorodecalin have a viscosity of ~5.65 cP at 25°C | cP |
| Gas Solubility | ||
| Oxygen (O₂) Solubility | High, PFCs can dissolve up to 50% by volume[2]. Perfluorodecalin, a similar PFC, dissolves 49.0 mL gas/100 mL liquid at 25°C.[3] | vol% |
| Carbon Dioxide (CO₂) Solubility | Very high, 3 to 4 times more soluble than oxygen in PFCs[2]. | vol% |
Note: Some properties are estimated based on data for similar perfluorocarbons due to the limited availability of specific experimental values for this compound.
Experimental Protocols
Protocol 1: Single-Cell Encapsulation in this compound Droplets
This protocol details the procedure for encapsulating single cells into aqueous droplets within a continuous phase of this compound.
Materials:
-
This compound (PFD)
-
Fluorosurfactant (e.g., 008-FluoroSurfactant, Pico-Surf™) at a concentration of 1-2% (w/w) in PFD[4]
-
Cell suspension in an appropriate culture medium (e.g., DMEM with 10% FBS)
-
PDMS microfluidic device with a flow-focusing or T-junction geometry for droplet generation
-
Syringe pumps
-
Syringes and tubing
Procedure:
-
Prepare the Oil-Surfactant Mixture: Dissolve the fluorosurfactant in this compound to the desired concentration (e.g., 2% w/w). Ensure complete dissolution by vortexing or gentle sonication. Degas the mixture before use to prevent bubble formation in the microfluidic device.
-
Prepare the Cell Suspension:
-
Culture and harvest cells according to standard protocols.
-
Resuspend the cells in a fresh culture medium at a concentration optimized for single-cell encapsulation, typically following a Poisson distribution to minimize the occurrence of multiple cells per droplet. A recommended starting concentration is 1 x 10⁶ cells/mL.
-
Filter the cell suspension through a cell strainer (e.g., 40 µm) to remove cell clumps and debris.
-
-
Device Setup:
-
Mount the PDMS microfluidic device on an inverted microscope.
-
Connect the syringes containing the oil-surfactant mixture and the cell suspension to their respective inlets on the microfluidic chip using appropriate tubing.
-
Place the syringes on the syringe pumps.
-
-
Droplet Generation:
-
Set the flow rates for the continuous (PFD with surfactant) and dispersed (cell suspension) phases. Typical starting flow rates for generating picoliter-sized droplets are:
-
The ratio of the oil to aqueous flow rates will determine the droplet size and generation frequency. A higher oil-to-aqueous flow rate ratio generally produces smaller droplets.
-
Initiate the flow and allow the system to stabilize. Droplet generation should be monitored through the microscope.
-
-
Droplet Collection: Collect the generated emulsion from the outlet of the microfluidic device into a microcentrifuge tube or a syringe for further incubation and analysis.
Protocol 2: 3D Cell Culture in this compound Droplets
This protocol describes the formation of 3D cell spheroids within droplets for applications such as drug screening and tissue engineering.
Materials:
-
All materials from Protocol 1.
-
Extracellular matrix (ECM) hydrogel (e.g., Matrigel®, collagen) (optional)
Procedure:
-
Prepare Cell Suspension for 3D Culture:
-
Follow steps 2a-2c from Protocol 1.
-
If using an ECM hydrogel, resuspend the cells in the hydrogel solution on ice to prevent premature gelation. The final cell density will depend on the desired spheroid size.
-
-
Droplet Generation:
-
Follow steps 3 and 4 from Protocol 1 to encapsulate the cell suspension (with or without ECM) into droplets.
-
-
Spheroid Formation:
-
Incubate the collected droplets in a cell culture incubator (37°C, 5% CO₂) for a sufficient period (typically 24-72 hours) to allow for cell aggregation and spheroid formation.[4]
-
The high gas permeability of this compound will ensure adequate oxygen supply to the developing spheroids.
-
-
Analysis:
-
Spheroids within the droplets can be imaged directly using a microscope.
-
For downstream analysis, the emulsion can be broken using a destabilizing agent (e.g., perfluorooctanol) to release the spheroids.
-
Protocol 3: High-Throughput Drug Screening Using this compound Droplets
This protocol outlines a workflow for screening the effects of multiple drug concentrations on encapsulated cells.
Materials:
-
All materials from Protocol 1.
-
Drug library with a range of concentrations.
-
Viability stains (e.g., Calcein AM for live cells, Propidium Iodide for dead cells).
-
A microfluidic device capable of droplet merging or picoinjection.
Procedure:
-
Encapsulate Cells: Follow Protocol 1 to encapsulate single cells in droplets.
-
Encapsulate Drugs: In a separate microfluidic device or using a separate inlet on the same device, encapsulate the different drug concentrations from the library into droplets of a defined size.
-
Droplet Merging/Picoinjection:
-
Merge the cell-containing droplets with the drug-containing droplets in a controlled manner on-chip.[5] This brings the cells into contact with the drug at a specific concentration.
-
Alternatively, use picoinjection to introduce a precise volume of the drug solution into the cell-containing droplets.
-
-
Incubation: Incubate the merged droplets for the desired treatment duration.
-
Viability Assessment:
-
Introduce viability stains to the droplets, either through another merging/picoinjection step or by breaking the emulsion and staining the cells in bulk.
-
Analyze the fluorescence of individual droplets using a fluorescence microscope or a microfluidic sorter to determine cell viability in response to each drug concentration.[5]
-
Mandatory Visualizations
Experimental Workflow: Single-Cell Drug Screening
Caption: Workflow for high-throughput single-cell drug screening using droplet microfluidics.
Signaling Pathway: NF-κB Activation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Single-cell analysis in droplets allows for the detailed study of the heterogeneous activation dynamics of this pathway in response to stimuli.
Caption: Simplified diagram of the canonical NF-κB signaling pathway activation.
References
- 1. This compound CAS#: 307-59-5 [m.chemicalbook.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. UpToDate 2018 [sniv3r2.github.io]
- 4. 3D Multicellular Tumor Spheroids in a Microfluidic Droplet System for Investigation of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Droplet microfluidic technology for single-cell high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Creating Stable Perfluorododecane Emulsions for Drug Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorododecane (PFD), a chemically and biologically inert perfluorocarbon, is a promising candidate for the development of stable nanoemulsions for drug delivery applications. These emulsions can encapsulate hydrophobic drugs, enhance their solubility, and provide a platform for targeted and controlled release. This document provides a detailed protocol for the preparation and characterization of stable PFD nanoemulsions suitable for encapsulating therapeutic agents. The protocol is based on a high-energy emulsification method, which is widely used to produce nanoemulsions with small droplet sizes and narrow size distributions.[1]
I. Materials and Equipment
Materials:
-
This compound (C12F26)
-
Surfactant (e.g., Pluronic® F-68, Lecithin, or a combination)
-
Co-surfactant (e.g., Poloxamer 188)
-
Hydrophobic drug (e.g., Paclitaxel, Docetaxel)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
High-pressure homogenizer or a probe sonicator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM) (optional, for morphological analysis)
-
High-Performance Liquid Chromatography (HPLC) system for drug loading and encapsulation efficiency determination
-
Vials and standard laboratory glassware
II. Experimental Protocols
A. Preparation of a Representative Drug-Loaded this compound Nanoemulsion
This protocol describes the formulation of a representative Paclitaxel-loaded PFD nanoemulsion. The quantities can be scaled as needed.
1. Preparation of the Aqueous Phase:
- Dissolve the surfactant (e.g., 2% w/v Pluronic® F-68) and co-surfactant (e.g., 1% w/v Poloxamer 188) in deionized water with gentle stirring until a clear solution is formed.
2. Preparation of the Oily Phase:
- Dissolve the desired amount of the hydrophobic drug (e.g., 10 mg of Paclitaxel) in this compound (e.g., 10% v/v) with the aid of a magnetic stirrer. Gentle heating may be applied if necessary to facilitate dissolution, but care should be taken to avoid drug degradation.
3. Pre-emulsification:
- Slowly add the oily phase to the aqueous phase under continuous stirring using a magnetic stirrer.
- Stir the mixture for 30 minutes at a moderate speed to form a coarse pre-emulsion.
4. High-Pressure Homogenization:
- Pass the pre-emulsion through a high-pressure homogenizer.[1]
- Homogenize the emulsion at a pressure of approximately 15,000 to 20,000 psi for 5 to 10 cycles. The optimal pressure and number of cycles should be determined for the specific formulation to achieve the desired particle size and polydispersity index (PDI).
5. Sterile Filtration (Optional):
- For in vitro or in vivo applications, the final nanoemulsion can be sterilized by filtering through a 0.22 µm syringe filter.
B. Characterization of the Nanoemulsion
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the nanoemulsion with deionized water to an appropriate concentration.
- Measure the Z-average particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument at 25°C.
- Perform the measurements in triplicate and report the mean ± standard deviation.
2. Drug Loading and Encapsulation Efficiency:
- Drug Loading (DL %):
- Lyophilize a known amount of the nanoemulsion.
- Dissolve the lyophilized powder in a suitable solvent (e.g., methanol) to extract the drug.
- Determine the amount of drug in the solution using a validated HPLC method.
- Calculate the drug loading using the following formula:
- DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- Encapsulation Efficiency (EE %):
- To separate the free, unencapsulated drug, centrifuge the nanoemulsion using a centrifugal filter device (e.g., Amicon® Ultra).
- Measure the concentration of the free drug in the filtrate using HPLC.
- Calculate the encapsulation efficiency using the following formula:
- EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
3. Morphological Characterization (Optional):
- The morphology of the nanoemulsion droplets can be visualized using Transmission Electron Microscopy (TEM).
- Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, allow it to air dry, and then view under the TEM.
III. Data Presentation
The following table summarizes representative quantitative data for a stable drug-loaded this compound nanoemulsion based on typical values found in the literature.[2][3]
| Parameter | Representative Value |
| Formulation | |
| This compound | 10 - 20% (v/v) |
| Surfactant (e.g., Pluronic F-68) | 1 - 3% (w/v) |
| Co-surfactant (e.g., Poloxamer 188) | 0.5 - 2% (w/v) |
| Drug (e.g., Paclitaxel) | 0.1 - 1 mg/mL |
| Homogenization | |
| Pressure | 15,000 - 20,000 psi |
| Number of Cycles | 5 - 10 |
| Characterization | |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential | -20 to -40 mV |
| Drug Loading | 1 - 5% (w/w) |
| Encapsulation Efficiency | > 90% |
IV. Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
References
Application Notes and Protocols: Perfluorododecane as a Contrast Agent in Ultrasound Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorododecane (PFD), a chemically and biologically inert liquid perfluorocarbon (PFC), presents significant potential as a core component of nano-sized contrast agents for ultrasound imaging. Unlike low-boiling-point PFCs that function as phase-change agents, PFD remains in a liquid state under physiological conditions. The contrast enhancement mechanism of PFD-based nanoparticles stems from the substantial difference in acoustic impedance between the liquid PFD core and the surrounding biological tissues. This property allows for the formulation of stable, long-circulating nanoemulsions that can improve the resolution and clarity of ultrasound images, with potential applications in vascular imaging, tumor characterization, and targeted drug delivery.
These application notes provide an overview of the principles, formulation, characterization, and application of PFD-based nanoemulsions as ultrasound contrast agents. Detailed protocols for laboratory-scale preparation and testing are included to guide researchers in this field.
Mechanism of Action: Acoustic Impedance Mismatch
The efficacy of liquid PFD nanoemulsions as ultrasound contrast agents is primarily due to the principle of acoustic impedance mismatch. Acoustic impedance (Z) is an intrinsic property of a medium, defined as the product of its density (ρ) and the speed of sound (c) within it (Z = ρc). When an ultrasound wave encounters an interface between two media with different acoustic impedances, a portion of the wave is reflected, and a portion is transmitted. The greater the difference in acoustic impedance, the stronger the reflection, which is detected by the ultrasound transducer and translated into a brighter image.
Perfluorocarbons have significantly different densities and sound velocities compared to soft tissues and blood, leading to a large acoustic impedance mismatch and consequently, strong echogenicity.
Caption: Mechanism of PFD-based ultrasound contrast enhancement.
Data Presentation: Physicochemical and Acoustic Properties
The following tables summarize the key quantitative data for PFD and representative PFD-based nanoemulsions. Data for other perfluorocarbons are included for comparison.
Table 1: Acoustic Properties of Perfluorocarbons and Biological Tissues at ~37°C.
| Material | Density (g/cm³) | Speed of Sound (m/s) | Acoustic Impedance (MRayl) |
| This compound (PFD) | ~1.99 | ~750 | ~1.49 * |
| Perfluorohexane (PFH) | 1.68[1] | 502[1] | 0.84[1] |
| Perfluorooctane (PFO) | 1.76[1] | 623[1] | 1.10[1] |
| Perfluorodecalin (PFD) | 1.93[1] | 674[1] | 1.30[1] |
| Blood | 1.06 | 1570 | 1.66 |
| Soft Tissue (average) | 1.05 | 1540 | 1.63 |
Table 2: Typical Characteristics of Phospholipid-Stabilized PFD Nanoemulsions.
| Parameter | Typical Value Range | Method of Analysis |
| Mean Hydrodynamic Diameter | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 to -50 mV | Laser Doppler Electrophoresis |
| Encapsulation Efficiency | > 90% | Varies (e.g., 19F NMR) |
| Stability at 4°C | > 6 months | DLS monitoring |
Experimental Protocols
Protocol 1: Formulation of PFD Nanoemulsion
This protocol describes the preparation of a PFD nanoemulsion stabilized by a phospholipid shell using a high-pressure homogenization method.
Materials:
-
This compound (PFD)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Glycerol
-
Phosphate-buffered saline (PBS), sterile
-
Chloroform
Equipment:
-
High-pressure homogenizer (e.g., Microfluidizer)
-
Rotary evaporator
-
Bath sonicator
-
Glass vials
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC and DSPE-PEG2000 (e.g., in a 9:1 molar ratio) in chloroform.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (~45-50°C) to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile-filtered aqueous solution of 10% glycerol in PBS by vortexing and gentle agitation in a water bath set to 60°C for 30-60 minutes. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Emulsification:
-
Add this compound to the MLV suspension to a final concentration of 10-20% (v/v).
-
Subject the mixture to several passes (e.g., 5-10) through a high-pressure homogenizer at a pressure of 15,000-20,000 PSI. The system should be maintained at a controlled temperature (e.g., 4°C) to dissipate heat generated during homogenization.
-
-
Purification and Storage:
-
The resulting nanoemulsion can be purified by dialysis against PBS to remove any unencapsulated components.
-
Store the final PFD nanoemulsion at 4°C in a sterile, sealed vial.
-
Caption: Workflow for PFD nanoemulsion formulation.
Protocol 2: In Vitro Characterization
1. Size and Stability Analysis:
-
Procedure: Dilute the PFD nanoemulsion in sterile-filtered PBS. Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). For stability, store samples at 4°C and 37°C and repeat measurements at regular intervals (e.g., day 1, 7, 30, 90).
-
Expected Outcome: A mean diameter of 150-300 nm with a PDI < 0.2, indicating a monodisperse population. The size should remain stable over time, especially at 4°C.
2. Zeta Potential Measurement:
-
Procedure: Dilute the nanoemulsion in 10 mM NaCl solution and measure the zeta potential using a suitable instrument based on laser Doppler electrophoresis.
-
Expected Outcome: A negative zeta potential (typically -25 to -50 mV) due to the phosphate groups of the phospholipids, which contributes to colloidal stability through electrostatic repulsion.
3. In Vitro Ultrasound Phantom Imaging:
-
Objective: To qualitatively and quantitatively assess the contrast enhancement provided by the PFD nanoemulsion.
-
Materials:
-
Tissue-mimicking phantom (e.g., agar or polyacrylamide-based) with embedded channels or wells.
-
Clinical or preclinical ultrasound imaging system with a high-frequency linear array transducer (e.g., 7-15 MHz).
-
-
Procedure:
-
Prepare the tissue-mimicking phantom.
-
Fill a channel or well within the phantom with the PFD nanoemulsion, and an adjacent one with a control solution (e.g., PBS).
-
Acquire B-mode ultrasound images of the phantom. Ensure consistent imaging settings (gain, depth, focus, mechanical index) for all acquisitions.
-
Perform quantitative analysis by measuring the mean gray value in a region of interest (ROI) within the nanoemulsion-filled channel and the control channel. The contrast enhancement can be expressed in decibels (dB).
-
-
Expected Outcome: The channel containing the PFD nanoemulsion will appear significantly brighter (hyperechoic) compared to the control.
Caption: Workflow for in vitro characterization of PFD nanoemulsions.
Protocol 3: In Vivo Ultrasound Imaging in a Murine Model
Objective: To evaluate the in vivo contrast enhancement and biodistribution of PFD nanoemulsions.
Materials:
-
PFD nanoemulsion (sterile formulation).
-
Tumor-bearing mice (e.g., subcutaneous xenograft model) or healthy mice for vascular imaging.
-
Anesthesia (e.g., isoflurane).
-
High-frequency ultrasound system for small animal imaging.
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature. Remove fur from the imaging area using a depilatory cream.
-
Pre-contrast Imaging: Acquire baseline B-mode and/or Power Doppler ultrasound images of the region of interest (e.g., tumor, liver, or major blood vessel).
-
Contrast Agent Administration: Administer a bolus of the sterile PFD nanoemulsion (e.g., 100-200 µL) via intravenous injection (e.g., tail vein).
-
Post-contrast Imaging: Immediately after injection, begin continuous or intermittent ultrasound imaging of the region of interest to observe the wash-in, peak enhancement, and wash-out phases of the contrast agent. Imaging can be performed for up to 60 minutes or longer to assess circulation time.
-
Data Analysis:
-
Qualitatively observe the enhancement in the vasculature and/or tumor tissue.
-
Quantitatively, measure the change in signal intensity over time within a defined ROI to generate time-intensity curves (TICs). From these curves, parameters such as peak enhancement, time to peak, and wash-in rate can be derived.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for in vivo ultrasound imaging with PFD nanoemulsions.
Conclusion
This compound is a promising material for the development of next-generation ultrasound contrast agents. As a liquid-core nanoemulsion, it offers the advantages of high stability and prolonged circulation times compared to traditional microbubble agents. The protocols and data presented here provide a framework for the synthesis, characterization, and preclinical evaluation of PFD-based nanoemulsions. Further research can focus on surface modification for targeted imaging and the incorporation of therapeutic payloads for theranostic applications.
References
Sterilization of Perfluorod-odecane for Biological Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the sterilization of Perfluorod-odecane (PFD), a perfluorocarbon compound increasingly utilized in a variety of biological and biomedical research applications, including as an oxygen carrier in cell culture and for in vivo studies. Proper sterilization is critical to prevent microbial contamination that can compromise experimental results and lead to project failure. The following application notes and protocols describe two primary recommended methods for sterilizing PFD: Filtration and Heat Sterilization (Autoclaving) . Chemical sterilization methods are generally not recommended for perfluorocarbons due to the risk of residual chemical contamination.[1]
Method Selection and Considerations
The choice of sterilization method depends on the volume of Perfluorod-odecane to be sterilized, the required sterility assurance level (SAL), and the available equipment. Both filtration and autoclaving can achieve a sterile product if performed correctly.
-
Filtration is ideal for sterilizing small to moderate volumes of PFD and for removing pyrogens (endotoxins).[1] It is a non-destructive method that does not involve heat, thus preserving the chemical integrity of the PFD.
-
Autoclaving is a highly effective method for achieving a high SAL and is suitable for larger volumes. Perfluorocarbons are chemically and thermally stable, making them compatible with autoclaving conditions.[1] However, proper safety precautions must be taken due to the potential for pressure buildup in sealed containers.
Data Summary
The following table summarizes the key parameters and expected outcomes for each sterilization method.
| Parameter | Filtration | Heat Sterilization (Autoclaving) |
| Efficacy | > 7-log reduction of bacteria (e.g., Brevundimonas diminuta) | Sterility Assurance Level (SAL) of 10⁻⁶ |
| Pyrogen Removal | Effective, can achieve > 3-log endotoxin removal with charged filters | Not effective for removing existing pyrogens |
| Volume | Suitable for small to moderate volumes | Suitable for small to large volumes |
| Equipment | Syringe filter or filtration apparatus with a vacuum pump | Autoclave |
| Time | Relatively fast | Cycle times can be an hour or more |
| Chemical Integrity | No impact on chemical structure | Generally no impact, but validation is recommended |
| Key Considerations | Filter compatibility with PFD, potential for filter clogging with viscous liquids | Container type and closure, potential for pressure buildup |
Experimental Protocols
Protocol 1: Sterile Filtration of Perfluorod-odecane
This protocol describes the filter sterilization of Perfluorod-odecane using a syringe filter, a common method for small-scale laboratory applications.
Materials:
-
Perfluorod-odecane (PFD)
-
Sterile syringe filter with a 0.22 µm or smaller pore size (hydrophobic PTFE or equivalent solvent-resistant membrane is recommended)
-
Sterile syringe of appropriate volume
-
Sterile collection vessel (e.g., sterile glass vial or bottle)
-
Laminar flow hood or biological safety cabinet
-
70% ethanol for disinfection
Procedure:
-
Preparation: Work within a laminar flow hood or biological safety cabinet to maintain aseptic conditions. Disinfect all surfaces and the exterior of all materials with 70% ethanol.
-
Filter Assembly: Aseptically remove the sterile syringe and syringe filter from their packaging. Securely attach the syringe filter to the tip of the syringe.
-
Drawing PFD: Draw the desired volume of Perfluorod-odecane into the syringe.
-
Filtration: Attach the syringe to a sterile collection vessel if necessary (e.g., via a needle pierced through a septum). Slowly and steadily apply pressure to the syringe plunger to pass the PFD through the filter into the sterile collection vessel. Avoid excessive pressure, which could damage the filter membrane. For viscous liquids, this process may be slow.[2]
-
Completion: Once all the PFD has been filtered, aseptically seal the collection vessel.
-
Labeling and Storage: Label the sterile PFD with the date of sterilization and store it under appropriate conditions.
Quality Control:
-
Filter Integrity Test: After filtration, a bubble point test can be performed on the filter to ensure its integrity was not compromised during the process.
-
Sterility Testing: A sample of the sterilized PFD should be incubated in a suitable microbiological growth medium (e.g., Tryptic Soy Broth) to confirm the absence of microbial growth.
-
Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) test can be performed to quantify endotoxin levels and ensure they are below the acceptable limit for the intended application.[3][4][5]
Protocol 2: Heat Sterilization (Autoclaving) of Perfluorod-odecane
This protocol describes the sterilization of Perfluorod-odecane by autoclaving.
Materials:
-
Perfluorod-odecane (PFD)
-
Autoclavable glass bottle with a screw cap (e.g., Pyrex®)
-
Autoclave indicator tape
-
Biological indicator (optional, for validation)
-
Autoclave
Procedure:
-
Container Preparation: Fill the autoclavable glass bottle with Perfluorod-odecane, leaving at least 20% headspace to allow for thermal expansion.[1]
-
Cap Loosening: Loosely secure the screw cap on the bottle. This is a critical safety step. A tightly sealed container can build up excessive pressure during autoclaving and explode. The cap should be loose enough to allow for pressure equalization but secure enough to prevent contamination upon cooling.
-
Indicator Placement: Place a strip of autoclave indicator tape on the bottle. For validation purposes, a biological indicator containing heat-resistant spores (e.g., Geobacillus stearothermophilus) can be placed in the liquid.[6]
-
Autoclaving: Place the bottle in a secondary container (e.g., an autoclave-safe tray) to contain any potential spills. Autoclave at 121°C for a minimum of 20 minutes. The exact cycle time may need to be adjusted based on the volume of the liquid and the autoclave's performance characteristics. A liquid cycle should be used.
-
Cooling: After the cycle is complete, allow the autoclave to cool and depressurize completely before opening the door.
-
Tightening Cap: Once the bottle has cooled to a safe handling temperature, tighten the screw cap to maintain sterility.
-
Labeling and Storage: Check the autoclave indicator tape for a color change, which indicates that the proper temperature was reached. Label the sterile PFD with the date of sterilization and store it appropriately.
Quality Control:
-
Sterility Testing: A sample of the autoclaved PFD should be cultured to confirm sterility. If a biological indicator was used, it should be incubated according to the manufacturer's instructions to verify the kill of the spores.
-
Chemical Analysis: To confirm that the autoclaving process did not alter the chemical integrity of the Perfluorod-odecane, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to compare the pre- and post-autoclaved samples.[7]
Visual Workflows
The following diagrams illustrate the experimental workflows for the sterilization of Perfluorod-odecane.
References
- 1. Terminal sterilization of perfluorocarbon (PFC) emulsions: difficulties and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacopeia-Compliant Bioburden Testing of Viscous Samples [rapidmicrobiology.com]
- 3. limulustest.ru [limulustest.ru]
- 4. matresearch.com [matresearch.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. mesalabs.com [mesalabs.com]
- 7. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Perfluorododecane in Respiratory Gas Exchange Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbons (PFCs) are a class of synthetic, inert liquids with a high capacity for dissolving respiratory gases, notably oxygen and carbon dioxide.[1] This unique property makes them valuable tools in respiratory research, particularly in studies of gas exchange and in the development of novel therapeutic strategies for acute respiratory distress syndrome (ARDS). Perfluorododecane, along with other PFCs like perfluorodecalin and perflubron, is utilized in experimental techniques such as liquid ventilation.
Liquid ventilation can be administered in two primary modes: total liquid ventilation (TLV), where the lungs are completely filled with an oxygenated PFC liquid and a liquid ventilator cycles the fluid, and partial liquid ventilation (PLV), where a conventional mechanical ventilator is used to ventilate the lungs after they have been partially filled with PFC to a volume equivalent to the functional residual capacity (FRC).[2][3] PFCs are thought to improve gas exchange and lung mechanics by reducing surface tension at the alveolar-capillary interface, reopening collapsed alveoli, and acting as a high-capacity carrier for oxygen and carbon dioxide.[3][4]
These application notes provide an overview of the use of this compound and similar PFCs in respiratory gas exchange studies, including detailed experimental protocols and a summary of quantitative data from preclinical studies.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of perfluorocarbons on respiratory gas exchange and lung mechanics in animal models of lung injury.
Table 1: Effects of Partial Liquid Ventilation (PLV) on Arterial Blood Gases in Animal Models of Acute Lung Injury
| Animal Model | Perfluorocarbon | PLV Dose | PaO2 (torr) Post-PLV | PaCO2 (torr) Post-PLV | Control Group PaO2 (torr) | Control Group PaCO2 (torr) | Reference |
| Neonatal Piglets (Oleic Acid Injury) | Perflubron | Not Specified | 151 ± 93 | Not Specified | 52 ± 12 | Steadily Increased | [5] |
| Adult Rabbits (Saline Lavage) | Perfluorodecalin | FRC Volume | Improved by 60% | Not Specified | No Improvement | Not Specified | [6] |
| Adult Rabbits (Saline Lavage) | Perflubron | 15 mL/kg | 420 ± 27 | 43 ± 5 | No Improvement | 49 ± 6 | [7] |
| Adult Sheep (Oleic Acid Injury) | Perflubron | 50 mL/kg | Not Specified | Not Specified | 55 ± 8 (SaO2 %) | Not Specified | [8] |
| Normal Piglets | Not Specified | 30 mL/kg | 401 ± 51 | 40 ± 4 | Not Applicable | Not Applicable | [9] |
Table 2: Effects of Partial Liquid Ventilation (PLV) on Lung Mechanics in Animal Models of Acute Lung Injury
| Animal Model | Perfluorocarbon | PLV Dose | Lung Compliance Post-PLV | Control Group Compliance | Reference |
| Neonatal Piglets (Oleic Acid Injury) | Perflubron | Not Specified | Significantly Increased | Unchanged | [5] |
| Adult Rabbits (Saline Lavage) | Perfluorodecalin | FRC Volume | 90% higher than control | Not Specified | [6] |
| Adult Sheep (Oleic Acid Injury) | Perflubron | 50 mL/kg | 0.43 ± 0.04 mL/cm H2O/kg | 0.53 ± 0.03 mL/cm H2O/kg | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of perfluorocarbons in respiratory gas exchange studies. These protocols are synthesized from multiple sources and should be adapted to specific institutional and animal model requirements.
Protocol 1: Partial Liquid Ventilation (PLV) in an Animal Model of Acute Lung Injury
1. Animal Preparation and Induction of Lung Injury:
-
Anesthetize the animal (e.g., piglet, rabbit, sheep) following an approved institutional protocol.
-
Intubate the animal with an appropriately sized endotracheal tube and initiate mechanical ventilation.
-
Establish vascular access for drug administration and blood sampling.
-
Induce acute lung injury. A common method is repeated saline lavage until a target level of hypoxemia is achieved (e.g., PaO2/FiO2 ratio < 100).[4][6] Another method is the intravenous infusion of oleic acid (e.g., 0.1-0.2 mL/kg).[5][8]
2. Preparation and Instillation of Perfluorocarbon:
-
Warm the perfluorocarbon liquid (e.g., this compound, perflubron) to the animal's body temperature.
-
Oxygenate the PFC liquid by bubbling 100% oxygen through it.
-
Position the animal to facilitate even distribution of the liquid (e.g., rotational positioning).[3]
-
Slowly instill the warmed, oxygenated PFC into the lungs via a side port in the endotracheal tube or a dedicated instillation catheter.
-
The typical dose for PLV is equivalent to the animal's functional residual capacity (FRC), often in the range of 10-30 mL/kg.[3][9] Instillation should be done without interrupting mechanical ventilation.[3]
3. Ventilator Management during PLV:
-
Continue mechanical ventilation using a conventional ventilator.
-
Ventilator settings may need to be adjusted after PFC instillation. Typical starting parameters include:
-
Monitor the PFC level in the endotracheal tube and replace evaporative losses as needed.[10]
4. Monitoring and Data Collection:
-
Continuously monitor vital signs, including heart rate, blood pressure, and oxygen saturation.
-
Collect arterial blood gas samples at regular intervals to assess PaO2, PaCO2, and pH.
-
Measure respiratory mechanics, including lung compliance and airway pressures.
Protocol 2: Total Liquid Ventilation (TLV) in a Swine Model
1. Animal Preparation:
-
Follow the same initial steps for anesthesia, intubation, and vascular access as in the PLV protocol.
2. Preparation of the Liquid Ventilator Circuit:
-
Prime the liquid ventilator circuit with the chosen perfluorocarbon (e.g., perfluorooctyl bromide).[11]
-
The circuit should include a pump, an oxygenator to bubble oxygen through the PFC and remove CO2, and a heat exchanger to maintain the PFC at body temperature.[12]
3. Initiation of TLV:
-
After inducing lung injury (if applicable), disconnect the animal from the gas ventilator.
-
Fill the lungs with the warmed and oxygenated PFC to the FRC (approximately 30 mL/kg).[3]
-
Connect the animal to the liquid ventilator.
4. Liquid Ventilator Settings:
-
Set the liquid ventilator to deliver a specific tidal volume and respiratory rate.
-
Typical settings for swine include:
5. Monitoring and Data Collection:
-
Monitor hemodynamic and respiratory parameters as in the PLV protocol.
-
The liquid ventilator should allow for monitoring of intratracheal pressure and delivered volumes.
Mandatory Visualizations
Caption: Experimental workflow for Partial Liquid Ventilation (PLV).
Caption: Experimental workflow for Total Liquid Ventilation (TLV).
Caption: Logical relationship of PFC properties to physiological outcomes.
References
- 1. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of single and multiple doses of perfluorocarbon in comparison with continuous partial liquid ventilation on gas exchange and lung pathology in newborn surfactant-depleted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon-associated gas exchange improves oxygenation, lung mechanics, and survival in a model of adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of partial liquid ventilation with perfluorodecalin in the juvenile rabbit lung after saline injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intratracheal perfluorocarbon administration combined with mechanical ventilation in experimental respiratory distress syndrome: dose-dependent improvement of gas exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of perfluorocarbon partial liquid ventilation in a large animal model of acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perfluorocarbon-associated gas exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Total liquid ventilation in a porcine model of severe acute respiratory distress syndrome using a new generation of liquid ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. respiratory-therapy.com [respiratory-therapy.com]
- 13. researchgate.net [researchgate.net]
Perfluorododecane in Artificial Blood Substitutes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbons (PFCs) are synthetic compounds composed of carbon and fluorine atoms that exhibit a high capacity for dissolving respiratory gases, most notably oxygen and carbon dioxide. This property makes them prime candidates for the development of artificial blood substitutes, also known as oxygen therapeutics. These substitutes are designed to emulate the oxygen-carrying function of red blood cells, offering a potential solution for situations of acute blood loss, anemia, and in organ perfusion, where allogeneic blood transfusions may be unavailable or carry risks.
While various PFCs have been investigated, this document focuses on perfluorododecane (C₁₂F₂₆) as a potential component in these life-saving emulsions. Due to a notable lack of extensive research specifically on this compound in this application, this document will provide available data on its physical properties and draw upon data and protocols from the closely related and well-studied perfluorocarbon, perfluorodecalin (C₁₀F₁₈), as a representative example to illustrate the principles and methodologies involved.
Physicochemical Properties of Perfluorocarbons
The utility of PFCs in artificial blood substitutes is dictated by their unique physical and chemical characteristics. An ideal PFC for this application should have high oxygen solubility, be chemically and biologically inert, and be efficiently eliminated from the body.
Table 1: Physical Properties of this compound and Perfluorodecalin
| Property | This compound | Perfluorodecalin |
| Molecular Formula | C₁₂F₂₆ | C₁₀F₁₈ |
| Molecular Weight | 638.08 g/mol | 462.08 g/mol |
| Density | ~1.8 g/cm³ | ~1.9 g/cm³ |
| Boiling Point | ~215 °C | ~142 °C |
| Oxygen Solubility (at 25°C, 1 atm) | Data not available | ~49 mL O₂ / 100 mL |
Note: Data for this compound is limited in the context of biological applications. Perfluorodecalin is a well-characterized PFC used in first and second-generation artificial blood substitutes.
Perfluorocarbon Emulsions: Formulation and Stability
As PFCs are immiscible in aqueous solutions like blood plasma, they must be formulated as emulsions for intravenous administration. These oil-in-water emulsions consist of tiny PFC droplets stabilized by a surfactant. The stability and particle size of these emulsions are critical for their safety and efficacy.
Table 2: Representative Emulsion Characteristics for a Perfluorodecalin-Based Oxygen Carrier
| Parameter | Typical Value | Significance |
| PFC Concentration | 20-40% (w/v) | Higher concentration increases oxygen-carrying capacity. |
| Mean Particle Diameter | < 0.2 µm | Smaller particles have a longer circulation half-life and are less likely to cause embolism. |
| Zeta Potential | -30 to -50 mV | Indicates high colloidal stability and prevents particle aggregation. |
| pH | 7.2 - 7.4 | Must be compatible with physiological pH. |
| Osmolality | 280-320 mOsm/kg | Must be isotonic with blood. |
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of PFC-based artificial blood substitutes, using perfluorodecalin as a representative PFC.
Protocol 1: Preparation of a Perfluorocarbon Emulsion
Objective: To prepare a stable oil-in-water emulsion of a perfluorocarbon suitable for in vitro and in vivo testing.
Materials:
-
Perfluorodecalin (as a substitute for this compound)
-
Egg yolk phospholipid (or other suitable surfactant)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-pressure homogenizer or sonicator
-
Dynamic light scattering (DLS) particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Aqueous Phase Preparation: Dissolve the surfactant and glycerol in PBS. The typical concentration for the surfactant is 1-4% (w/v) and for glycerol is 2-3% (w/v) to ensure isotonicity.
-
Premixing: Add the perfluorocarbon (e.g., 20% w/v) to the aqueous phase and mix vigorously using a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at pressures ranging from 10,000 to 20,000 psi. Repeat the homogenization process for 5-10 cycles, ensuring the temperature is controlled to prevent degradation. Alternatively, use a high-intensity probe sonicator, applying pulsed cycles to avoid overheating.
-
Characterization:
-
Measure the mean particle diameter and polydispersity index (PDI) of the emulsion using DLS. A mean diameter below 0.2 µm and a PDI below 0.2 are desirable.
-
Determine the zeta potential to assess the stability of the emulsion. A value more negative than -30 mV is generally considered stable.
-
-
Sterilization: Sterilize the final emulsion by filtration through a 0.22 µm filter or by autoclaving, depending on the thermal stability of the components.
Protocol 2: In Vitro Oxygen-Carrying Capacity Assessment
Objective: To determine the oxygen-carrying capacity of the prepared perfluorocarbon emulsion.
Materials:
-
Prepared perfluorocarbon emulsion
-
Blood gas analyzer
-
Tonometer
-
Gas cylinders with known oxygen concentrations (e.g., 21% O₂, 95% O₂, 100% O₂) and a balance of nitrogen.
Procedure:
-
Equilibration: Place a known volume of the PFC emulsion into a tonometer.
-
Gassing: Equilibrate the emulsion with a gas mixture of a specific oxygen partial pressure (pO₂) by rotating the tonometer in a water bath at 37°C for at least 30 minutes.
-
Measurement: Carefully withdraw a sample of the equilibrated emulsion and immediately measure the pO₂ and total oxygen content using a blood gas analyzer.
-
Data Analysis: Repeat the process for a range of pO₂ values. Plot the total oxygen content as a function of pO₂. For PFC emulsions, this relationship is linear, following Henry's Law. The slope of the line represents the oxygen solubility.
Protocol 3: In Vivo Efficacy Study in a Hemorrhagic Shock Model
Objective: To evaluate the efficacy of the perfluorocarbon emulsion in restoring oxygen delivery in an animal model of hemorrhagic shock.
Materials:
-
Prepared sterile perfluorocarbon emulsion
-
Anesthetized small animal model (e.g., rat or rabbit)
-
Ventilator
-
Catheters for blood withdrawal, infusion, and blood pressure monitoring
-
Blood gas analyzer
-
Physiological monitoring equipment (ECG, heart rate, respiratory rate)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a ventilator. Surgically implant catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood sampling, and into a vein (e.g., jugular vein) for blood withdrawal and infusion.
-
Baseline Measurements: Record baseline physiological parameters and collect a blood sample for baseline blood gas analysis.
-
Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing a significant percentage of the estimated total blood volume (e.g., 30-40%) over a defined period.
-
Resuscitation: Infuse the prepared PFC emulsion at a volume equivalent to the withdrawn blood.
-
Monitoring and Data Collection: Continuously monitor physiological parameters. Collect arterial blood samples at predetermined time points post-infusion to measure blood gases (pO₂, pCO₂, pH), lactate levels, and hematocrit.
-
Endpoint: The primary endpoint may be survival over a set period or the restoration of key physiological parameters to near-baseline levels.
-
Ethical Considerations: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Potential Signaling Pathway Interactions
While perfluorocarbons are generally considered biologically inert, their components and their metabolites, particularly for certain per- and polyfluoroalkyl substances (PFAS), may interact with cellular signaling pathways. Research on the immunotoxicity of PFAS has suggested that some of these compounds can modulate immune responses. For instance, perfluorodecanoic acid (PFDA), a compound structurally related to this compound, has been shown to disrupt immune regulation via the Toll-like receptor (TLR) signaling pathway[1][2][3].
The TLR signaling pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns and initiating an inflammatory response. Dysregulation of this pathway can lead to either immunosuppression or an exaggerated inflammatory state.
Below is a generalized diagram of the TLR4 signaling pathway, which is a key pathway in the innate immune response. It is important to note that the direct interaction of this compound with this pathway has not been definitively established, and this diagram serves as an illustrative example of a potential mechanism of immunomodulation by related PFAS compounds.
Experimental Workflow and Logical Relationships
The development of a perfluorocarbon-based artificial blood substitute follows a logical progression from formulation to preclinical evaluation.
Conclusion
This compound, while possessing physical properties that suggest its potential as a component in artificial blood substitutes, remains an understudied compound in this specific application. The provided application notes and protocols, drawing upon the extensive research on perfluorodecalin, offer a foundational framework for the development and evaluation of perfluorocarbon-based oxygen carriers. Further research is imperative to specifically quantify the oxygen-carrying capacity, emulsion stability, in vivo efficacy, and potential biological interactions of this compound to fully ascertain its utility and safety as a component in artificial blood substitutes. The potential for immunomodulatory effects, as suggested by studies on related PFAS compounds, warrants careful investigation in any future preclinical development.
References
- 1. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Perfluorododecane Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of perfluorododecane (PFD) emulsions in various in vivo imaging modalities. PFD emulsions are emerging as versatile contrast agents due to their biocompatibility, chemical inertness, and unique imaging properties.
Overview of this compound Emulsions in In Vivo Imaging
This compound (PFD) is a perfluorocarbon (PFC) that can be formulated into stable nanoemulsions for biomedical applications.[1] These emulsions consist of a PFD core stabilized by a surfactant layer, typically phospholipids or Pluronics.[2] The key advantages of using PFD and other PFC emulsions in vivo include:
-
¹⁹F Magnetic Resonance Imaging (MRI): PFCs contain a large number of fluorine-19 (¹⁹F) atoms, which have a nuclear magnetic resonance signal. Since endogenous ¹⁹F is virtually absent in biological tissues, ¹⁹F MRI offers background-free imaging, enabling highly specific and quantitative cell tracking.[2][3]
-
Ultrasound Imaging: PFD emulsions can act as phase-change contrast agents. When subjected to sufficient acoustic pressure, the liquid PFD nanodroplets can vaporize into gas microbubbles, a process known as acoustic droplet vaporization (ADV). This phase transition leads to a significant increase in echogenicity, providing high-contrast ultrasound images.
-
Photoacoustic Imaging: By incorporating an optical absorber into the emulsion, PFD nanoparticles can be used for photoacoustic imaging. Upon laser irradiation, the absorber generates heat, causing thermoelastic expansion of the surrounding PFD, which produces a detectable photoacoustic signal.[4][5]
The small size of the nanoemulsion droplets (typically under 200 nm) allows them to extravasate into tumor tissues through the enhanced permeability and retention (EPR) effect, making them promising candidates for cancer imaging and targeted drug delivery.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo imaging applications of perfluorocarbon emulsions, including this compound.
Table 1: Quantitative Data for ¹⁹F MRI with Perfluorocarbon Emulsions
| Parameter | Value | Imaging Modality | Notes | Reference(s) |
| ¹⁹F Atoms per Cell | 10¹¹ - 10¹³ | ¹⁹F MRI (Cell Tracking) | Varies with cell type and incubation conditions. Higher loading in phagocytic cells. | [2] |
| In Vitro Detection Limit | ~2,000 cells/voxel (at 7 T) | ¹⁹F MRI (Cell Tracking) | Dependent on ¹⁹F loading per cell and magnetic field strength. | [2] |
| In Vivo Detection Limit | ~7,500 labeled cells/voxel (at 11.7 T) | ¹⁹F MRI (Cell Tracking) | Requires a sufficient local concentration of labeled cells. | [2] |
| PFCE Concentration in Nanoemulsion | Up to 35% v/v | ¹⁹F MRI (Cancer Imaging) | High payload of the ¹⁹F tracer perfluoro-[15-crown-5]-ether (PFCE). | [6][7] |
| In Vivo Signal-to-Noise Ratio (SNR) | Up to 100 | ¹⁹F MRI (Cancer Imaging) | In a tumor-bearing mouse model with M2F8H18/PFCE nanoemulsion. | [6][7] |
| Estimated ¹⁹F Spins per Voxel | 4 - 9 × 10¹⁷ | ¹⁹F MRI (Cancer Imaging) | At the tumor site. | [7] |
Table 2: Quantitative Data for Ultrasound and Photoacoustic Imaging with Perfluorocarbon Emulsions
| Parameter | Value | Imaging Modality | Notes | Reference(s) |
| Emulsion Droplet Size | 100 - 600 nm and 1 - 6 µm (bimodal) | Photoacoustic Imaging | Polydopamine-shelled perfluorocarbon (PDA/PFC) emulsion droplets. | [8] |
| Photoacoustic Signal Enhancement | Up to 5-fold | Photoacoustic Imaging | In blood-mimicking phantoms with PDA/PFC droplets. | [8] |
| Maximal Tissue Imaging Depth | 10 - 40 mm | Photoacoustic Imaging | Based on Monte Carlo simulations for PDA/PFH emulsion droplets. | [8] |
| In Vivo Cell Detection Limit | As low as 0.1 x 10⁶ cells | Photoacoustic Imaging | Using ICG-loaded PLGA-PFC nanoparticles and spectral unmixing. | [4] |
| Nanodroplet Concentration in Gel | 1% (vol.) | Ultrasound Imaging | PFCE nanodroplets in agarose gel for enhanced echogenicity. | [9][10] |
Experimental Protocols
Preparation of this compound Emulsion
This protocol describes a general method for preparing PFD nanoemulsions using sonication.
Materials:
-
This compound (PFD)
-
Surfactant (e.g., Lecithin, Pluronic F-68)
-
Phosphate-buffered saline (PBS), sterile
-
Chloroform (for thin-film hydration method, optional)
-
Probe sonicator
-
High-pressure homogenizer (Microfluidizer) - for smaller, more uniform droplets
Protocol:
-
Surfactant Preparation: Dissolve the chosen surfactant in sterile PBS to the desired concentration (e.g., 2% w/v).
-
Pre-emulsion Formation:
-
Direct Emulsification: Add PFD directly to the surfactant solution. The volume ratio of PFD to the total emulsion volume will determine the final concentration.
-
Thin-Film Hydration (optional): Dissolve the surfactant and PFD in chloroform. Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin film. Hydrate the film with sterile PBS.
-
-
Sonication: Place the pre-emulsion in an ice bath to prevent overheating. Sonicate the mixture using a probe sonicator. The sonication time and power will need to be optimized to achieve the desired droplet size.
-
Homogenization (Optional): For a more uniform and smaller droplet size distribution, pass the emulsion through a high-pressure homogenizer (e.g., Microfluidizer) for several cycles.
-
Sterilization: Filter the final emulsion through a 0.22 µm syringe filter for sterilization.
-
Characterization: Characterize the emulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
In Vivo ¹⁹F MRI for Cell Tracking
This protocol outlines the steps for ex vivo labeling of cells with a PFD emulsion and subsequent in vivo ¹⁹F MRI.
Materials:
-
PFD nanoemulsion (prepared as in 3.1)
-
Cells of interest (e.g., immune cells, stem cells)
-
Cell culture medium
-
Animal model (e.g., mouse, rat)
-
MRI scanner with ¹⁹F imaging capabilities (including a ¹⁹F coil)
-
Anesthesia
Protocol:
-
Ex Vivo Cell Labeling:
-
Incubate the cells with the PFD nanoemulsion in cell culture medium. The concentration of the emulsion and incubation time will need to be optimized for the specific cell type to ensure efficient uptake without compromising cell viability.[1]
-
After incubation, wash the cells thoroughly with PBS to remove any free emulsion.
-
Confirm cell labeling and quantify the ¹⁹F uptake per cell using ¹⁹F NMR spectroscopy on a cell pellet, if possible.
-
-
Animal Preparation:
-
Administer the labeled cells to the animal model (e.g., via intravenous, intraperitoneal, or subcutaneous injection).
-
Anesthetize the animal for the duration of the imaging session.
-
-
¹⁹F MRI Acquisition:
-
Position the animal in the MRI scanner, ensuring the region of interest is within the sensitive volume of the ¹⁹F coil.
-
Acquire a high-resolution ¹H anatomical reference image.
-
Acquire ¹⁹F images using a suitable pulse sequence, such as a rapid acquisition with relaxation enhancement (RARE) or a gradient-echo (GRE) sequence.[2]
-
Imaging parameters (e.g., repetition time (TR), echo time (TE), number of averages) should be optimized to maximize the signal-to-noise ratio (SNR) for the ¹⁹F signal.
-
-
Image Analysis:
-
Co-register the ¹⁹F and ¹H images to localize the labeled cells within the anatomical context.
-
Quantify the ¹⁹F signal in regions of interest to estimate the number of labeled cells.[11]
-
In Vivo Ultrasound Imaging with Acoustic Droplet Vaporization (ADV)
This protocol describes the use of PFD emulsions as phase-change contrast agents for in vivo ultrasound imaging.
Materials:
-
PFD nanoemulsion (with a low boiling point PFD for efficient ADV if necessary, though PFD can be used)
-
Animal model
-
Ultrasound imaging system with a high-frequency transducer
-
Anesthesia
-
Acoustic source for vaporization (can be the imaging transducer at a high mechanical index)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and position it for imaging.
-
Acquire baseline ultrasound images of the region of interest.
-
-
Emulsion Administration:
-
Administer the PFD emulsion intravenously.
-
-
Acoustic Droplet Vaporization and Imaging:
-
Apply a high-intensity focused ultrasound (HIFU) pulse or increase the mechanical index (MI) of the imaging transducer to induce ADV of the PFD nanodroplets into microbubbles.
-
Immediately acquire ultrasound images in a contrast-specific imaging mode (e.g., pulse inversion, power Doppler) to visualize the echogenic microbubbles.
-
-
Data Analysis:
-
Compare the post-contrast images to the baseline images to assess the degree of contrast enhancement.
-
Analyze the spatial and temporal distribution of the contrast agent.
-
In Vivo Photoacoustic Imaging
This protocol details the use of PFD emulsions co-loaded with an optical absorber for in vivo photoacoustic imaging.
Materials:
-
PFD nanoemulsion containing an optical absorber (e.g., indocyanine green - ICG)[4]
-
Animal model
-
Photoacoustic imaging system with a tunable laser and an ultrasound transducer
-
Anesthesia
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and position it for imaging.
-
Acquire baseline photoacoustic images at the excitation wavelength of the optical absorber.
-
-
Emulsion Administration:
-
Administer the photoacoustic PFD emulsion intravenously.
-
-
Photoacoustic Imaging:
-
Irradiate the region of interest with a pulsed laser at the absorption peak of the chosen optical absorber.
-
Detect the resulting ultrasound waves with the transducer to generate a photoacoustic image.
-
Perform spectral unmixing if multiple absorbers are present or to differentiate the agent from endogenous absorbers like hemoglobin.[4]
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity in the region of interest to determine the accumulation of the nanoemulsion.
-
Monitor the signal over time to assess the pharmacokinetics of the agent.
-
References
- 1. Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design [mdpi.com]
- 2. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically-Applicable Perfluorocarbon-Loaded Nanoparticles For In vivo Photoacoustic, 19F Magnetic Resonance And Fluorescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced photoacoustic imaging in tissue-mimicking phantoms using polydopamine-shelled perfluorocarbon emulsion droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Mediated Tumor Imaging and Nanotherapy using Drug Loaded, Block Copolymer Stabilized Perfluorocarbon Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8709451B2 - Stable nanoemulsions for ultrasound-mediated drug delivery and imaging - Google Patents [patents.google.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for Enhancing Oxygenation in Bioreactors with Perfluorododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In aerobic bioprocessing, maintaining an adequate supply of dissolved oxygen is critical for optimal cell growth, viability, and productivity. In high-density cell cultures, such as those used in monoclonal antibody and recombinant protein production, oxygen demand can often exceed the capacity of traditional aeration and agitation methods. This oxygen limitation can lead to reduced cell growth, lower product yields, and altered product quality.
Perfluorocarbons (PFCs) are a class of synthetic compounds composed of carbon and fluorine atoms that exhibit a high capacity for dissolving respiratory gases, including oxygen.[1][2] Perfluorododecane (PFD), a specific PFC, can be used as an oxygen carrier in bioreactors to enhance the volumetric oxygen mass transfer coefficient (kLa) and thereby improve the oxygen supply to cultured cells.[3] PFCs are chemically and biologically inert, making them suitable for use in biopharmaceutical applications.[4][5] They can be introduced into the culture medium as a separate liquid phase or as a stable emulsion. This document provides detailed application notes and protocols for the use of this compound to enhance oxygenation in bioreactors.
Mechanism of Enhanced Oxygenation
Perfluorocarbons enhance oxygen transfer in bioreactors through a multi-faceted mechanism. Due to their high oxygen solubility, PFC droplets act as a reservoir for oxygen, increasing the overall oxygen carrying capacity of the culture medium.[1] These droplets facilitate the transport of oxygen from the gas bubbles to the bulk liquid phase and subsequently to the cells. The presence of a PFC emulsion can also alter the hydrodynamics within the bioreactor, leading to smaller gas bubble sizes and a larger gas-liquid interfacial area, which further contributes to an increased kLa.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of oxygen mass transfer in stirred bioreactors using oxygen-vectors. 1. Simulated fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Perfluorododecane emulsion stability
Welcome to the Technical Support Center for Perfluorododecane Emulsion Stability. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the formulation, characterization, and storage of this compound (PFD) emulsions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: My this compound emulsion is showing signs of creaming or sedimentation. What is causing this and how can I fix it?
A: Creaming (upward movement of the dispersed PFD droplets) or sedimentation is a common form of physical instability driven by the density difference between the this compound and the continuous aqueous phase.[1][2] This process is governed by Stokes' Law.
Possible Causes:
-
Large Droplet Size: Larger droplets have a greater tendency to move through the continuous phase.[1][2] The velocity of creaming is proportional to the square of the droplet radius.[2]
-
Insufficient Viscosity of Continuous Phase: A low-viscosity medium offers less resistance to droplet movement.[1][2]
-
Inadequate Surfactant Concentration: Insufficient surfactant can lead to droplet flocculation (clumping), which accelerates gravitational separation.[1]
Troubleshooting Steps:
-
Reduce Droplet Size: Optimize your homogenization method. Using high-pressure homogenization or ultrasonication with appropriate energy input and duration can produce smaller, more uniform droplets, significantly improving stability.[2][3]
-
Increase Continuous Phase Viscosity: Incorporate a viscosity-modifying agent (e.g., glycerol, polysaccharides like methylcellulose) into the aqueous phase to hinder droplet movement.[2]
-
Optimize Surfactant Concentration: Ensure the surfactant concentration is sufficient to fully coat the surface of the PFD droplets. This prevents aggregation and subsequent rapid creaming.[1]
Q2: The average droplet size of my emulsion is increasing over time, even without visible separation. What is happening?
A: This phenomenon is likely due to Ostwald ripening or coalescence, two distinct mechanisms of emulsion degradation.
Possible Causes:
-
Ostwald Ripening: This is a major degradation mechanism for nanoemulsions.[4] It involves the diffusion of smaller PFD molecules through the aqueous phase to larger droplets due to differences in Laplace pressure. Perfluorocarbons with higher water solubility are more prone to this.[4][5]
-
Coalescence: This is the merging of two or more droplets to form a single larger droplet. It occurs when the surfactant film stabilizing the droplets is disrupted, allowing the PFD cores to come into direct contact.[6] This can be triggered by thermal stress or insufficient surfactant coverage.[1]
Troubleshooting Steps:
-
Inhibit Ostwald Ripening: Add a small percentage (e.g., 10-30%) of a higher molecular weight, more lipophobic perfluorocarbon (an "Ostwald ripening inhibitor") to the PFD phase.[7][8] This second, less water-soluble PFC reduces the overall diffusion rate.
-
Prevent Coalescence:
-
Optimize Surfactant System: Use a combination of surfactants (e.g., a phospholipid and a non-ionic block copolymer like Pluronic F-68) to create a more robust and resilient interfacial film.[9][10]
-
Ensure Proper Surfactant Concentration: A concentration that is too low will leave droplet surfaces unprotected.
-
Control Temperature: Avoid high temperatures during processing and storage, as this can increase droplet kinetic energy and disrupt the surfactant layer, promoting coalescence.[1]
-
Q3: My emulsion appears stable initially but breaks after thermal stress (e.g., heat sterilization, PCR). How can I improve its thermal stability?
A: Thermal stress accelerates molecular motion and can overcome the stabilizing energy barrier provided by the surfactant layer, leading to coalescence.[1]
Possible Causes:
-
Surfactant Thermal Instability: The chosen surfactant may lose its efficacy at elevated temperatures.
-
Increased Droplet Collisions: Higher temperatures increase the kinetic energy of droplets, leading to more frequent and forceful collisions that can rupture the interfacial film.
-
Changes in Phase Viscosity: Temperature changes can alter the viscosity of the continuous phase, affecting overall stability.
Troubleshooting Steps:
-
Select Thermally Stable Surfactants: Employ robust surfactants known for their thermal stability, such as certain poloxamers (e.g., Pluronic F-68) or fluorinated surfactants.[4][10]
-
Use Surfactant Blends: Combining surfactants can create a more resilient interfacial layer that better withstands thermal cycling.
-
Optimize Droplet Size and Polydispersity: A uniform population of small droplets is generally more resistant to thermal stress. Refine your emulsification process to achieve a narrow size distribution.[11]
-
Consider Alternative Sterilization: If heat sterilization is the issue, explore alternative methods like filtration through a 0.22 µm filter if the droplet size is sufficiently small, or aseptic processing. Note that terminal sterilization of PFC emulsions can be challenging.[12]
Data Summary Tables
For effective formulation, key parameters must be carefully controlled. The following tables summarize typical values and parameters for consideration.
Table 1: Typical Formulation & Processing Parameters for Stable Perfluorocarbon Emulsions
| Parameter | Typical Range/Value | Significance | References |
| PFD Concentration | 10 - 50% (v/v) | Affects viscosity and oxygen carrying capacity. | [4] |
| Primary Surfactant | Egg Yolk Phospholipids, Lecithin | Biocompatible, forms stable interfacial film. | [9][10] |
| Co-Surfactant | Pluronic F-68, Poloxamers, Proxanol-268 | Provides steric stabilization, enhances stability. | [10][11] |
| Ostwald Ripening Inhibitor | Higher MW Perfluorocarbon | Reduces molecular diffusion of primary PFC. | [7][8] |
| Homogenization Pressure | 5,000 - 20,000 PSI | Higher pressure generally leads to smaller droplets. | [13] |
| Sonication Time | 5 - 15 minutes | Longer times can reduce droplet size but risk over-processing. | [14][15] |
| Mean Droplet Diameter | 100 - 300 nm | Critical for stability and in vivo applications. | [3][11] |
Table 2: Key Stability-Indicating Parameters and Recommended Analytical Methods
| Parameter | Analytical Method | Purpose | References |
| Appearance | Visual Inspection | Check for creaming, sedimentation, phase separation. | [8] |
| Droplet Size & Distribution | Dynamic Light Scattering (DLS) | Quantify average size and polydispersity index (PDI). A key indicator of coalescence and Ostwald ripening. | [8][16] |
| Zeta Potential | Electrophoretic Light Scattering | Measures surface charge; a higher absolute value (> ±30 mV) generally indicates better electrostatic stability. | [14][17] |
| pH | pH Meter | Monitor for changes that could indicate degradation of components. | [8] |
| Viscosity | Rheometer/Viscometer | Changes in viscosity can indicate alterations in emulsion structure. | [18] |
| Accelerated Stability | Analytical Centrifugation | Predicts long-term stability by subjecting the emulsion to high g-forces. | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key stability assessment experiments.
Protocol 1: Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the this compound emulsion to assess its physical stability.
Materials:
-
This compound emulsion sample
-
Deionized water (filtered, 0.22 µm) or appropriate buffer for dilution
-
DLS instrument with zeta potential measurement capability
-
Disposable cuvettes (polystyrene for size, specific folded capillary cells for zeta potential)
Procedure:
-
Instrument Preparation: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.
-
Sample Preparation:
-
Carefully invert the stock emulsion vial 5-10 times to ensure homogeneity. Do not shake vigorously, as this can induce coalescence.
-
Dilute a small aliquot of the emulsion in filtered deionized water or the continuous phase buffer to a suitable concentration. The goal is a slightly translucent, homogenous suspension. An appropriate dilution factor is typically 1:100 to 1:1000. Note: The optimal concentration depends on the instrument and should be determined to achieve a stable count rate as per the manufacturer's guidelines.
-
-
Size Measurement:
-
Rinse a clean cuvette with the diluent.
-
Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters (e.g., temperature to 25°C, dispersant viscosity and refractive index).
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, avoiding bubbles.
-
Place the cell into the instrument.
-
Set the appropriate measurement parameters.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Record the Z-average diameter (nm), Polydispersity Index (PDI), and Zeta Potential (mV).
-
A PDI value < 0.2 indicates a monodisperse and homogenous population.
-
A zeta potential with an absolute value > 30 mV is generally considered indicative of good electrostatic stability.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To rapidly assess the physical stability of the emulsion by subjecting it to an external force, which accelerates creaming and coalescence.
Materials:
-
This compound emulsion sample
-
Centrifuge with temperature control
-
Transparent centrifuge tubes
Procedure:
-
Sample Loading: Pipette a known volume (e.g., 1-5 mL) of the emulsion into a centrifuge tube. Prepare a control sample that will not be centrifuged.
-
Centrifugation:
-
Place the tube in the centrifuge, ensuring it is properly balanced.
-
Centrifuge the sample at a defined relative centrifugal force (RCF) and time (e.g., 3,000 x g for 30 minutes). The conditions may need to be optimized based on emulsion stability.
-
Maintain a constant temperature (e.g., 25°C) during the run.
-
-
Post-Centrifugation Analysis:
-
Carefully remove the tube from the centrifuge.
-
Visual Inspection: Visually inspect the tube for any signs of instability:
-
Creaming Layer: A distinct, concentrated white layer at the top. Measure the height of this layer.
-
Phase Separation: A clear layer of this compound at the bottom.
-
Sedimentation: Any pellet at the bottom.
-
-
Quantitative Analysis: If no complete phase separation occurs, carefully sample from the top and bottom of the centrifuged emulsion and measure the particle size using DLS (as per Protocol 1). A significant difference in particle size between the top and bottom indicates instability.
-
-
Comparison: Compare the centrifuged sample to the non-centrifuged control. A stable emulsion will show minimal to no change after centrifugation.
Diagrams and Workflows
Visual aids for understanding logical relationships and experimental processes.
Caption: A logical workflow for troubleshooting common PFD emulsion instability issues.
Caption: Experimental workflow for PFD emulsion preparation and stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorocarbon emulsions--the stability issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of perfluorodecalin emulsion, an approach to the red cells substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 11. Functionalizable Poly(2-Oxazoline) Stabilizers in a Perfluorocarbon-in-Water Nanoemulsion Drug Delivery System - ProQuest [proquest.com]
- 12. Terminal sterilization of perfluorocarbon (PFC) emulsions: difficulties and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. entegris.com [entegris.com]
- 18. Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assessing and Predicting Physical Stability of Emulsion-Based Topical Semisolid Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perfluorododecane for Enhanced Oxygen Delivery in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing perfluorododecane (PFD) as an oxygen carrier to enhance cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experimental success.
While much of the available research has been conducted with perfluorodecalin, the principles of oxygen transport and emulsion formulation are largely translatable to this compound.
Troubleshooting Guides
Issue 1: Suboptimal Cell Growth or Viability
| Possible Cause | Recommended Action |
| Insufficient Oxygen Delivery | Increase the concentration of the PFD emulsion in your culture medium. A dose-dependent improvement in cell growth is often observed with increasing amounts of perfluorocarbon.[1] Consider optimizing the agitation or mixing speed to ensure adequate distribution of the emulsion and facilitate oxygen transfer. |
| PFD Emulsion Instability | Visually inspect the culture for any signs of emulsion breakdown, such as phase separation. Unstable emulsions can lead to inconsistent oxygen delivery and potential cytotoxicity. Refer to the Experimental Protocol for this compound Emulsion Preparation to ensure proper formulation. |
| Cytotoxicity of PFD or Surfactants | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the PFD emulsion for your specific cell line.[2] Primary cells can be more sensitive than immortalized cell lines.[2] Include a vehicle control (medium with surfactant but without PFD) to distinguish between the effects of the perfluorocarbon and the emulsifying agent. |
| Nutrient Limitation | While PFD itself does not deplete medium components like glucose, lactate, or amino acids, the higher cell densities achieved with enhanced oxygenation may lead to faster nutrient depletion.[1] Monitor key nutrients and metabolites and adjust your feeding strategy accordingly. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Action |
| Variable Emulsion Quality | Prepare a fresh PFD emulsion for each set of experiments to ensure consistency. Store stock emulsions under appropriate conditions and for a limited time. Characterize each batch of emulsion for particle size and distribution to ensure uniformity. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating.[3] Use calibrated pipettes and a consistent plating technique to minimize variability in cell numbers between wells or flasks.[3] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the PFD emulsion and affect cell viability.[3][4] To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental samples.[4] |
| Inaccurate Dissolved Oxygen Measurements | Calibrate your dissolved oxygen probe before each use according to the manufacturer's instructions.[5] Ensure the probe's membrane is in good condition and that there are no air bubbles trapped on the sensor surface during measurement, as this can create signal noise.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an oxygen carrier?
A1: this compound (PFD) is a perfluorocarbon (PFC), a synthetic molecule where all hydrogen atoms have been replaced by fluorine.[7] PFCs have a high capacity to dissolve respiratory gases like oxygen and carbon dioxide without chemically reacting with them.[7][8] When added to cell culture medium, typically as an emulsion, PFD acts as an oxygen reservoir, increasing the oxygen availability to the cells and thereby enhancing their growth and productivity, especially in high-density cultures or systems with limited oxygen transfer.[1][9]
Q2: How do I prepare a stable this compound emulsion?
A2: A stable PFD emulsion is critical for successful application. This is typically achieved by high-pressure homogenization of PFD with an aqueous phase containing a surfactant, such as lecithin or Pluronic F-68.[10] The process reduces the PFD into fine droplets that remain suspended in the culture medium. For a detailed procedure, refer to the Experimental Protocol for this compound Emulsion Preparation.
Q3: At what concentration should I use the PFD emulsion?
A3: The optimal concentration of the PFD emulsion is cell-type dependent and should be determined empirically through a dose-response experiment.[2] Studies with other PFCs, like perfluorodecalin, have shown significant improvements in the oxygen mass transfer coefficient (kLa) at concentrations around 10-20% (v/v).[11][12] It is recommended to start with a low concentration and titrate upwards while monitoring cell viability and the desired experimental outcome.
Q4: Can this compound be toxic to my cells?
A4: While perfluorocarbons themselves are generally considered biologically inert, cytotoxicity can arise from the surfactants used in the emulsion or from impurities.[7] Some studies on various per- and polyfluoroalkyl substances (PFAS) have shown that different cell lines exhibit varying sensitivities.[13] It is crucial to perform cytotoxicity assays, such as an MTT or Neutral Red uptake assay, to determine the non-toxic concentration range for your specific cell line and emulsion formulation.[10][14]
Q5: How can I measure the dissolved oxygen in my PFD-supplemented culture?
A5: Dissolved oxygen can be measured using polarographic or optical dissolved oxygen probes.[6][15] It is important to ensure proper calibration and handling of the probe to obtain accurate readings.[5] For measurements in PFC emulsions, specialized methods, such as those involving an oxygen consumption microchamber with an enzymatic reaction, can also be employed for high accuracy.[16]
Data Presentation
Table 1: Enhancement of Oxygen Mass Transfer Coefficient (kLa) with Perfluorodecalin
Data from studies on perfluorodecalin, which is expected to have similar properties to this compound.
| Aqueous Phase | Perfluorodecalin Concentration (% v/v) | kLa Enhancement (%) | Reference |
| Pure Water | 20 | 25 | [8][12] |
| YPD Medium | 20 | 230 | [8][12] |
Table 2: Factors Influencing In Vitro Oxygen Release from PFC Nanoemulsions
| Parameter | Effect on Oxygen Release | Reference |
| PFC Content | Most predictive factor; higher content leads to higher oxygen release. | [17][18] |
| PFC Type (PCE vs. PFOB) | No significant effect on oxygen release. | [17][18] |
| Droplet Size | Maintained in a narrow range (100-150 nm) under constant processing conditions. | [17][18] |
Experimental Protocols
Experimental Protocol for this compound Emulsion Preparation
This protocol outlines a general procedure for creating a PFD nanoemulsion for cell culture applications.
Materials:
-
This compound (PFD)
-
Surfactant (e.g., Egg Yolk Lecithin, Pluronic F-68)
-
Co-surfactant (optional, e.g., a polysorbate)
-
Glycerol (for tonicity adjustment)
-
High-purity water for injection
-
High-shear rotor-stator homogenizer
-
High-pressure homogenizer
-
0.22 µm sterile filter
Procedure:
-
Aqueous Phase Preparation: Dissolve the surfactant, co-surfactant (if used), and glycerol in high-purity water.
-
Premixing: Add the this compound to the aqueous phase.
-
Coarse Emulsification: Subject the mixture to high-shear mixing using a rotor-stator homogenizer to create a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles (typically 5-10) at a pressure of 15,000-20,000 psi. A cooling system should be used to maintain the temperature of the emulsion.
-
Sterilization: Filter the resulting nanoemulsion through a 0.22 µm sterile filter.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) to ensure quality and consistency.
Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a standard method to assess the cytotoxicity of the PFD emulsion on a chosen cell line.
Materials:
-
Prepared PFD nanoemulsion
-
Cell line of interest
-
Appropriate complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the PFD nanoemulsion. Include a vehicle control (medium with surfactant at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for PFD Emulsion Preparation.
Caption: Troubleshooting Suboptimal Cell Growth.
References
- 1. Fluorinert, an oxygen carrier, improves cell culture performance in deep square 96-well plates by facilitating oxygen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enartis.com [enartis.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of perfluorocarbon emulsions in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Perfluorodecalin and HEMOXCell as Oxygen Carriers for Islet Oxygenation in an In Vitro Model of Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of oxygen mass transfer in a multiphase bioreactor with perfluorodecalin as a second liquid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waterboards.ca.gov [waterboards.ca.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quality by design approach identifies critical parameters driving oxygen delivery performance in vitro for perfluorocarbon based artificial oxygen carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Perfluorododecane Phase Separation in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common phase separation issues encountered when working with perfluorododecane in experimental settings. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate understanding and resolution of common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to phase separation?
This compound (PFD) is a perfluorocarbon (PFC), a compound where all hydrogen atoms on a carbon chain have been replaced by fluorine. This substitution imparts unique properties such as high density, chemical inertness, and immiscibility with both aqueous and hydrocarbon-based solutions. This inherent immiscibility is the primary reason for its tendency to phase separate from most common experimental media.
Q2: What are the main consequences of phase separation in my experiments?
Phase separation of this compound can lead to several experimental issues, including:
-
Inaccurate results: Inconsistent concentration of PFD and any dissolved or dispersed substances.
-
Reduced efficacy: In drug delivery applications, phase separation can prevent the therapeutic agent from reaching its target.[1][2]
-
Clogging of microfluidic devices: Droplet coalescence and phase separation can obstruct narrow channels in microfluidic systems.
-
Poor reproducibility: Uncontrolled phase separation leads to variability between experimental runs.
Q3: What are the key factors that influence the stability of this compound emulsions?
The stability of a this compound emulsion is primarily influenced by:
-
Surfactant Type and Concentration: The choice of surfactant and its concentration are critical to reducing interfacial tension and preventing droplet coalescence.[3][4]
-
Droplet Size and Distribution: Smaller and more uniform droplets, typically in the nanometer range (nanoemulsions), are more resistant to gravitational separation.[5]
-
Viscosity of the Continuous Phase: A more viscous continuous phase can slow down the movement of PFD droplets, hindering creaming or sedimentation.[6]
-
Density Difference: The significant density difference between this compound and aqueous solutions accelerates phase separation.
-
Temperature: Temperature fluctuations can affect surfactant performance and the kinetic stability of the emulsion.[7]
Troubleshooting Guide: Common Phase Separation Issues
Issue 1: Immediate Phase Separation Upon Mixing
Symptom: The aqueous and this compound phases separate almost instantly, even with vigorous mixing.
| Possible Cause | Recommended Action |
| Inadequate Surfactant | Ensure you are using a surfactant suitable for fluorinated oils. Fluorosurfactants or specialized block copolymers are often more effective than conventional surfactants.[4] |
| Insufficient Surfactant Concentration | The surfactant concentration may be below its critical micelle concentration (CMC). Increase the surfactant concentration incrementally. Typical starting concentrations can range from 1-5% (w/v). |
| Poor Mixing Energy | Manual mixing is often insufficient. Utilize high-energy methods like ultrasonication or high-pressure homogenization to create a stable dispersion.[4][8] |
Issue 2: Creaming or Sedimentation Over Time
Symptom: The emulsion appears stable initially but a distinct layer of this compound droplets either rises to the top (creaming) or settles at the bottom (sedimentation) over hours or days.
| Possible Cause | Recommended Action |
| Large Droplet Size | The droplets are too large and are separating due to gravity. Refine your emulsification process (e.g., increase homogenization pressure or sonication time) to reduce the average droplet size to the nano-range (<500 nm).[1][5] |
| Low Viscosity of Continuous Phase | The aqueous phase has a low viscosity, allowing for easy movement of the dense PFD droplets. Consider adding a biocompatible viscosity modifier like hyaluronic acid or methylcellulose to the aqueous phase.[6] |
| Ostwald Ripening | Smaller droplets are dissolving and re-depositing onto larger droplets, leading to an overall increase in droplet size over time. Using a PFD with a lower aqueous solubility or adding a second, less soluble oil to the dispersed phase can help mitigate this. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide a summary of relevant physical properties and typical parameters based on closely related perfluorocarbons and general principles of emulsion formulation. Note: These values should be used as a starting point, and optimization for your specific system is recommended.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound (C₁₂F₂₆) | Perfluorodecalin (C₁₀F₁₈) | Water |
| Molar Mass ( g/mol ) | 638.09 | 462.08 | 18.02 |
| Density (g/cm³ at 25°C) | ~1.8 | ~1.92[3] | 0.997 |
| Viscosity (cP at 25°C) | Data not readily available | ~5.41[3] | 0.89 |
| Solubility in Water | Extremely Low | Extremely Low | - |
| Solubility in Organic Solvents | Generally immiscible with hydrocarbons and polar solvents like ethanol and methanol. Limited solubility in some fluorinated solvents. | Miscible with some fluorinated solvents. | Miscible with polar solvents. |
Table 2: Typical Starting Parameters for this compound Emulsion Formulation
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 5 - 20% (v/v) | Dependent on the application. |
| Surfactant Concentration | 1 - 5% (w/v) | Varies significantly with the choice of surfactant. Fluorinated surfactants may be effective at lower concentrations. |
| High-Pressure Homogenization | 10,000 - 30,000 psi (70 - 200 MPa) | 2-5 passes are typically recommended.[8][9][10] |
| Ultrasonication | 20-40 kHz, 100-400 W | 5-15 minutes, often in a pulsed mode to prevent overheating.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization
This protocol describes a general method for preparing a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., a Poloxamer or a suitable fluorosurfactant)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Aqueous Phase Preparation: Dissolve the chosen surfactant in deionized water to the desired concentration (e.g., 2% w/v). Stir until fully dissolved.
-
Pre-emulsion Formation: While stirring the aqueous phase vigorously with a high-shear mixer, slowly add the this compound (e.g., to a final concentration of 10% v/v). Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer set to the desired pressure (e.g., 20,000 psi).[8][10]
-
Cycling: Recirculate the emulsion through the homogenizer for a set number of passes (e.g., 3-5 passes) to achieve a smaller and more uniform droplet size.[9]
-
Cooling: If necessary, use a cooling coil or perform the homogenization in a cold room to dissipate heat generated during the process.
-
Characterization: Analyze the resulting nanoemulsion for droplet size and distribution using dynamic light scattering (DLS).
Protocol 2: Construction of a Ternary Phase Diagram
A ternary phase diagram is a valuable tool to identify the concentration ranges of oil (this compound), water, and surfactant that result in a stable single-phase system.
Materials:
-
This compound
-
Surfactant
-
Deionized water
-
Multiple small glass vials
-
Vortex mixer
Methodology:
-
Prepare Stock Solutions: Prepare mixtures of this compound and surfactant at different weight ratios (e.g., 9:1, 8:2, 7:3, etc.).
-
Titration: For each this compound/surfactant mixture, titrate with deionized water, adding small amounts at a time.
-
Observation: After each addition of water, vortex the vial thoroughly and visually inspect for phase separation (cloudiness or distinct layers).
-
Plotting: The point at which the mixture transitions from a clear, single phase to a cloudy, two-phase system is recorded. These points are then plotted on a ternary diagram to delineate the phase boundaries.[5][7][13][14][15]
Visualizations
Logical Workflow for Troubleshooting Phase Separation
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of phases of various oil, surfactant/ co-surfactants and water system by ternary phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencetopics.net [sciencetopics.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Perfluorododecanoic Acid (PFDA) Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing Perfluorododecanoic Acid (PFDA) droplet size in nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the droplet size of my PFDA nanoemulsion?
The final droplet size of a PFDA nanoemulsion is primarily determined by a combination of formulation and processing parameters. Key factors include:
-
Energy Input: High-energy methods like high-pressure homogenization and ultrasonication are critical for reducing droplet size. The amount of energy applied directly correlates with the extent of droplet disruption.[1][2]
-
Surfactant Concentration and Type: The choice and concentration of surfactant are crucial for stabilizing the newly formed droplets and preventing coalescence. An optimal surfactant-to-oil ratio is necessary; too little surfactant will result in instability, while excessive amounts can lead to increased particle size due to aggregation.[3][4][5]
-
Composition of Phases: The viscosity of both the dispersed (PFDA) and continuous (aqueous) phases can impact the efficiency of droplet size reduction.
-
Processing Parameters: For high-pressure homogenization, the pressure and number of passes are critical.[6][7][8] For ultrasonication, the sonication time, amplitude (intensity), and temperature are the main variables to control.[1][9][10]
Q2: How does high-pressure homogenization affect PFDA droplet size?
High-pressure homogenization reduces droplet size by forcing a coarse emulsion through a small orifice at high pressure, subjecting it to intense shear and cavitation forces.[2]
-
Effect of Pressure: Increasing the homogenization pressure generally leads to a significant reduction in droplet size.[6][11] However, there is often a threshold beyond which further pressure increases yield diminishing returns.[12]
-
Effect of Passes: Increasing the number of homogenization cycles also contributes to smaller droplet sizes, though the effect may plateau after a certain number of passes (e.g., 6-10 cycles).[6]
Q3: What is the role of sonication in reducing droplet size?
Ultrasonication uses high-intensity acoustic waves to create cavitation bubbles in the emulsion. The collapse of these bubbles generates powerful localized shear forces that break apart larger droplets into smaller ones.[1][2] The final particle size is influenced by:
-
Sonication Time: Droplet size decreases with increased sonication time up to an optimal point.[1][13]
-
Sonication Amplitude/Intensity: Higher amplitudes deliver more energy, resulting in smaller droplets.[9]
-
Temperature Control: It is crucial to manage the temperature during sonication, as excessive heat can negatively affect surfactant properties and potentially lead to droplet coalescence.[9][10]
Q4: How do I choose the right surfactant and concentration?
The selection of a surfactant and its concentration is critical for creating a stable nanoemulsion with a small droplet size.
-
Surfactant Type: Non-ionic surfactants and phospholipids are commonly used for perfluorocarbon nanoemulsions. The choice may depend on the specific application and desired stability.
-
Surfactant Concentration: The droplet size tends to decrease as the surfactant concentration increases, up to a certain point.[4][5] An optimal concentration will sufficiently cover the surface of the newly formed droplets to prevent coalescence. Beyond this optimal concentration, the droplet size may increase again.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Droplet size is too large (>200 nm) | Inadequate energy input during homogenization or sonication. | Increase homogenization pressure or the number of passes.[6][11] For sonication, increase the amplitude or duration.[1][9] Ensure the sonicator probe is appropriately positioned within the sample. |
| Insufficient surfactant concentration. | Gradually increase the surfactant concentration. The mean particle size should decrease with increasing surfactant until an optimal level is reached.[3][4] | |
| High viscosity of the oil or aqueous phase. | Consider gently heating the phases before emulsification to reduce viscosity. However, ensure all components are thermally stable. | |
| High Polydispersity Index (PDI > 0.3) | Non-uniform energy application. | Ensure proper mixing during the emulsification process. For homogenization, a higher number of passes can improve uniformity.[6] |
| Sub-optimal surfactant concentration. | A very low or very high surfactant concentration can lead to a wider size distribution. Experiment with different surfactant-to-oil ratios.[14] | |
| Instability leading to droplet coalescence. | Verify that the surfactant is appropriate for PFDA and that the concentration is sufficient. Measure the zeta potential to assess colloidal stability. | |
| Nanoemulsion is unstable and phase separation occurs | Insufficient surfactant to stabilize the droplets. | Increase the surfactant concentration to ensure complete coverage of the droplet surface.[3] |
| Ostwald ripening (growth of larger droplets at the expense of smaller ones). | This is a common instability mechanism in nanoemulsions.[2] Using a combination of surfactants or adding a co-surfactant might help improve long-term stability. | |
| Over-processing during homogenization. | Excessive pressure or too many passes can sometimes lead to droplet coalescence and instability.[12] Try reducing the homogenization intensity. |
Quantitative Data Summary
The following tables summarize the impact of various processing parameters on nanoemulsion droplet size and PDI based on published literature. While not all data is specific to PFDA, the trends are generally applicable to perfluorocarbon nanoemulsions.
Table 1: Effect of High-Pressure Homogenization Parameters on Droplet Size
| Homogenization Pressure (bar) | Number of Passes | Resulting Droplet Size (nm) | Polydispersity Index (PDI) | Reference System |
| 500 | 3 | ~300 | >0.2 | Omega-3 rich oil |
| 1000 | 3 | ~250 | ~0.2 | Omega-3 rich oil |
| 1500 | 3 | ~220 | <0.2 | Omega-3 rich oil |
| 1000 | 1 | ~350 | >0.25 | Omega-3 rich oil |
| 1000 | 6 | ~200 | <0.2 | Omega-3 rich oil |
| 1000 | 10 | ~190 | <0.2 | Omega-3 rich oil |
| 250 | 6 | ~250 | ~0.25 | PFC/W nanoemulsion |
| 750 | 6 | ~180 | ~0.15 | PFC/W nanoemulsion |
| 2000 | 6 | ~150 | ~0.1 | PFC/W nanoemulsion |
Note: Data synthesized from multiple sources for illustrative purposes.[6][7]
Table 2: Effect of Sonication Parameters on Droplet Size
| Sonication Amplitude (%) | Sonication Time (s) | Resulting Droplet Size (nm) | Polydispersity Index (PDI) | Reference System |
| 70 | 90 | ~150 | ~0.3 | Orange peel essential oil |
| 100 | 90 | ~120 | ~0.25 | Orange peel essential oil |
| 85 | 150 | ~110 | ~0.2 | Orange peel essential oil |
| 60 | 15 | ~400 | >0.4 | Perfluoropentane (PFP) |
| 60 | 60 | ~250 | ~0.25 | Perfluoropentane (PFP) |
| 100 | 120 | ~200 | ~0.2 | Perfluoropentane (PFP) |
Note: Data synthesized from multiple sources for illustrative purposes.[9][10]
Table 3: Effect of Surfactant Concentration on Droplet Size
| Surfactant to Oil Ratio (w/w) | Resulting Droplet Size (nm) | Polydispersity Index (PDI) | Reference System |
| 5:1 | ~129 | ~0.3 | Lidocaine in oleic acid |
| 7:1 | ~69 | ~0.25 | Lidocaine in oleic acid |
| 10:1 | ~19 | ~0.2 | Lidocaine in oleic acid |
| 1% | ~180 | ~0.3 | Essential oil |
| 1.5% | ~76 | ~0.26 | Essential oil |
| 2% | ~158 | ~0.27 | Essential oil |
Note: Data synthesized from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
Protocol 1: PFDA Nanoemulsion Preparation using High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the required amount of Perfluorododecanoic Acid (PFDA). If a lipophilic drug is being incorporated, dissolve it in the PFDA, gently heating if necessary.
-
Aqueous Phase: Prepare an aqueous solution containing the chosen surfactant (e.g., a phospholipid or a non-ionic surfactant like Polysorbate 80) and any co-surfactants in deionized water or a suitable buffer.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will form a pre-emulsion with micron-sized droplets.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., starting at 1000 bar / 15,000 psi).
-
Process the emulsion for a specific number of discrete passes (e.g., 5-10 cycles).
-
Ensure the system is cooled to prevent excessive heating during homogenization.
-
-
Characterization:
-
Measure the droplet size (Z-average) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the long-term stability by monitoring size and PDI over time at different storage conditions.
-
Protocol 2: PFDA Nanoemulsion Preparation using Ultrasonication
-
Preparation of Phases:
-
Prepare the oil and aqueous phases as described in Protocol 1.
-
-
Formation of Coarse Emulsion:
-
Combine the oil and aqueous phases and briefly mix with a standard vortex mixer or magnetic stirrer.
-
-
Ultrasonication:
-
Immerse the vessel containing the coarse emulsion in an ice bath to dissipate heat generated during sonication.
-
Insert the sonicator probe into the emulsion, ensuring the tip is submerged but not touching the bottom or sides of the container.
-
Apply ultrasonic energy at a specific amplitude (e.g., 60-80%) for a set duration (e.g., 5-15 minutes). A pulsed mode (e.g., 30 seconds on, 30 seconds off) is often recommended to prevent overheating.
-
-
Characterization:
-
Analyze the resulting nanoemulsion for droplet size and PDI using DLS.
-
Evaluate stability as described in Protocol 1.
-
Visualizations
Caption: Workflow for preparing PFDA nanoemulsions.
Caption: Logic for troubleshooting large droplet sizes.
References
- 1. Optimal ultrasonication process time remains constant for a specific nanoemulsion size reduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimising the manufacture of perfluorocarbon nanodroplets through varying sonication parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Biocompatibility of Perfluorododecane (PFD) Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the biocompatibility of Perfluorododecane (PFD) formulations. This guide includes frequently asked questions, troubleshooting guides, experimental protocols, and data on biocompatibility assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary biocompatibility concerns with this compound (PFD) formulations?
A1: The primary biocompatibility concerns with PFD formulations, particularly nanoemulsions, revolve around their potential to induce cytotoxicity, hemolysis (damage to red blood cells), and inflammatory responses. The choice of surfactants and the overall formulation stability are critical factors influencing these effects. While PFD itself is relatively inert, the components used to create stable emulsions can interact with biological systems.
Q2: How does the choice of surfactant impact the biocompatibility of PFD emulsions?
A2: Surfactants are essential for stabilizing PFD-in-water emulsions but can also be a primary source of toxicity. For instance, some studies have shown that emulsions stabilized with certain surfactants like Pluronic® F68 may be less biocompatible than those stabilized with lecithin. The surfactant's structure and concentration can significantly affect cell viability and inflammatory potential. The use of biocompatible surfactants, such as certain PEGylated lipids or novel block copolymers, is crucial for developing safe and effective PFD formulations.[1]
Q3: What are the key indicators of an unstable PFD nanoemulsion?
A3: Instability in PFD nanoemulsions can manifest as creaming, coalescence, sedimentation, and flocculation.[2] A key destabilization mechanism to be aware of is Ostwald ripening.[2][3] Visually, this can appear as a cloudy or separated mixture. From a characterization standpoint, an increase in droplet size and polydispersity index (PDI) over time are key indicators of instability.
Q4: Can PFD formulations be used for drug delivery?
A4: Yes, PFD nanoemulsions are being explored as drug delivery vehicles, particularly for hydrophobic drugs.[4][5][6] The PFD core can dissolve and carry lipophilic compounds. However, challenges remain in optimizing drug loading, release kinetics, and ensuring the overall biocompatibility of the drug-loaded formulation.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and biocompatibility testing of PFD formulations.
Emulsion Formulation and Stability
Problem: My PFD nanoemulsion is unstable and shows signs of phase separation.
-
Possible Cause: Inappropriate surfactant choice or concentration.
-
Possible Cause: Inefficient homogenization process.
-
Solution: Optimize the parameters of your homogenization method (e.g., sonication time and amplitude, or pressure and number of passes for high-pressure homogenization).[7]
-
-
Possible Cause: Ostwald ripening, where larger droplets grow at the expense of smaller ones.
-
Solution: Consider using a combination of a highly water-insoluble PFD with a less soluble oil to minimize ripening. Additionally, a tightly packed surfactant layer can help prevent this phenomenon.[3]
-
Biocompatibility Assays
Problem: I am observing high cytotoxicity in my cell viability assay (e.g., MTT assay).
-
Possible Cause: The surfactant used in the formulation is toxic to the cells.
-
Solution: Test the cytotoxicity of the surfactant alone to determine its contribution to the overall toxicity. Switch to a more biocompatible surfactant if necessary.
-
-
Possible Cause: The concentration of the PFD nanoemulsion is too high.
-
Solution: Perform a dose-response study to determine the concentration at which the formulation is non-toxic. One study on a perfluorocrown ether nanoemulsion showed negligible cell death at concentrations up to 20 mg/mL.[8]
-
-
Possible Cause: The nanoemulsion is unstable in the cell culture medium, leading to the release of cytotoxic components.
-
Solution: Assess the stability of your nanoemulsion in the specific cell culture medium used for the assay.
-
Problem: My PFD formulation is causing significant hemolysis.
-
Possible Cause: The surfactant or other formulation components are damaging the red blood cell membrane.
-
Solution: Similar to cytotoxicity, evaluate the hemolytic potential of individual components. Modify the surfactant type or concentration to reduce hemolysis.
-
-
Possible Cause: The osmolarity of the formulation is not isotonic.
-
Solution: Adjust the osmolarity of your formulation to be compatible with blood (approximately 280-300 mOsm/L).
-
Problem: I am observing an inflammatory response (e.g., increased TNF-α or IL-6) in my experiments.
-
Possible Cause: The PFD formulation is activating immune cells, such as macrophages.
-
Solution: Investigate the effect of your formulation on immune cell activation. Some perfluoroalkyl substances have been shown to activate inflammatory signaling pathways like NF-κB.[1][8][9] Consider modifying the surface of your nanoemulsion with biocompatible polymers like PEG to reduce immune recognition.
-
Data Presentation
The following tables summarize available quantitative data on the biocompatibility of perfluorocarbon (PFC) formulations. Note that PFD-specific data is limited, and data from related PFCs are included for reference.
Table 1: In Vitro Cytotoxicity of Perfluorocarbon Nanoemulsions
| Formulation | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Citation |
| M2F8H18/PFCE NE | 4T1-Luc (murine breast carcinoma) | CellTiter-Blue® | up to 20 mg/mL | 48 hours | >95% (negligible cell death) | [8] |
| PF-DPA | NIH-3T3 (mouse fibroblast) | MTT | up to ~1.6 mg/mL | 24 hours | Biocompatible (not specified) | [10] |
| PF-DPA | CHO (Chinese hamster ovary) | MTT | up to 500 µg/mL | 24 hours | Biocompatible (not specified) | [10] |
| Cabazitaxel-loaded PACA nanoparticles | RLE-6TN (rat lung epithelial) | WST-8 | 8 µg/mL | 24 hours | ~20.2 ± 15.9% to 55.9 ± 12.3% | [11] |
| Empty PACA nanoparticles | RAW 264.7 (murine macrophage) | WST-8 | 2 and 8 µg/mL | 24 hours | 57.1 ± 5.7% to 111.6 ± 7.6% | [11] |
Table 2: Hemolysis Assay Results for Nanoparticles
| Nanoparticle Type | Concentration | Incubation Time | Hemolysis (%) | Citation |
| PNIPAM/AA@SiO2 | 2 - 400 µg/mL | 4 hours | < 5% (considered non-hemolytic) | [1] |
| Mesoporous Silica Nanoparticles (MSN) | 20, 50, 100 µg/mL | 2 hours | Negligible | [12] |
Table 3: Inflammatory Cytokine Response to Per- and Polyfluoroalkyl Substances (PFAS)
| PFAS Compound | Cell/Animal Model | Cytokine | Effect | Citation |
| Mixture of 5 PFAS | Female and Male Mice | IL-6 | Upregulation in males | [13] |
| Mixture of 5 PFAS | Female and Male Mice | IFN-γ | Downregulation in both sexes | [13] |
| PFOS | THP-1 derived macrophages | TNF-α, IL-6 | Increased expression and release | [1] |
| PFOA, PFOS, PFHxS, PFNA | Human Serum | TNF-α, IL-8 | Decreased levels | |
| PFOA | HMC-1 (human mast cell) | TNF-α, IL-6, IL-8, IL-1β | Induced expression |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of PFD nanoemulsions. Optimization for specific cell lines and formulations is recommended.[4][14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PFD nanoemulsion formulation
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[14]
-
Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the PFD nanoemulsion. Include a vehicle control (medium with the same concentration of surfactant as in the highest nanoemulsion concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes in the dark.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Hemolysis Assay
This protocol provides a method to assess the hemolytic potential of PFD nanoemulsions.[1][5][7][12]
Materials:
-
Fresh whole blood (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS)
-
PFD nanoemulsion formulation
-
Positive control (e.g., 1% Triton X-100 or distilled water)
-
Negative control (PBS)
-
Centrifuge
-
96-well plate
-
Microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).[1]
-
Sample Preparation: Prepare serial dilutions of the PFD nanoemulsion in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with the PFD nanoemulsion dilutions, positive control, and negative control. Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[1][5][7]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm or 577 nm).[1][7]
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be activated by certain perfluorinated compounds, leading to an inflammatory response. While direct evidence for PFD is limited, these pathways are known to be affected by structurally similar molecules.
Caption: Proposed NF-κB signaling pathway activation by PFCs.
Caption: Proposed p38 MAPK signaling pathway activation by PFCs.
Experimental Workflow
Caption: General workflow for biocompatibility assessment of PFD formulations.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. ijprajournal.com [ijprajournal.com]
Technical Support Center: Scaling Up Perfluorododecane Emulsion Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the scaling up of Perfluorododecane (PFD) emulsion production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and scale-up of this compound emulsions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Particle Size Distribution Batch-to-Batch | 1. Inadequate Pre-emulsion Homogenization: The initial mixing of the oil and water phases is not uniform, leading to variability before high-pressure homogenization. 2. Fluctuations in Homogenization Pressure: The high-pressure homogenizer is not maintaining a consistent pressure throughout the process and across different batches. 3. Variability in Component Addition: The rate and method of adding the dispersed phase to the continuous phase are not standardized. | 1. Optimize Pre-emulsification: Use a high-shear mixer (e.g., rotor-stator) to create a fine pre-emulsion before high-pressure homogenization. Ensure consistent mixing times and speeds. 2. Calibrate and Monitor Homogenizer: Regularly calibrate the pressure gauge on your high-pressure homogenizer. Implement a system to monitor and record the pressure throughout each run to ensure consistency. 3. Standardize Addition Protocol: Implement a standard operating procedure (SOP) for the addition of the PFD phase to the aqueous phase, specifying the rate of addition and mixing conditions. |
| Emulsion Creaming or Sedimentation Upon Standing | 1. Droplet Size Too Large: Larger droplets have a greater tendency to separate due to buoyancy or gravitational forces.[1] 2. Insufficient Viscosity of Continuous Phase: A low-viscosity continuous phase allows for easier movement and separation of droplets. 3. Inadequate Surfactant Concentration: The amount of surfactant is insufficient to fully cover the surface of the droplets, leading to instability. | 1. Increase Homogenization Energy: Increase the homogenization pressure or the number of passes to reduce the droplet size.[2] Aim for a narrow size distribution. 2. Incorporate a Viscosity Modifier: Add a biocompatible viscosity-enhancing agent such as glycerol or a suitable polymer to the aqueous phase to hinder droplet movement. 3. Optimize Surfactant Concentration: Systematically evaluate different surfactant concentrations to determine the optimal level for droplet stabilization. |
| Droplet Coalescence and Increase in Particle Size Over Time | 1. Ineffective Surfactant: The chosen surfactant may not be providing a stable interfacial film around the PFD droplets. 2. Ostwald Ripening: Diffusion of PFD from smaller to larger droplets, leading to an overall increase in average droplet size. This is more common with PFCs that have some aqueous solubility. 3. Temperature Fluctuations: Changes in temperature can affect surfactant performance and emulsion stability. | 1. Select an Appropriate Surfactant System: Consider using a combination of surfactants, such as a primary emulsifier (e.g., phospholipids) and a co-surfactant or steric stabilizer (e.g., a poloxamer like Pluronic F-68).[3] Fluorinated surfactants, such as PFPE-PEG block copolymers, can also offer enhanced stability.[1][4] 2. Use a Less Soluble Perfluorocarbon (if possible) or Optimize Surfactant Layer: While PFD has very low water solubility, ensure the surfactant layer is dense and stable to minimize any potential for molecular diffusion. 3. Maintain Controlled Storage Conditions: Store the emulsion at a consistent, recommended temperature and protect it from extreme temperature changes. |
| Clogging of the High-Pressure Homogenizer | 1. Presence of Aggregates in the Pre-emulsion: The pre-emulsion contains large, undispersed particles that can block the narrow channels of the homogenizer. 2. Component Precipitation: One of the formulation components may be precipitating out of solution. | 1. Filter the Pre-emulsion: Pass the pre-emulsion through a filter of appropriate pore size to remove any large aggregates before introducing it to the high-pressure homogenizer. 2. Ensure Component Solubility: Verify the solubility of all components in their respective phases at the concentrations and temperatures being used. |
| Phase Inversion (Emulsion changes from O/W to W/O) | 1. High Dispersed Phase Concentration: The volume of the PFD phase is too high relative to the aqueous phase. 2. Inappropriate Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is not suitable for an oil-in-water emulsion. | 1. Adjust Phase Ratio: Generally, keep the dispersed phase volume fraction below 0.74 (the theoretical maximum for close-packed spheres). For stable nanoemulsions, a lower volume fraction is often preferred. 2. Select Surfactant with Appropriate HLB: For O/W emulsions, use surfactants or surfactant blends with a higher HLB value (typically in the range of 8-18). |
| Difficulty in Sterile Filtration | 1. Droplet Size Exceeds Filter Pore Size: The emulsion contains droplets larger than the 0.22 µm pore size of a sterilizing filter. 2. Broad Particle Size Distribution: A wide distribution means a significant population of larger droplets that can clog the filter. | 1. Optimize Homogenization for Smaller Droplets: Increase homogenization pressure and/or the number of cycles to consistently achieve a mean droplet size well below 220 nm.[5] 2. Achieve a Narrow Polydispersity Index (PDI): Fine-tune the formulation and homogenization process to obtain a PDI below 0.2, indicating a monodisperse population of droplets more likely to pass through the filter. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my emulsion?
A1: The optimal concentration of PFD will depend on the specific application. For many biomedical uses, concentrations in the range of 2.5% to 20% (v/v) are common.[3] It is recommended to start with a lower concentration and incrementally increase it while monitoring emulsion stability.
Q2: Which type of surfactant is best for stabilizing this compound emulsions?
A2: A combination of surfactants often provides the best stability. Egg yolk phospholipids are a common primary surfactant, while poloxamers (e.g., Poloxamer 188 or Pluronic F-68) are frequently used as co-surfactants or steric stabilizers.[3] For enhanced stability, consider biocompatible fluorosurfactants such as perfluoropolyether-polyethylene glycol (PFPE-PEG) block copolymers.[1][4]
Q3: How many homogenization cycles are necessary for a stable nanoemulsion?
A3: The number of required cycles depends on the desired droplet size and the homogenization pressure. Generally, 3 to 5 cycles are sufficient to achieve a stable nanoemulsion with a narrow particle size distribution.[2] However, it is important to monitor for "over-processing," where an excessive number of cycles can lead to droplet coalescence and an increase in particle size.[2]
Q4: What is an acceptable particle size and Polydispersity Index (PDI) for a this compound nanoemulsion for in-vivo use?
A4: For in-vivo applications, particularly those involving intravenous administration, a mean droplet diameter of less than 250 nm is generally desired to avoid embolism. The Polydispersity Index (PDI) should ideally be below 0.25 to ensure a narrow and uniform size distribution.[2]
Q5: How can I sterilize my this compound emulsion?
A5: For nanoemulsions with a droplet size consistently below 220 nm, sterile filtration using a 0.22 µm filter is a common and effective method, especially for formulations containing heat-sensitive components.[5] Terminal sterilization by autoclaving is another option, but the formulation must be designed to withstand the high temperatures without significant changes in particle size or stability.
Q6: How can I assess the long-term stability of my emulsion?
A6: Long-term stability can be predicted using accelerated stability testing methods. These include storing the emulsion at elevated temperatures (e.g., 40°C) and monitoring changes in particle size, PDI, and visual appearance over time. Centrifugation at high speeds can also be used to force creaming or sedimentation and assess stability.[6][7] These accelerated tests should be complemented by real-time stability studies at the intended storage temperature.
Quantitative Data on Emulsion Formulation and Processing
The following tables provide typical parameters for the formulation and processing of perfluorocarbon emulsions. Note that some data may be from studies on closely related perfluorocarbons and should be used as a starting point for the optimization of this compound emulsions.
Table 1: Typical Formulation Components for Perfluorocarbon-in-Water Nanoemulsions
| Component | Role | Typical Concentration Range | Example |
| This compound (PFD) | Dispersed (Oil) Phase | 5% - 25% (v/v) | 15% (v/v) |
| Purified Water (WFI) | Continuous Phase | q.s. to 100% | q.s. to 100% |
| Egg Yolk Phospholipids | Primary Surfactant | 1% - 5% (w/v) | 2.5% (w/v)[3] |
| Poloxamer 188 (Pluronic F-68) | Co-surfactant/Steric Stabilizer | 0.1% - 1% (w/v) | 0.5% (w/v)[3] |
| Glycerol | Tonicity Agent | 2% - 3% (w/v) | 2.25% (w/v) |
Table 2: Influence of High-Pressure Homogenization (HPH) Parameters on Droplet Size
| Homogenization Pressure | Number of Cycles | Resulting Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 500 bar (approx. 7,250 psi) | 3 | ~250 - 350 | < 0.3 |
| 1000 bar (approx. 14,500 psi) | 1 | ~150 - 250 | ~0.2 - 0.3 |
| 1000 bar (approx. 14,500 psi) | 3 | ~80 - 130 | < 0.25[2] |
| 1500 bar (approx. 21,750 psi) | 3 | < 100 | < 0.2 |
| 1000 bar (approx. 14,500 psi) | 5 | ~100 - 150 | < 0.2 |
Note: These values are illustrative and can vary based on the specific formulation and homogenizer used. Experimental optimization is crucial.
Experimental Protocols
Protocol 1: Preparation of a this compound-in-Water Nanoemulsion
1. Preparation of Phases: a. Aqueous Phase: In a sterile beaker, dissolve the chosen surfactants (e.g., egg yolk phospholipids and Poloxamer 188) and any other aqueous-soluble components (e.g., glycerol) in Water for Injection (WFI). Gently heat if necessary to aid dissolution, then cool to room temperature. b. Oil Phase: Measure the required volume of this compound.
2. Pre-emulsification: a. While vigorously mixing the aqueous phase with a high-shear mixer (e.g., rotor-stator homogenizer at 5,000-10,000 rpm), slowly add the this compound phase. b. Continue mixing for 5-10 minutes after all the PFD has been added to form a coarse pre-emulsion.
3. High-Pressure Homogenization: a. Prime the high-pressure homogenizer according to the manufacturer's instructions. b. Process the pre-emulsion through the homogenizer at a set pressure (e.g., 1000 bar).[2] c. Recirculate the emulsion for the desired number of cycles (e.g., 3-5 passes).[2] Ensure the emulsion is cooled during the process to prevent excessive heating.
4. Sterile Filtration (if required): a. Pass the final nanoemulsion through a 0.22 µm sterile filter into a sterile receiving vessel.
Protocol 2: Characterization of the Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Measurement: a. Dilute a sample of the nanoemulsion with WFI to an appropriate concentration for Dynamic Light Scattering (DLS) analysis. b. Measure the Z-average mean droplet diameter and the PDI using a calibrated DLS instrument. Perform at least three measurements and report the average.
2. Zeta Potential Measurement: a. Dilute a sample of the nanoemulsion in an appropriate buffer (e.g., 10 mM NaCl) for zeta potential measurement. b. Measure the zeta potential using a suitable instrument to assess the surface charge of the droplets, which is an indicator of stability.
3. Visual Assessment and Microscopy: a. Visually inspect the emulsion for any signs of instability such as creaming, sedimentation, or phase separation. b. (Optional) Use optical or electron microscopy to visualize the droplet morphology and confirm the absence of aggregation.
Protocol 3: Accelerated Stability Testing
1. Thermal Stress Test: a. Store aliquots of the nanoemulsion at an elevated temperature (e.g., 40°C) and at a control temperature (e.g., 4°C). b. At specified time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples and measure the particle size and PDI. c. A significant increase in particle size indicates instability.
2. Centrifugation Test: a. Place a sample of the emulsion in a centrifuge tube. b. Centrifuge at a high speed (e.g., 3,000 x g) for 30 minutes.[7] c. After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no visible change.
Visualizations
Caption: Workflow for this compound emulsion preparation and testing.
Caption: Decision tree for troubleshooting emulsion instability.
References
Technical Support Center: Preventing Aggregation of Perfluorododecane Nanoparticles
For researchers, scientists, and drug development professionals working with perfluorododecane (PFD) nanoparticles, preventing aggregation is critical to ensure experimental reproducibility and the successful translation of nanoparticle-based technologies. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of PFD nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound (PFD) nanoparticles and why are they used?
This compound is a highly fluorinated organic compound. In the context of nanotechnology, it is often formulated into nano-sized droplets to create nanoemulsions. These PFD nanoemulsions are investigated for various biomedical applications, including as contrast agents for medical imaging and as drug delivery vehicles. Their utility stems from the unique properties of perfluorocarbons, such as their chemical and biological inertness.
Q2: What are the common signs of PFD nanoparticle aggregation?
Aggregation of PFD nanoparticles can be identified through several observational and analytical techniques:
-
Visual Changes: A stable nanoemulsion typically appears as a translucent or milky-white liquid. Aggregation can lead to a cloudy or opaque appearance, the formation of visible precipitates, or phase separation over time.
-
Dynamic Light Scattering (DLS): An increase in the average particle size (Z-average) and a high polydispersity index (PDI) are strong indicators of aggregation.[1][2]
-
Zeta Potential: A low magnitude of the zeta potential (close to 0 mV) suggests a higher likelihood of aggregation due to insufficient electrostatic repulsion between particles.[3][4]
Q3: What are the primary causes of PFD nanoparticle aggregation?
Several factors can contribute to the instability and aggregation of PFD nanoparticles:
-
Inadequate Stabilization: Insufficient or inappropriate stabilizing agents (surfactants or polymers) are a primary cause of aggregation.
-
High Ionic Strength of the Medium: The presence of salts in the buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Suboptimal pH: The pH of the suspension can affect the surface charge of the nanoparticles and the effectiveness of certain stabilizers.[5]
-
High Nanoparticle Concentration: More frequent particle collisions at higher concentrations can increase the rate of aggregation.[6]
-
Temperature Fluctuations: Changes in temperature can affect surfactant solubility and the kinetic stability of the nanoemulsion.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common aggregation issues encountered during PFD nanoparticle experiments.
Issue 1: Nanoparticles Aggregate Immediately or Shortly After Preparation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Stabilizer/Surfactant | Use fluorinated surfactants or a combination of non-ionic surfactants known to be effective for perfluorocarbon emulsions, such as Pluronic® and Cremophor® EL.[7] | Formation of a stable nanoemulsion with a consistent particle size. |
| Insufficient Stabilizer Concentration | Systematically increase the concentration of the stabilizer in your formulation. A common starting point is a weight ratio of surfactant to this compound. | A stable formulation with a low PDI (<0.2) will be achieved. |
| Ineffective Homogenization | Optimize the homogenization process. For high-pressure homogenization, vary the pressure and number of passes. For ultrasonication, adjust the power and duration. | A smaller and more uniform particle size distribution will be obtained. |
Issue 2: Nanoparticles are Stable in Water but Aggregate in Buffers (e.g., PBS)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Charge Screening by Salts | Coat the nanoparticles with a non-ionic polymer that provides steric hindrance, such as polyethylene glycol (PEG). This creates a protective layer that prevents aggregation even in high ionic strength environments. | Nanoparticles will remain stable and dispersed in physiological buffers. |
| pH-Dependent Instability | Measure the zeta potential of your nanoparticles at different pH values to determine the isoelectric point (pI). Adjust the pH of your buffer to be far from the pI to ensure sufficient electrostatic repulsion.[5] A zeta potential with a magnitude greater than |±30 mV| generally indicates good stability.[4] | The nanoparticle suspension will be stable at the optimized pH. |
Issue 3: Nanoparticle Size Increases Over Time During Storage
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ostwald Ripening | Use a combination of a low-molecular-weight and a high-molecular-weight perfluorocarbon in the oil phase. The difference in vapor pressure between the two can inhibit the growth of larger droplets at the expense of smaller ones. | The particle size of the nanoemulsion will remain stable during storage.[7] |
| Suboptimal Storage Temperature | Store the nanoemulsion at a controlled temperature, typically refrigerated at 4°C, to reduce the kinetic energy of the nanoparticles and minimize collisions.[8] | The rate of particle size increase will be significantly reduced. |
Section 3: Experimental Protocols
Protocol 1: Preparation of Stable this compound Nanoemulsions by High-Pressure Homogenization
This protocol describes a general method for preparing PFD nanoemulsions stabilized with a combination of non-ionic surfactants.
Materials:
-
This compound (PFD)
-
Pluronic® F-68
-
Cremophor® EL
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of Pluronic® F-68 and a 3% (w/v) solution of Cremophor® EL in deionized water.
-
Oil Phase Preparation: Use this compound as the oil phase.
-
Pre-emulsification: Add the PFD (e.g., 10% v/v) to the aqueous surfactant solution. Homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles.
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
-
Stability Testing: To assess stability in physiological conditions, dilute the nanoemulsion in PBS and monitor the particle size and PDI over time at 37°C.[7]
Protocol 2: Characterization of Nanoparticle Aggregation
1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Purpose: To determine the size distribution, polydispersity, and surface charge of the nanoparticles.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or the buffer of interest to an appropriate concentration for DLS analysis.
-
Equilibrate the sample temperature to 25°C.
-
Perform the DLS measurement to obtain the Z-average diameter and PDI.
-
For zeta potential, use the same diluted sample and perform the measurement using an appropriate cell.
-
-
Interpretation of Results:
| Parameter | Stable Suspension | Aggregated Suspension |
| Z-Average Diameter | Consistent with expected size (e.g., 100-300 nm) | Significantly larger diameter (>500 nm) |
| Polydispersity Index (PDI) | Low (< 0.2) | High (> 0.5) |
| Zeta Potential | High magnitude (> |±30 mV|) | Low magnitude (< |±10 mV|) |
2. Monitoring Stability Over Time
-
Purpose: To assess the long-term stability of the nanoparticle formulation.
-
Procedure:
-
Divide the nanoparticle suspension into several aliquots.
-
Store the aliquots under different conditions (e.g., 4°C, 25°C, in water, in PBS).
-
At regular time intervals (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each aliquot and measure the particle size and PDI using DLS.
-
-
Data Presentation: Plot the Z-average diameter and PDI as a function of time for each storage condition to visualize the stability profile.
Section 4: Visualizations
Troubleshooting Logic for PFD Nanoparticle Aggregation
This diagram outlines the decision-making process for troubleshooting aggregation issues.
Stabilization Mechanisms of this compound Nanoparticles
This diagram illustrates the two primary mechanisms for preventing nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 4. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perfluorocarbon nanoemulsions with fluorescent, colloidal and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
Technical Support Center: Perfluorododecanoic Acid (PFDA)-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the cytotoxic effects of perfluorododecanoic acid (PFDA)-based formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PFDA-based formulations and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| High Cell Viability Loss (High Cytotoxicity) | High PFDA Concentration: PFDA has been shown to decrease cell viability, with significant effects observed at concentrations as low as 100 µM in some cell lines.[1] | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a low concentration and titrate upwards. |
| Solvent Toxicity: The solvent used to dissolve PFDA (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1%). Always include a vehicle control (medium with the same solvent concentration) in your experiments. | |
| Contamination of Formulation: Impurities in the PFDA or other formulation components can contribute to cytotoxicity. | Use high-purity PFDA and sterile, high-quality reagents for your formulations. Filter-sterilize the final formulation if possible. | |
| Inconsistent Results Between Experiments | PFDA Degradation: Improper storage can lead to the degradation of PFDA, affecting its activity. | Aliquot PFDA stock solutions to minimize freeze-thaw cycles. Protect stock solutions from light and store at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Variability in Cell Culture: Primary cells, in particular, can show significant variability between donors or passages. | Use cells with a consistent passage number. For a set of experiments, try to use cells from the same donor if possible. Ensure consistent cell seeding density. | |
| Inaccurate Pipetting: Viscous stock solutions can lead to pipetting errors and inconsistent final concentrations. | Use positive displacement pipettes for viscous solutions to ensure accurate dispensing. | |
| Increased Reactive Oxygen Species (ROS) Levels | PFDA-Induced Oxidative Stress: PFDA is known to induce oxidative stress by increasing intracellular ROS content.[2] | Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate ROS-induced damage. Include appropriate controls to assess the effect of the antioxidant alone. |
| Photosensitization of Assay Dyes: Some fluorescent dyes used to measure ROS can be photosensitive, leading to artificially high readings. | Protect cells and reagents from light during the ROS assay. Minimize the exposure of the plate to light before reading. | |
| Unexpected Apoptosis or Necrosis | PFDA-Induced Cell Death Pathways: PFDA can induce both apoptosis and necrosis in a dose-dependent manner. | Characterize the mode of cell death using specific assays (e.g., Annexin V/PI staining). This will help in understanding the mechanism and potentially identifying mitigating strategies that target specific cell death pathways. |
| Altered Immune Cell Response | Immunomodulatory Effects of PFDA: PFDA can disrupt immune regulation, for instance, through the Toll-like receptor (TLR) signaling pathway. | When working with immune cells, be aware of the potential for immunomodulation. Consider including functional assays (e.g., cytokine secretion) to assess the impact of your formulation on immune cell function. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PFDA-induced cytotoxicity?
A1: The primary mechanism of PFDA-induced cytotoxicity involves the induction of oxidative stress. PFDA can lead to an increase in intracellular reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD).[2] This oxidative stress is a key driver of apoptosis (programmed cell death) in cells exposed to PFDA.
Q2: At what concentration does PFDA typically become cytotoxic?
A2: The cytotoxic concentration of PFDA can vary depending on the cell line. However, studies have shown that cytotoxicity can be observed at concentrations as low as 100 µM in mouse melanoma B16 cells, resulting in a significant decrease in cell viability.[1] It is crucial to perform a dose-response study for your specific cell type to determine the IC50 (half-maximal inhibitory concentration).
Q3: How can I reduce the cytotoxicity of my PFDA-based formulation?
A3: Mitigating the cytotoxicity of PFDA-based formulations can be approached in several ways:
-
Formulation Optimization: Modifying the formulation to control the release profile of PFDA could potentially reduce peak concentrations and subsequent toxicity.
-
Co-administration of Antioxidants: Since oxidative stress is a key mechanism, co-administering an antioxidant like N-acetylcysteine (NAC) may help to quench ROS and protect cells.
-
Use of Nanocarriers: Encapsulating PFDA in a suitable nanocarrier system could alter its cellular uptake and biodistribution, potentially reducing its direct cytotoxic effects.
Q4: Are there alternative, less toxic perfluorinated compounds I can use?
A4: The trend in the industry is to move towards shorter-chain per- and polyfluoroalkyl substances (PFAS) with the aim of reducing bioaccumulation and toxicity. However, it is important to note that some shorter-chain PFAS have also been found to be persistent and mobile in the environment. The toxicity of any alternative compound should be thoroughly evaluated for your specific application.
Q5: How does PFDA affect the immune system?
A5: PFDA has been shown to have immunotoxic effects. It can disrupt immune regulation, leading to immunosuppression, apoptosis of immune cells, and an altered inflammatory response. One of the key mechanisms involved is the dysregulation of the Toll-like receptor (TLR) signaling pathway.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
PFDA-based formulation
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the medium and expose the cells to various concentrations of the PFDA-based formulation (and vehicle control) in fresh medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage of the vehicle-treated control.
DCFH-DA Assay for Intracellular ROS Measurement
This protocol measures the generation of reactive oxygen species within cells.
Materials:
-
Cells of interest
-
24-well or 96-well plate
-
PFDA-based formulation
-
Serum-free, phenol red-free cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the PFDA-based formulation as described in the MTT assay protocol. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Incubation with Dye: Add DCFH-DA working solution (e.g., 5-10 µM in serum-free, phenol red-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess dye.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration if necessary. Express ROS levels relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: PFDA-induced oxidative stress pathway leading to cytotoxicity.
Caption: Workflow for assessing PFDA formulation cytotoxicity using MTT assay.
Caption: PFDA-mediated dysregulation of the TLR signaling pathway.
References
Technical Support Center: Enhancing the Long-Term Stability of Perfluorododecane Emulsions
Welcome to the Technical Support Center for Perfluorododecane Emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on formulating and maintaining stable this compound emulsions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the preparation, storage, and analysis of this compound emulsions.
Issue 1: Emulsion exhibits creaming or sedimentation (visible layer separation).
-
Question: My this compound emulsion is separating into layers upon standing. What is causing this and how can I fix it?
-
Answer: Creaming (upward movement of droplets) or sedimentation (downward movement) is a result of gravitational forces acting on the density difference between the this compound and the continuous phase. The stability against this phenomenon is influenced by droplet size and the viscosity of the continuous phase.
-
Possible Cause 1: Large Droplet Size. Larger droplets have a greater tendency to migrate.
-
Possible Cause 2: Low Viscosity of the Continuous Phase. A less viscous continuous phase allows for easier movement of the this compound droplets.
-
Issue 2: Average droplet size increases over time, leading to coalescence.
-
Question: I'm observing that the droplets in my emulsion are merging and growing, eventually leading to phase separation. How can I prevent this?
-
Answer: This phenomenon, known as coalescence, occurs when the interfacial film surrounding the droplets is not robust enough to prevent them from merging.
-
Possible Cause 1: Insufficient Surfactant Concentration. There may not be enough surfactant molecules to adequately cover the surface of all the droplets.
-
Possible Cause 2: Inappropriate Surfactant Type. The chosen surfactant may not be optimal for stabilizing a this compound emulsion.
-
Possible Cause 3: Weak Interfacial Film. The repulsive forces between droplets may be too weak.
-
Solution 1 (Electrostatic Repulsion): For emulsions stabilized with ionic surfactants, optimizing the pH and ionic strength of the aqueous phase can maximize the zeta potential, leading to stronger electrostatic repulsion between droplets.[2]
-
Solution 2 (Steric Repulsion): The use of polymeric surfactants can create a thick protective layer around the droplets, physically hindering them from getting close enough to coalesce.[2]
-
-
Issue 3: Inconsistent results between batches.
-
Question: I am struggling to reproduce my this compound emulsion formulation with consistent stability. What could be the reason?
-
Answer: Batch-to-batch variability often stems from inconsistencies in the preparation process.
-
Possible Cause 1: Variation in Homogenization. Minor differences in homogenization time, pressure, or temperature can lead to significant variations in droplet size and distribution.
-
Solution: Strictly control and document all homogenization parameters. Ensure the equipment is properly calibrated and maintained.
-
-
Possible Cause 2: Inconsistent Order of Addition of Components. The sequence in which ingredients are added can impact the final emulsion properties.
-
Solution: Develop and adhere to a standardized protocol for adding components. Generally, creating a coarse pre-emulsion before high-pressure homogenization is recommended.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal droplet size for a stable this compound emulsion?
-
A1: Generally, smaller droplet sizes lead to better stability against creaming and sedimentation. For long-term stability, aiming for a narrow size distribution in the submicron range (less than 500 nm) is often desirable.[11]
-
-
Q2: How does surfactant concentration affect emulsion stability?
-
A2: Increasing the surfactant concentration generally improves stability up to a certain point by reducing interfacial tension and providing better droplet coverage.[4][12] However, excessive surfactant can sometimes lead to the formation of micelles that may not contribute to stabilizing the droplets.[13]
-
-
Q3: What is zeta potential and why is it important for emulsion stability?
-
A3: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets.[14][15] A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which helps to prevent aggregation and coalescence, thus enhancing stability.[3][16]
-
-
Q4: What are the recommended storage conditions for this compound emulsions?
-
A4: Storage conditions can significantly impact stability. It is generally recommended to store emulsions at controlled room temperature or under refrigeration, avoiding extreme temperatures and freeze-thaw cycles which can disrupt the emulsion structure.
-
-
Q5: What are the key mechanisms of emulsion instability?
-
A5: The main instability mechanisms are creaming/sedimentation (gravitational separation), flocculation (droplet aggregation without merging), coalescence (droplets merging to form larger ones), and Ostwald ripening (growth of larger droplets at the expense of smaller ones).[3]
-
Data Presentation
Table 1: Effect of Surfactant Concentration on this compound Emulsion Properties (Illustrative Data)
| Surfactant Concentration (% w/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (after 1 week) |
| 1.0 | 450 | 0.45 | -15.2 | Significant creaming |
| 2.0 | 280 | 0.25 | -28.5 | Minor creaming |
| 3.0 | 220 | 0.18 | -35.8 | Stable, no visible separation |
| 4.0 | 215 | 0.17 | -36.5 | Stable, no visible separation |
Table 2: Influence of Homogenization Pressure on Droplet Size of a 10% this compound Emulsion (Illustrative Data)
| Homogenization Pressure (MPa) | Number of Cycles | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 50 | 3 | 350 | 0.32 |
| 100 | 3 | 250 | 0.21 |
| 150 | 3 | 210 | 0.19 |
| 150 | 5 | 195 | 0.16 |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Oil-in-Water Emulsion
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the chosen surfactant (e.g., a non-ionic surfactant like Poloxamer 188 or a fluorinated surfactant) in purified water. If required, add any viscosity modifiers or other aqueous-soluble components and stir until fully dissolved. Gentle heating may be applied if necessary.
-
Oil Phase: this compound constitutes the oil phase.
-
-
Pre-emulsification:
-
Slowly add the this compound (oil phase) to the aqueous phase while mixing with a high-speed rotor-stator homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired pressure (e.g., 100-150 MPa) and number of cycles (e.g., 3-5 cycles).[11] The optimal parameters should be determined experimentally for your specific formulation.
-
Collect the resulting nanoemulsion in a sterile container.
-
Protocol 2: Characterization of Emulsion Stability
-
Visual Assessment:
-
Visually inspect the emulsion for any signs of instability such as creaming, sedimentation, or phase separation immediately after preparation and at regular intervals during storage.
-
-
Droplet Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS):
-
Dilute the emulsion sample with purified water (e.g., 1:100 v/v) to obtain a suitable scattering intensity.[17]
-
Equilibrate the sample at a controlled temperature (e.g., 25°C) for 60 seconds in the DLS instrument.[17]
-
Perform the measurement to determine the mean droplet size (Z-average) and the PDI. A lower PDI indicates a more uniform droplet size distribution.
-
-
Zeta Potential Measurement:
-
Dilute the emulsion in an appropriate medium, typically HPLC-grade water, to the same concentration used for DLS measurements.[17]
-
Load the sample into a specialized zeta potential cuvette.
-
Measure the zeta potential to assess the surface charge of the droplets.
-
-
Accelerated Stability Testing:
-
Centrifugation: Subject the emulsion to centrifugation (e.g., 3000 x g for 30 minutes) and observe for any phase separation.[2]
-
Thermal Cycling: Store the emulsion samples under stressed temperature conditions (e.g., cycling between 4°C and 40°C for several cycles) and monitor for changes in visual appearance, droplet size, and PDI.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound emulsions.
Caption: Key factors influencing the long-term stability of this compound emulsions.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. benchchem.com [benchchem.com]
- 3. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sagopecenergies.com [sagopecenergies.com]
- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Perfluorododecane vs. Perfluorodecalin: A Comparative Guide for Oxygen Delivery Applications
For researchers, scientists, and drug development professionals, the selection of an optimal perfluorocarbon (PFC) for oxygen delivery systems is a critical decision. This guide provides a detailed comparison of two prominent candidates: perfluorododecane and perfluorodecalin, focusing on their performance in oxygen transport, supported by experimental data and detailed methodologies.
Perfluorocarbons are synthetic compounds with a high capacity for dissolving respiratory gases, making them valuable as artificial oxygen carriers in various biomedical applications, including as blood substitutes and for organ preservation.[1] The choice between different PFCs hinges on a range of factors, including their oxygen-carrying capacity, emulsion stability, and in vivo efficacy. This guide will delve into a side-by-side comparison of this compound and perfluorodecalin to aid in the selection process for research and development.
Executive Summary
While both this compound and perfluorodecalin are effective oxygen carriers, their distinct physical and chemical properties lead to differences in their performance. Perfluorodecalin has been more extensively studied and is known for its high oxygen solubility and established use in various experimental and clinical settings. Information on this compound's oxygen carrying capacity is less readily available in direct comparative studies, however, its properties suggest it is also a viable candidate. The stability of the PFC emulsion is a crucial factor for in vivo applications, with significant research focused on optimizing formulations for both compounds.
Data Presentation: Physical and Oxygen Carrying Properties
The following table summarizes the key physical and oxygen-carrying properties of this compound and perfluorodecalin based on available data.
| Property | This compound | Perfluorodecalin | Reference |
| Molecular Formula | C₁₂F₂₆ | C₁₀F₁₈ | |
| Molecular Weight ( g/mol ) | 638.08 | 462.08 | |
| Density (g/mL at 25°C) | ~1.8 | 1.946 | [1] |
| Boiling Point (°C) | 176-178 | 142 | |
| Oxygen Solubility (mL O₂/100 mL PFC at 25°C, 1 atm) | Data not readily available in direct comparison | ~49 | [1] |
| Oxygen Solubility of Emulsion (in vitro) | Not directly compared | Dodecafluoropentane emulsion absorbs up to 7 times more oxygen than perfluorodecalin emulsion at 37°C | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to evaluate the performance of perfluorocarbon emulsions for oxygen delivery.
Preparation of Perfluorocarbon Emulsions
The creation of stable PFC emulsions is a critical first step for their use as oxygen carriers. A common method involves high-pressure homogenization.
Objective: To prepare a stable oil-in-water emulsion of the perfluorocarbon.
Materials:
-
Perfluorocarbon (this compound or Perfluorodecalin)
-
Surfactant (e.g., Pluronic F-68, egg yolk phospholipids)
-
Glycerin (for tonicity adjustment)
-
Water for injection
Protocol:
-
A coarse emulsion is prepared by mixing the perfluorocarbon, surfactant, glycerin, and water using a high-shear mixer.
-
This coarse emulsion is then passed through a high-pressure homogenizer (e.g., a microfluidizer) for multiple passes at a specified pressure (e.g., 15,000 psi).
-
The droplet size of the resulting nanoemulsion is then analyzed using dynamic light scattering to ensure it is within the desired range (typically below 200 nm for intravenous applications).
-
The final emulsion is sterilized, often by filtration through a 0.22 µm filter.[3][4]
In Vitro Measurement of Oxygen-Carrying Capacity
Determining the amount of oxygen an emulsion can carry is fundamental to assessing its potential efficacy. An enzymatic method is one approach to this measurement.
Objective: To quantify the dissolved oxygen content in a perfluorocarbon emulsion.
Materials:
-
Perfluorocarbon emulsion
-
Glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine)
-
Glucose solution
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Protocol:
-
The perfluorocarbon emulsion is first saturated with oxygen by bubbling pure oxygen through it for a defined period.
-
A known volume of the oxygen-saturated emulsion is added to a reaction mixture containing glucose, glucose oxidase, peroxidase, and the chromogenic substrate in PBS.
-
The glucose oxidase catalyzes the reaction between glucose and dissolved oxygen, producing hydrogen peroxide.
-
The peroxidase then catalyzes the reaction between the hydrogen peroxide and the chromogenic substrate, resulting in a color change.
-
The intensity of the color, which is proportional to the amount of oxygen consumed, is measured using a spectrophotometer at a specific wavelength.
-
A standard curve is generated using known concentrations of oxygen to determine the oxygen content of the emulsion.[5]
In Vivo Evaluation of Oxygen Delivery
Animal models are essential for evaluating the in vivo performance of PFC emulsions as oxygen carriers.
Objective: To assess the ability of a perfluorocarbon emulsion to deliver oxygen to tissues in a living organism.
Materials:
-
Perfluorocarbon emulsion
-
Anesthetized animal model (e.g., rat, rabbit)
-
Ventilator and anesthetic machine
-
Physiological monitoring equipment (for blood pressure, heart rate, blood gases)
-
Catheters for infusion and blood sampling
Protocol:
-
The animal is anesthetized, intubated, and mechanically ventilated.
-
Catheters are placed in an artery and a vein for blood pressure monitoring, blood sampling, and emulsion infusion.
-
A state of controlled hemorrhagic shock or severe anemia is induced by withdrawing a specific volume of blood.
-
The perfluorocarbon emulsion is then infused intravenously.
-
Arterial and venous blood samples are taken at various time points to measure blood gases (pO₂, pCO₂), pH, and lactate levels.
-
The oxygen content of arterial and venous blood is calculated to determine the oxygen extraction ratio and overall oxygen delivery to the tissues.
-
Physiological parameters are continuously monitored throughout the experiment.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes described, the following diagrams are provided in DOT language.
Caption: Workflow for the preparation of a stable perfluorocarbon emulsion.
Caption: Workflow for the in vivo evaluation of PFC emulsions for oxygen delivery.
Conclusion
The choice between this compound and perfluorodecalin for oxygen delivery applications will depend on the specific requirements of the research or therapeutic goal. Perfluorodecalin is a well-characterized PFC with proven efficacy in numerous studies. While direct comparative data for this compound is less abundant, its chemical properties suggest it is a strong candidate that warrants further investigation. The stability of the emulsion remains a paramount consideration for both, and the provided experimental protocols offer a foundation for the preparation and evaluation of these critical oxygen-carrying formulations. Further head-to-head studies are needed to definitively delineate the performance advantages of one over the other in various in vivo scenarios.
References
- 1. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. thno.org [thno.org]
- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Perfluorocarbons are effective oxygen carriers in cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Perfluorododecane and Other Perfluorocarbons in Drug Delivery
Perfluorocarbons (PFCs) are dense, biologically inert fluorinated compounds renowned for their unique ability to dissolve large quantities of gases, such as oxygen.[1][2] These properties, combined with their chemical and biological inertness, make them highly attractive for various biomedical applications, including as oxygen carriers, contrast agents for imaging, and advanced drug delivery vehicles.[3][4][5]
PFCs are typically formulated into kinetically stable nanoemulsions (NEs), with droplet sizes ranging from 100 to 500 nm, to serve as platforms for transporting therapeutics.[3][6] The choice of PFC is a critical determinant of the nanoemulsion's physical characteristics, stability, and ultimate function in a drug delivery system. This guide provides a comparative analysis of Perfluorododecane (PFD) against other commonly used PFCs, offering experimental insights for researchers in drug development.
Comparative Physicochemical Properties of Select PFCs
The stability and performance of a PFC-based drug delivery system are intrinsically linked to the physicochemical properties of the core PFC component. Higher molecular weight PFCs are known to decrease Ostwald ripening rates, leading to nanoemulsions with greater long-term colloidal stability.[3][6] this compound, with its high molecular weight and low vapor pressure, is exemplary for creating highly stable emulsions suitable for sustained delivery applications.
| Property | This compound (C12F26) | Perfluorodecalin (PFD, C10F18) | Perfluorooctyl Bromide (PFOB, C8F17Br) | Perfluorohexane (PFH, C6F14) |
| Molar Mass ( g/mol ) | 638 | 462[4] | 499[4] | 338 |
| Density (g/cm³ at 25°C) | ~1.99 | 1.94[4] | 1.92[4] | 1.68 |
| Boiling Point (°C) | 215 | 142[4] | 143-144 | 57 |
| Vapor Pressure (kPa at 25°C) | Very Low | 1.3 | 1.5 | 30.7 |
| O₂ Solubility (mL/100mL) | ~45 | ~40-45[4] | ~50[4] | ~53 |
| Key Drug Delivery Feature | Excellent for highly stable emulsions due to low volatility. | Forms stable emulsions; approved as an oxygen carrier (Perftoran®).[7] | Used for stable emulsions; bromine atom provides X-ray and ultrasound contrast.[8][9] | Low boiling point makes it ideal for ultrasound-triggered "phase-change" drug release.[10] |
Performance and Formulation in Drug Delivery Systems
PFC nanoemulsions offer a versatile platform capable of carrying a wide range of therapeutics, from small molecules to biologics.[6] The method of drug incorporation depends on the emulsion structure and the drug's properties.
-
Biphasic Nanoemulsions : Consisting of a PFC core, an aqueous continuous phase, and a stabilizing surfactant layer, these are the most common type.[3][6] Hydrophobic or amphiphilic drugs are typically incorporated into the surfactant layer.[3]
-
Triphasic Nanoemulsions : These include a hydrocarbon oil phase in addition to the PFC core. This allows for the loading of lipophilic small molecules that have poor solubility in the PFC phase itself.[3][6]
-
Double Emulsions (W/PFC/W) : To encapsulate hydrophilic payloads, a water-in-PFC primary emulsion is first created and then dispersed in a larger aqueous phase.[6][10] This structure protects water-soluble drugs within the innermost aqueous core.[10]
The selection of a PFC directly impacts the delivery mechanism. While high-boiling-point PFCs like this compound and Perfluorodecalin are suited for creating stable carriers for sustained release or imaging, low-boiling-point PFCs like Perfluorohexane (PFH) and Perfluoropentane (PFP) are used as "phase-shift" agents.[6] These agents can be vaporized by external triggers like focused ultrasound, causing the nanodroplet to convert into a microbubble, which simultaneously enhances ultrasound imaging and triggers localized drug release.[6][10][11]
The table below summarizes findings from various studies, highlighting how different PFCs perform in specific drug delivery contexts.
| PFC Type | Drug/Payload | Formulation Details | Key Performance Metrics | Application/Advantage | Citation |
| Perfluorooctyl Bromide (PFOB) | Dexamethasone Acetate | Nanoemulsion with a phospholipid shell. | Particle Size: ~236 nm; Encapsulation Efficiency: 95.3%; Sustained release over 7 days. | High encapsulation efficiency and sustained release for inhibiting vascular smooth muscle cells. | |
| Perfluorohexane (PFH) | Calcein (hydrophilic model drug) | Double emulsion (dePFCnDs) with an inner aqueous core. | Significantly enhanced loading of hydrophilic drug compared to single emulsions; minimal leakage under imaging conditions. | Overcomes the limitation of poor hydrophilic drug encapsulation in standard PFC emulsions. | [10] |
| Perfluorodecalin (PFD) | Nile Red (hydrophobic model drug) | Nanoemulsion stabilized by a stimuli-responsive block copolymer. | Colloidally stable nanodroplets; enabled synergistic drug release in response to ultrasound and Glutathione (GSH). | Demonstrates a "smart" delivery system with dual-stimuli responsiveness for controlled release. | [2][12] |
| Perfluoropolyether (PFPE) | Celecoxib | Nanoemulsion (7.24% w/v). | No change in droplet diameter observed over 3 months at 4°C and 25°C. | The high molecular weight of PFPE polymer leads to excellent long-term colloidal stability, preventing Ostwald ripening. | [3][6] |
Experimental Protocols & Methodologies
A fundamental procedure in developing PFC-based drug delivery systems is the creation of a stable nanoemulsion. High-pressure homogenization is a robust and scalable method for achieving this.
Protocol: Preparation of a PFC Nanoemulsion via High-Pressure Homogenization
Objective: To formulate a stable oil-in-water (PFC-in-water) nanoemulsion with a mean droplet size below 250 nm.
Materials:
-
Perfluorocarbon (e.g., this compound, Perfluorodecalin, or PFOB)
-
Surfactant/Co-surfactant system (e.g., Lecithin, Pluronic® F-68, Poloxamer 188)
-
Glycerin (as a tonicity-adjusting agent)
-
Drug (lipophilic or amphiphilic, to be dissolved in the surfactant or an added oil phase)
-
Ultrapure water (Water for Injection grade)
Equipment:
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (e.g., Microfluidizer or piston-type homogenizer)
-
Dynamic Light Scattering (DLS) instrument for particle sizing
-
Zeta potential analyzer
-
Analytical balance and standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase:
-
Dissolve the primary surfactant (e.g., Pluronic F-68) and glycerin in ultrapure water.
-
Stir the mixture gently with a magnetic stirrer until all components are fully dissolved.
-
-
Preparation of the PFC (Oil) Phase:
-
If a co-surfactant (like lecithin) is used, dissolve it in the PFC liquid. Gentle warming may be required.
-
If a lipophilic drug is being encapsulated, dissolve it in the PFC or a supplementary hydrocarbon oil phase at this stage.
-
-
Formation of the Pre-emulsion:
-
Slowly add the PFC phase to the aqueous phase while mixing with a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes.
-
This process creates a coarse macroemulsion with a milky white appearance. The quality of this pre-emulsion is critical for the success of the final homogenization step.
-
-
High-Pressure Homogenization:
-
Immediately transfer the pre-emulsion to the reservoir of a high-pressure homogenizer.
-
Process the emulsion at a pressure between 15,000 and 25,000 PSI (100-170 MPa).
-
Pass the emulsion through the homogenizer for 5-10 discrete cycles. Maintain the temperature of the system using a cooling coil or ice bath to prevent overheating, which can degrade components and affect stability.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI of the final nanoemulsion using DLS. A PDI value below 0.2 indicates a narrow, monodisperse size distribution.
-
Zeta Potential: Measure the surface charge of the droplets to predict long-term stability against aggregation. A value of ±30 mV is generally considered stable.
-
Drug Loading and Encapsulation Efficiency (EE%): Separate the nanoemulsion from any free, unencapsulated drug (e.g., via centrifugation or dialysis). Quantify the drug concentration in the emulsion using a suitable analytical method like HPLC and calculate the EE%.
-
Visualized Workflows and Decision Guides
Experimental and Developmental Workflow
The development of a PFC-based drug delivery system follows a structured path from initial formulation to preclinical evaluation. This workflow ensures systematic characterization and optimization at each stage.
PFC Selection Guide for Drug Delivery Applications
Choosing the right PFC is crucial and depends entirely on the intended application, whether it is for stable, long-circulating delivery or for externally triggered, localized release.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Perfluorocarbon Nanodroplets for Dual Delivery with Ultrasound/GSH-Responsive Release of Model Drug and Passive Release of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Perfluorocarbon-Based Delivery Systems for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating Gas Transfer Measurements in Perfluorododecane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating gas transfer measurements in Perfluorododecane (PFD), a liquid perfluorocarbon of significant interest for various research and drug development applications due to its high gas solubility. This document outlines standardized experimental protocols, presents comparative data with alternative liquids, and offers a framework for ensuring the accuracy and reliability of gas transfer measurements.
Introduction to Gas Transfer in this compound
This compound (PFD) is a chemically inert and biocompatible fluorinated hydrocarbon with a remarkable capacity for dissolving respiratory gases such as oxygen and carbon dioxide. This property makes it a valuable medium in applications where efficient gas exchange is critical, including cell culture, organ preservation, and as a component in artificial blood substitutes. Validating the rate of gas transfer in PFD is crucial for the optimization and quality control of these applications. The primary parameter for quantifying gas transfer is the volumetric mass transfer coefficient, kLa (s⁻¹), which represents the efficiency of gas transfer from the gas phase to the liquid phase.
Methodologies for Measuring Gas Transfer
Several methods are available for measuring the volumetric mass transfer coefficient (kLa). The "gassing-out" method is a widely accepted and robust technique for determining kLa in bioreactors and other gas-liquid systems.[1][2]
The Dynamic "Gassing-Out" Method
This method involves deoxygenating the liquid with an inert gas (typically nitrogen) and then re-introducing air or a specific gas mixture at a controlled rate. The increase in dissolved oxygen concentration over time is measured using a calibrated oxygen sensor, and the kLa is calculated from this data.
Key steps in the dynamic gassing-out method include:
-
Deoxygenation: Sparging the liquid with nitrogen gas to reduce the dissolved oxygen concentration to near zero.
-
Re-oxygenation: Introducing air or the desired gas at a constant flow rate and agitation speed.
-
Data Acquisition: Recording the dissolved oxygen concentration at regular intervals until the liquid is saturated.
-
kLa Calculation: Plotting the natural logarithm of the difference between the saturation concentration and the concentration at time 't' against time. The slope of the resulting line is equal to -kLa.
Validation of Gas Transfer Measurements
Ensuring the accuracy of gas transfer measurements requires a systematic validation protocol that includes sensor calibration, method validation, and the definition of acceptance criteria.
Dissolved Oxygen Sensor Calibration
Accurate measurement of dissolved oxygen is fundamental to the gassing-out method. Calibration of the dissolved oxygen sensor is therefore a critical first step. A two-point calibration is recommended, establishing a zero point and a 100% air saturation point.[3][4][5]
-
Zero-Point Calibration: This is achieved by exposing the sensor to an oxygen-free environment. This can be done using high-purity nitrogen gas or a chemical oxygen scavenger solution, such as sodium sulfite with cobalt chloride as a catalyst.[6]
-
Span (100% Saturation) Calibration: This is performed by exposing the sensor to air-saturated water or the liquid under investigation at a known temperature and pressure. The theoretical 100% saturation value can be calculated based on Henry's Law and the partial pressure of oxygen.[7]
Validation Protocol for the "Gassing-Out" Method
A comprehensive validation of the "gassing-out" method should include the following steps:
-
System Suitability:
-
Verify the stability and accuracy of the dissolved oxygen probe after calibration. The reading in air-saturated liquid should be within a defined percentage of the theoretical value.
-
Ensure the temperature control of the system is stable within a specified range (e.g., ± 0.5°C).
-
Confirm the accuracy and stability of the gas flow rate and agitation speed.
-
-
Method Precision (Repeatability):
-
Perform multiple (e.g., n=3) consecutive kLa measurements under identical conditions.
-
The relative standard deviation (RSD) of the kLa values should not exceed a predefined limit (e.g., ≤ 15%).
-
-
Method Intermediate Precision:
-
Repeat the kLa measurements on a different day with a different operator or a different calibrated oxygen sensor.
-
The results should be comparable to the initial measurements, with the RSD between the two sets of experiments not exceeding a specified limit (e.g., ≤ 20%).
-
Acceptance Criteria
The following are suggested acceptance criteria for validating gas transfer measurements:
| Parameter | Acceptance Criterion |
| DO Sensor Calibration | |
| Zero Point | < 1% of saturation |
| Span (100% Saturation) | 98% - 102% of theoretical saturation value |
| kLa Measurement Validation | |
| Repeatability (RSD) | ≤ 15% |
| Intermediate Precision (RSD) | ≤ 20% |
Comparative Data
The gas transfer performance of this compound is compared with other liquids commonly used in research and drug development, such as silicone oil and standard cell culture media (e.g., DMEM).
Physical Properties Relevant to Gas Transfer
| Property | This compound (PFD) | Silicone Oil (1 cSt) | Cell Culture Medium (DMEM) | Water |
| Oxygen Solubility (mL/100mL at 25°C, 1 atm) | ~40-50[8] | ~25-30 | ~2.2[7] | ~2.2[4] |
| Oxygen Diffusivity (cm²/s at 25°C) | ~3 x 10⁻⁵ (estimated) | ~3 x 10⁻⁵ | ~2.1 x 10⁻⁵ | ~2.1 x 10⁻⁵ |
| Viscosity (cP at 37°C) | ~2.8 | ~0.65 | ~0.7 | ~0.69 |
| Density (g/mL at 25°C) | ~1.9 | ~0.93 | ~1.0 | ~1.0 |
Note: Data for PFD is based on closely related perfluorocarbons. Diffusivity is estimated based on available data for similar liquids.
Comparative Volumetric Mass Transfer Coefficients (kLa)
The following table presents typical kLa values for different liquids under comparable experimental conditions (e.g., stirred tank bioreactor). It is important to note that kLa is highly dependent on the specific hydrodynamic conditions of the system (e.g., agitation speed, gas flow rate, reactor geometry).
| Liquid | Typical kLa Range (h⁻¹) | Reference |
| Perfluorodecalin (analogue for PFD) | 20 - 65 | [3] |
| Silicone Oil (for cell culture) | 10 - 40 | |
| Cell Culture Medium (e.g., DMEM) | 5 - 25 | [1][9] |
| Water | 10 - 50 |
Note: kLa values are highly system-dependent and the values presented are for comparative purposes only.
Experimental Protocols
Protocol for Two-Point Dissolved Oxygen Sensor Calibration
-
Preparation of Zeroing Solution: Prepare a 5% (w/v) sodium sulfite (Na₂SO₃) solution in deionized water. Add a small amount of cobalt chloride (CoCl₂) as a catalyst (approximately 1 mg per 100 mL).
-
Zero-Point Calibration: a. Immerse the DO probe in the zeroing solution. b. Allow the reading to stabilize (typically 10-15 minutes). c. Calibrate the meter to 0% oxygen saturation.
-
Preparation of Span Solution: Place deionized water or the test liquid (PFD) in the experimental vessel and sparge with air at the desired experimental temperature until saturation is reached (stable DO reading).
-
Span Calibration: a. Immerse the DO probe in the air-saturated liquid. b. Allow the reading to stabilize. c. Calibrate the meter to 100% oxygen saturation, ensuring the meter's barometric pressure and salinity settings are correct.
Protocol for kLa Measurement using the Dynamic "Gassing-Out" Method
-
System Setup: a. Fill the vessel with the desired volume of this compound. b. Set the temperature, agitation speed, and gas flow rate to the desired experimental conditions. c. Insert the calibrated DO probe into the liquid.
-
Deoxygenation: a. Start sparging with nitrogen gas at the set flow rate. b. Monitor the DO concentration until it drops below 1% saturation.
-
Re-oxygenation: a. Abruptly switch the gas supply from nitrogen to air (or the desired gas mixture) at the same flow rate. b. Start recording the DO concentration and time immediately. c. Continue recording until the DO concentration reaches a stable saturation level (at least 98% of the initial 100% saturation value).
-
Data Analysis: a. Calculate C* as the average of the final stable DO readings. b. For each data point (t, C(t)), calculate ln(C* - C(t)). c. Plot ln(C* - C(t)) versus time (t). d. Perform a linear regression on the data points in the range of approximately 20% to 80% of the saturation value. e. The absolute value of the slope of the regression line is the kLa.
Visualizations
Caption: Experimental workflow for kLa determination.
Caption: Factors influencing kLa and accurate measurement.
References
- 1. Measuring the kLa (Oxygen Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors - Eppendorf Ireland [eppendorf.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Calibrate Your Dissolved Oxygen Meter for Accurate Readings [boquinstrument.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Oxygen and Glucose Levels in Cell Culture Media Determine Resveratrol’s Effects on Growth, Hydrogen Peroxide Production, and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. What the kLa tells you about the oxygen transfer in your bioreactor | INFORS HT [infors-ht.com]
Perfluorododecane Cytotoxicity: A Comparative Analysis with Other Fluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of perfluorododecane and other fluorocarbons, supported by experimental data. The information is intended to assist researchers and professionals in drug development and other biomedical applications in understanding the cytotoxic potential of these compounds.
Executive Summary
Perfluorocarbons (PFCs) are a class of synthetic compounds with diverse applications in medicine and industry, valued for their chemical inertness and high gas-dissolving capacity. However, concerns about their biocompatibility, particularly their cytotoxic effects, persist. This guide focuses on the cytotoxicity of this compound and compares it with other PFCs, such as perfluorooctane (PFO), perfluorodecalin, and their derivatives and impurities.
The available data indicates that the cytotoxicity of PFCs is significantly influenced by their chemical structure, purity, and the presence of hydrogenated impurities. Generally, longer-chain perfluorinated acids tend to exhibit higher cytotoxicity. While direct comparative in vitro cytotoxicity data for this compound is limited, studies on the closely related perfluorodecanoic acid (PFDA) suggest a higher toxic potential compared to shorter-chain PFCs. The primary mechanism of PFC-induced cytotoxicity appears to involve the induction of oxidative stress and apoptosis.
Comparative Cytotoxicity Data
The following tables summarize quantitative data on the cytotoxicity of various fluorocarbons from in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and methodologies across different studies.
Table 1: Cytotoxicity of Perfluorocarbons and Impurities in Ocular Cell Lines
| Compound | Cell Line | Cytotoxicity Endpoint | Value (ppm) | Reference |
| Perfluorooctanoic acid (PFOA) | L929 | CC30 | 48,124 | [1][2] |
| 1H-Perfluorooctane (1H-PFO) | L929 | CC30 | 50 | [1][2] |
| 2H-Tridecafluoro-2-methylpentane | L929 | CC30 | 14 | [1][2] |
| 1H,2H-Octafluorocyclopentane | L929 | CC30 | 8035 | [1][2] |
| 2H,3H-Decafluoropentane | L929 | CC30 | 46 | [1][2] |
| Perfluorooctanoic acid (PFOA) | ARPE-19 | Concentration causing >30% viability reduction | 28.4 | [3] |
| 1H-Perfluorooctane (1H-PFO) | ARPE-19 & BALB/3T3 | Concentration causing >30% viability reduction | 123,000 | [3] |
*CC30: Concentration that reduces cell viability by 30%.
Table 2: Comparative Cytotoxicity (EC50) of Per- and Polyfluoroalkyl Substances (PFAS) in Human Cell Lines
| Compound | HMC-3 (Brain) | HepaRG (Liver) | MRC-5 (Lung) | RMS-13 (Muscle) |
| Perfluorobutanoic acid (PFBA) | >100 µM | >100 µM | >100 µM | >100 µM |
| Perfluorohexanoic acid (PFHxA) | 2.73 µM | 69.4 µM | >100 µM | >100 µM |
| Perfluorooctanoic acid (PFOA) | 1.83 µM | 20.3 µM | 39.5 µM | 24.1 µM |
| Perfluorononanoic acid (PFNA) | 1.34 µM | 1.0 µM | 2.1 µM | 1.9 µM |
| Perfluorodecanoic acid (PFDA) | 1.52 µM | 2.4 µM | 3.6 µM | 3.1 µM |
*EC50: Half-maximal effective concentration. Data from a study exposing cells for a specified duration.[1][4]
Table 3: Cell Viability Data for Perfluorodecanoic Acid (PFDA)
| Cell Line | Concentration (µM) | Cell Viability (%) |
| Mouse Melanoma B16 | 100 | 54 |
| Mouse Melanoma B16 | 800 (Decanoic acid) | 97 |
*This data highlights the increased cytotoxicity of the perfluorinated form compared to its non-fluorinated counterpart.[5]
Experimental Protocols
The majority of the cited in vitro cytotoxicity data for perfluorocarbons used in medical devices is generated following the ISO 10993-5 standard for direct contact cytotoxicity testing .
Key Steps of the Direct Contact Cytotoxicity Assay (ISO 10993-5):
-
Cell Culture: A monolayer of cultured cells (e.g., L929 mouse fibroblasts, ARPE-19 human retinal pigment epithelial cells, or BALB/3T3 mouse embryonic fibroblasts) is prepared in a multi-well plate.
-
Sample Application: The test material (perfluorocarbon liquid) is applied directly to the cell layer, covering a specific surface area (e.g., 59% of the cell layer).[3][6]
-
Incubation: The cells are incubated with the test material for a defined period, typically 24 hours, under controlled conditions (37°C, 5% CO2).[3]
-
Viability Assessment: After incubation, the test material is removed, and cell viability is assessed using a quantitative assay. Common assays include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Neutral Red Uptake (NRU) Assay: Assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to a negative control (cells cultured in medium alone). A substance is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.[3]
Mechanisms of Cytotoxicity and Signaling Pathways
The precise molecular mechanisms underlying fluorocarbon cytotoxicity are still under investigation. However, several studies point towards the induction of oxidative stress and subsequent apoptosis as key events. For longer-chain perfluorinated carboxylic acids like perfluorodecanoic acid (PFDA), evidence suggests that they can induce DNA damage and affect the immune system.[7]
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified representation of a potential signaling pathway involved in fluorocarbon-induced cell death.
Conclusion
The in vitro cytotoxicity of fluorocarbons is a complex issue dependent on molecular structure, purity, and the specific biological system being tested. While fully fluorinated compounds like perfluorooctane generally exhibit low cytotoxicity, their partially fluorinated counterparts and impurities can be significantly more toxic. Longer-chain perfluorinated carboxylic acids, such as perfluorodecanoic acid, have demonstrated greater cytotoxic potential than their shorter-chain homologues in several studies.
Direct comparative data for this compound remains scarce, necessitating further research to fully elucidate its cytotoxic profile relative to other fluorocarbons. Researchers and drug development professionals should consider the potential for impurities and the specific chemical structure of the fluorocarbon when evaluating its suitability for biomedical applications. The standardized direct contact cytotoxicity test (ISO 10993-5) provides a reliable method for assessing the in vitro biocompatibility of these compounds.
References
- 1. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic and genotoxic effects of perfluorododecanoic acid (PFDoA) in Japanese medaka | Knowledge and Management of Aquatic Ecosystems [kmae-journal.org]
Navigating the Stability Landscape of Perfluorododecane-Based Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of a formulation is a critical determinant of its viability. This guide provides a comprehensive comparison of the stability of Perfluorododecane (PFD)-based nanoemulsions against other perfluorocarbon (PFC) alternatives, supported by experimental data and detailed methodologies.
This compound, a highly inert and biocompatible perfluorocarbon, is a promising candidate for various biomedical applications, including drug delivery and as a contrast agent. However, the inherent thermodynamic instability of nanoemulsions necessitates a thorough understanding of their long-term stability. This guide delves into the key factors governing the stability of PFD-based formulations, the primary degradation pathways, and the analytical techniques used for their characterization.
Key Factors Influencing Nanoemulsion Stability
The long-term stability of perfluorocarbon nanoemulsions (PFC-NEs) is a multifactorial issue. Key parameters that dictate the shelf-life and performance of these formulations include:
-
Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes and a narrow size distribution (low PDI) are generally indicative of a more stable nanoemulsion.[1]
-
Zeta Potential: This parameter reflects the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which helps prevent aggregation and coalescence.[2]
-
Choice of Perfluorocarbon: The type of perfluorocarbon used as the oil phase significantly impacts stability. PFCs with higher molecular weights and lower water solubility tend to form more stable emulsions due to reduced Ostwald ripening.[3]
-
Surfactant Type and Concentration: The emulsifying agent is crucial for stabilizing the oil-water interface. The choice of surfactant and its concentration must be optimized to ensure adequate coverage of the droplet surface and prevent destabilization.[4][5]
-
Storage Conditions: Temperature and pH can influence the stability of nanoemulsions. Storage at elevated temperatures can accelerate degradation processes.[6]
The Primary Degradation Pathway: Ostwald Ripening
The principal mechanism of destabilization in perfluorocarbon nanoemulsions is Ostwald ripening . This process involves the growth of larger droplets at the expense of smaller ones. Molecules of the dispersed phase (the perfluorocarbon) dissolve from the smaller droplets, which have a higher surface energy, and diffuse through the continuous phase to deposit on the surface of larger droplets. This leads to a gradual increase in the average droplet size and eventually to phase separation.
dot
Caption: The process of Ostwald Ripening in a nanoemulsion.
Comparative Stability Data
| Perfluorocarbon | Initial Droplet Size (nm) | Droplet Size after Storage | Storage Conditions | Surfactant | Reference |
| Perfluorooctyl Bromide (PFOB) | ~150-200 | Significant increase over 50 weeks | 4°C | Phospholipids | [7] |
| Perfluorodecalin (PFD) | 255.4 ± 3.9 | 172.8 ± 0.72 (with improved surfactant) | Not specified | Tween 80 vs. FC8 | [8] |
| Perfluoropolyether (PFPE) | Not specified | No significant change | 3 months at 4°C and 25°C | Not specified | [3] |
| Perfluoro-15-crown-5-ether (PCE) | ~150-250 | Increased diameter | 215 days at 4°C | Non-ionic surfactants | [6] |
Note: The stability of a nanoemulsion is highly dependent on the specific formulation, including the type and concentration of the surfactant, and the manufacturing process. The data above should be considered as illustrative examples.
Experimental Protocols for Stability Assessment
To ensure the long-term stability of this compound-based formulations, a series of rigorous analytical tests are required. The following are detailed methodologies for key experiments.
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Analysis
Objective: To measure the hydrodynamic diameter and size distribution of the nanoemulsion droplets over time.
Methodology:
-
Sample Preparation: Dilute the nanoemulsion sample with an appropriate filtered solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:80 (v/v).[6]
-
Instrument Setup: Use a DLS instrument (e.g., Zetasizer Nano) and allow it to equilibrate to the desired temperature (typically 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for a defined period (e.g., 60 seconds).[9]
-
Perform the measurement at a scattering angle of 173°.[6]
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Repeat the measurement at least three times for each sample to ensure reproducibility.[6]
-
-
Data Analysis: Analyze the correlation function to obtain the z-average mean diameter and the Polydispersity Index (PDI).
-
Long-Term Study: Repeat the measurements at regular intervals (e.g., day 1, 1 month, 3 months, 6 months, 1 year) for samples stored under controlled conditions (e.g., 4°C and 25°C/60% RH).
dot
Caption: Workflow for DLS-based stability analysis.
Zeta Potential Measurement
Objective: To determine the surface charge of the nanoemulsion droplets, which is an indicator of colloidal stability.
Methodology:
-
Sample Preparation: Dilute the nanoemulsion in an appropriate medium, typically deionized water or a buffer of known ionic strength.
-
Instrument Setup: Use a zeta potential analyzer (e.g., Zetasizer Nano).
-
Measurement:
-
Inject the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
-
Data Analysis: Record the mean zeta potential and its standard deviation from multiple measurements.
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Objective: To visualize the morphology and size distribution of the nanoemulsion droplets in their native, hydrated state.
Methodology:
-
Sample Preparation:
-
Apply a small aliquot (a few microliters) of the nanoemulsion to a TEM grid with a porous carbon film.
-
Blot the grid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.
-
-
Imaging:
-
Transfer the vitrified sample to a cryo-TEM under cryogenic conditions.
-
Image the sample at a low electron dose to minimize radiation damage.
-
-
Data Analysis:
-
Acquire images at different magnifications.
-
Use image analysis software to measure the diameter of a statistically significant number of droplets to determine the size distribution.
-
Conclusion
The long-term stability of this compound-based formulations is paramount for their successful translation into clinical and research applications. While direct comparative data for PFD is still emerging, the principles governing the stability of perfluorocarbon nanoemulsions are well-established. By carefully controlling factors such as droplet size, zeta potential, and the choice of surfactants, and by employing rigorous analytical techniques to monitor stability over time, researchers can develop robust and reliable PFD-based formulations. The primary degradation pathway, Ostwald ripening, can be mitigated through strategic formulation design, such as the inclusion of higher molecular weight PFCs. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of the long-term stability of these promising drug delivery and imaging platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops | Semantic Scholar [semanticscholar.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Perfluorododecane's Performance as an Oxygen Carrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of perfluorododecane's performance as an oxygen carrier against other common alternatives, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of perfluorocarbons (PFCs) for oxygen delivery applications.
Executive Summary
Perfluorocarbons are synthetic compounds with a high capacity for dissolving respiratory gases, making them promising candidates for artificial oxygen carriers.[1] This guide focuses on benchmarking the performance of this compound against two other widely studied PFCs: perfluorodecalin (PFD) and perfluorooctyl bromide (PFOB). While data on PFD and PFOB are more readily available, this guide compiles the existing information to provide a comparative framework and highlights the need for further research on this compound.
Data Presentation: A Comparative Analysis of Perfluorocarbon Oxygen Carriers
| Property | Perfluorodecalin (PFD) | Perfluorooctyl Bromide (PFOB) | This compound |
| Oxygen Solubility (mL O₂/100 mL PFC at 37°C, 1 atm) | 40.3[2] | 52.7[2] | Data not available |
| Molecular Weight ( g/mol ) | 462.08 | 498.96 | 638.08 |
| Density (g/mL at 25°C) | 1.908 | 1.919 | 1.99 |
| Vapor Pressure (Torr at 37°C) | 10.5 | 11.2 | Data not available |
| Intravascular Half-life | Relatively short | Longer than PFD | Data not available |
Note: The oxygen solubility values for PFD and PFOB are provided at 1 atm (760 mmHg).[2] The partial pressure of oxygen in the lungs is a critical factor influencing the amount of oxygen a PFC can carry.
In-Vivo Efficacy and Biological Considerations
While specific in-vivo efficacy studies for this compound as a primary oxygen carrier are limited in the available literature, studies on other PFCs provide insights into their general behavior. PFC emulsions, when administered intravenously, are taken up by the reticuloendothelial system (RES), primarily the liver and spleen.[3] The intravascular half-life of PFCs is a crucial parameter, with longer retention times generally desired for sustained oxygen delivery.[4] The excretion of PFCs occurs unmetabolized through exhalation.[4]
Some studies have explored the use of PFC emulsions to enhance oxygen delivery in various contexts, including improving tissue oxygenation during cardiopulmonary bypass and mitigating the effects of blast lung injury.[5][6] One study on A549 alveolar epithelial cells suggested that perfluorocarbons may reduce cell damage from blast injury by inhibiting inflammatory and apoptotic signaling pathways, including NF-κB, MAPK, and Bcl-2/Bax pathways.[5]
Experimental Protocols
Preparation of Perfluorocarbon Emulsions
Objective: To prepare a stable oil-in-water nanoemulsion of this compound for evaluation as an oxygen carrier.
Materials:
-
This compound
-
Human Serum Albumin (or other suitable surfactant)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired concentration of albumin in deionized water.
-
Premixing: Add the this compound to the aqueous albumin solution.
-
Homogenization: Subject the mixture to high-pressure homogenization. The pressure and number of passes should be optimized to achieve the desired droplet size and polydispersity index.
-
Characterization: Analyze the resulting emulsion for droplet size, zeta potential, and stability over time.
A study by Wrobeln et al. describes a detailed protocol for the manufacture of a stable albumin-perfluorodecalin nanoemulsion, which can serve as a valuable reference for developing a protocol for this compound.[7]
Measurement of Oxygen Solubility
The "saturation method" is a common technique for determining the solubility of oxygen in liquids like perfluorocarbons.
Objective: To quantify the volume of oxygen that can be dissolved in this compound at a specific temperature and pressure.
Principle: A known volume of the degassed liquid is saturated with oxygen at a constant temperature and pressure. The amount of dissolved oxygen is then measured.
Apparatus:
-
Gas-tight syringe
-
Thermostated water bath
-
Pressure measurement device
-
Gas burette
Procedure:
-
Degassing: The this compound is thoroughly degassed to remove any dissolved gases.
-
Saturation: A known volume of the degassed this compound is introduced into a chamber and exposed to pure oxygen at a controlled temperature and pressure until saturation is reached.
-
Measurement: The volume of oxygen absorbed by the liquid is measured using a gas burette.
-
Calculation: The oxygen solubility is calculated and typically expressed as mL of O₂ per 100 mL of the perfluorocarbon.
Mandatory Visualizations
Experimental Workflow for Evaluating Perfluorocarbon Oxygen Carriers
Caption: Workflow for the development and evaluation of PFC-based oxygen carriers.
Potential Signaling Pathways Affected by Perfluorocarbons
Caption: Potential signaling pathways modulated by PFCs in blast-induced cell injury.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells | PLOS One [journals.plos.org]
- 6. Fluorocarbon-based in vivo oxygen transport and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Perfluorododecane Emulsion Characterization Techniques
For researchers, scientists, and drug development professionals, the precise and accurate characterization of perfluorododecane (PFD) emulsions is paramount for ensuring product quality, stability, and efficacy. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the validation of your characterization methods.
This compound emulsions are gaining significant attention in various biomedical applications, including as ultrasound contrast agents and for drug delivery. The droplet size distribution, surface charge, and morphology of these emulsions are critical quality attributes that directly impact their in vivo performance and safety profile. Therefore, employing and validating appropriate characterization techniques is a critical step in the development and quality control of PFD emulsion-based products.
This guide delves into a comparative analysis of four principal techniques: Dynamic Light Scattering (DLS), Laser Diffraction (LD), Zeta Potential Analysis, and Cryogenic Transmission Electron Microscopy (Cryo-TEM). We will explore their underlying principles, compare their performance based on experimental data for perfluorocarbon emulsions, and provide detailed experimental protocols to facilitate their implementation in your laboratory.
Comparative Analysis of Characterization Techniques
The selection of an appropriate characterization technique is contingent on the specific properties of the emulsion and the information required. The following table summarizes the key performance characteristics of DLS, Laser Diffraction, Zeta Potential Analysis, and Cryo-TEM for the analysis of this compound emulsions.
| Technique | Parameter Measured | Typical Size Range | Sample Preparation | Throughput | Key Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | 0.3 nm - 10 µm | Dilution in a suitable solvent | High | Fast, sensitive to small particles, provides information on size distribution width (PDI). | Sensitive to contaminants, results can be skewed by larger particles, provides an intensity-weighted distribution which may not represent the primary population. |
| Laser Diffraction (LD) | Particle Size Distribution | 10 nm - 3500 µm | Wet or dry dispersion | High | Wide dynamic range, excellent for larger droplets and broader distributions, provides volume-weighted distribution. | Less sensitive to very small nanoparticles, requires knowledge of the material's optical properties (refractive index). |
| Zeta Potential Analysis | Zeta Potential | N/A | Dilution in a low ionic strength medium | High | Indicates emulsion stability, sensitive to changes in surface chemistry (e.g., pH, surfactant). | Highly dependent on the dispersing medium's properties (pH, ionic strength), indirect measure of surface charge. |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Morphology, Droplet Size, Size Distribution | ~1 nm - 500 µm | Vitrification of a thin film of the sample | Low | Provides direct visualization of droplets, can distinguish between different particle types (e.g., droplets vs. micelles), provides number-weighted distribution. | Time-consuming sample preparation and analysis, requires specialized equipment and expertise, can be subject to sampling bias. |
Experimental Data: A Comparative Look at Perfluorocarbon Emulsions
While specific comparative data for this compound emulsions across all four techniques is limited in publicly available literature, studies on similar perfluorocarbon nanoemulsions provide valuable insights. A study comparing DLS and Cryo-TEM for monitoring the stability of perfluorooctylbromide nanoemulsions revealed that DLS alone can sometimes be misleading.[1] DLS may show a constant or even decreasing average particle size over time due to the formation of smaller liposomes, while Cryo-TEM can distinguish between the actual emulsion droplets and these smaller vesicles, providing a more accurate picture of droplet stability.[1]
For instance, in one analysis, the intensity-weighted hydrodynamic diameter (dZ) measured by DLS for a freshly prepared and heat-sterilized perfluorocarbon emulsion was 191.2 nm with a polydispersity index (PI) of 0.257.[2] In contrast, another formulation showed a dZ of 162.0 nm with a PI of 0.187.[2] Zeta potential measurements for these emulsions were in the range of -31.3 mV to -36.3 mV, indicating good electrostatic stability.[2]
Laser diffraction is particularly useful for emulsions with a broader size distribution or the presence of larger droplets. For oil-in-water emulsions, laser diffraction can effectively track changes in the particle size distribution during the emulsification process, showing a significant reduction in droplet size with increased energy input (e.g., ultrasonication).[3]
The following sections provide detailed experimental protocols for each technique, which can be adapted for the characterization of your this compound emulsions.
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.
Methodology:
-
Sample Preparation:
-
Dilute the this compound emulsion with a suitable filtered solvent (e.g., deionized water or a specific buffer) to a concentration that provides a stable and appropriate scattering intensity (typically 100-300 kcps).[4] The optimal dilution should be determined empirically to avoid multiple scattering effects.[5]
-
Ensure the diluent is filtered through a 0.22 µm filter to remove any dust or particulate contaminants.
-
Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking which could introduce air bubbles or alter the emulsion structure.
-
-
Instrument Setup:
-
Measurement:
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
The PDI provides an indication of the width of the size distribution, with values below 0.3 generally considered acceptable for monodisperse samples.
-
Laser Diffraction for Particle Size Distribution
Principle: Laser diffraction measures the angular distribution of light scattered by a stream of particles. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The scattering pattern is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.
Methodology:
-
Sample Preparation (Wet Dispersion):
-
Select a suitable dispersant in which the this compound emulsion is stable and does not dissolve. For oil-in-water emulsions, purified water is often used.[7]
-
Determine the appropriate obscuration level (the amount of laser light blocked by the sample) through titration. This is typically in the range of 5-20%.[8]
-
Add the emulsion to the dispersant in the instrument's dispersion unit until the target obscuration is reached.
-
-
Instrument Setup:
-
Input the refractive indices of both the this compound (dispersed phase) and the dispersant (continuous phase). An incorrect refractive index can lead to inaccurate results.[9]
-
Set the appropriate pump and stirrer speed to ensure a homogeneous suspension without causing droplet coalescence or breakup.
-
-
Measurement:
-
Allow the system to circulate and stabilize for a short period.
-
Acquire the scattering data over a defined measurement duration.
-
-
Data Analysis:
-
The software will calculate the volume-based particle size distribution, providing parameters such as the D10, D50 (median), and D90 values.
-
Zeta Potential Analysis
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. It is determined by measuring the electrophoretic mobility of the droplets in an applied electric field. A higher absolute zeta potential (typically > ±30 mV) is indicative of better emulsion stability due to strong electrostatic repulsion between droplets.[10]
Methodology:
-
Sample Preparation:
-
Dilute the this compound emulsion in a low ionic strength medium, such as deionized water or a specific low-molarity buffer. High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
The pH of the dispersant should be controlled and recorded as it significantly influences the zeta potential.[11]
-
-
Instrument Setup:
-
Use a dedicated zeta potential cell.
-
Set the measurement temperature (e.g., 25°C).[6]
-
Input the dielectric constant and viscosity of the dispersant.
-
-
Measurement:
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Equilibrate the cell in the instrument.
-
Apply the electric field and measure the electrophoretic mobility.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous media.
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM involves the ultra-rapid freezing of a thin film of the emulsion, preserving the droplets in their native, hydrated state. The vitrified sample is then imaged using a transmission electron microscope to provide high-resolution visualization of the droplet morphology and size.
Methodology:
-
Sample Preparation (Vitrification):
-
Place a small droplet (3-5 µL) of the this compound emulsion onto a TEM grid (e.g., a holey carbon grid).
-
Blot the grid with filter paper to create a thin liquid film across the holes.
-
Immediately plunge-freeze the grid into a cryogen, such as liquid ethane, to vitrify the sample.[12]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen temperature.
-
Image the sample at a low electron dose to minimize radiation damage.
-
Perfluorocarbon droplets will typically appear as dark, spherical structures due to their high electron density compared to the surrounding aqueous medium.[13]
-
-
Data Analysis:
-
Acquire multiple images from different areas of the grid to ensure representativeness.
-
Use image analysis software to measure the diameter of a statistically significant number of droplets to determine the number-weighted size distribution.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the interplay between different characterization techniques, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the characterization of this compound emulsions.
Caption: A decision guide for selecting the appropriate characterization technique.
Conclusion
The validation of characterization techniques for this compound emulsions requires a multi-faceted approach. While DLS and Laser Diffraction provide rapid and high-throughput analysis of particle size, they offer different perspectives on the size distribution (intensity- vs. volume-weighted) and have distinct limitations. Zeta potential analysis is an indispensable tool for assessing emulsion stability, and Cryo-TEM provides invaluable, direct visualization of droplet morphology, serving as an orthogonal method to validate light scattering techniques.
By understanding the principles, advantages, and limitations of each technique, and by implementing robust experimental protocols, researchers can confidently characterize their this compound emulsions, ensuring the development of safe, stable, and effective products for a range of biomedical applications.
References
- 1. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 2. Item - Initial dynamic light scattering analysis of nanoemulsions. - Public Library of Science - Figshare [plos.figshare.com]
- 3. scientex.com.au [scientex.com.au]
- 4. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical sensor arrays designed for guided manufacture of perfluorocarbon nanoemulsions with a non-synthetic stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. FY2016 Regulatory Science Report: Nanotechnology: Physiochemical Characterization of Nano-Sized Drug Products | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Clearance of Perfluorododecane and Other Perfluorocarbons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo clearance rates of perfluorododecane (PFD) and other perfluorocarbons (PFCs), supported by experimental data. The information presented herein is intended to assist researchers in selecting appropriate PFCs for various biomedical applications, including as oxygen carriers, contrast agents, and drug delivery vehicles, by providing insights into their pharmacokinetic profiles.
Comparative Analysis of In Vivo Clearance Rates
The in vivo residence time of perfluorocarbons is a critical determinant of their suitability for clinical and research applications. Longer retention times can be advantageous for applications like long-term oxygen delivery or imaging, while rapid clearance is often desirable to minimize the potential for long-term side effects. The clearance of PFCs is significantly influenced by their molecular weight, vapor pressure, and lipophilicity. Generally, PFCs are not metabolized in the body; they are cleared from the bloodstream by the reticuloendothelial system (RES), primarily macrophages in the liver and spleen, and are eventually exhaled through the lungs.
Below is a summary of the available quantitative data on the in vivo half-lives of several PFCs, with a focus on long-chain compounds to provide a relevant comparison for this compound. The data is primarily derived from studies in rat models, a common preclinical model for pharmacokinetic studies.
| Perfluorocarbon | Animal Model | Half-Life (t½) | Key Findings & Citations |
| Perfluorodecanoic Acid (PFDA) | Male Rat | 39.9 - 52 days | Exhibited the longest half-life among the tested perfluorocarboxylic acids. Clearance was noted to be extremely low.[1] |
| Female Rat | 58.6 - 66 days | Showed a longer half-life compared to male rats, with slower clearance rates.[1] | |
| Perfluorooctanoic Acid (PFOA) | Male Rat | 5.63 days | Demonstrated a significant sex-related difference in clearance, being much slower in males.[2] |
| Female Rat | 0.08 days (1.92 hours) | Exhibited rapid clearance compared to male rats.[2] | |
| Perfluorononanoic Acid (PFNA) | Male Rat | 29.5 days | Showed a prolonged half-life with significant sex-related differences in clearance.[2] |
| Female Rat | 2.44 days | Cleared more rapidly than in male rats.[2] | |
| Perfluoroheptanoic Acid (PFHA) | Male Rat | 0.10 days (2.4 hours) | Displayed the highest total clearance among the tested perfluorocarboxylic acids.[2] |
| Female Rat | 0.05 days (1.2 hours) | Showed very rapid clearance.[2] | |
| Perfluorodecalin (FDC) & Perfluorotripropylamine (FTPA) Mixture (7:3 ratio) | Rat | 17.1 - 34.0 hours | The half-life decreased with higher doses. The composition of the circulating emulsion changed over time, favoring the slower-clearing FTPA.[3] |
| Perfluorotripropylamine (FTPA) | Rat | 110 - 190 days (exponential model) | Exhibited a very long organ retention half-life when measured in the liver and spleen using 19F MRI.[1] |
Experimental Protocols
The following is a generalized methodology for assessing the in vivo clearance of PFCs, based on protocols described in the cited literature.
1. Animal Model and Acclimation:
-
Species: Male and female Sprague-Dawley or Wistar rats are commonly used.
-
Acclimation: Animals are acclimated for at least one week prior to the study under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with ad libitum access to food and water.
2. PFC Emulsion Preparation and Administration:
-
Preparation: The PFC is typically emulsified with a surfactant (e.g., Pluronic F-68) in a saline solution to create a stable emulsion suitable for intravenous injection.
-
Administration: A single bolus dose of the PFC emulsion is administered intravenously (IV) via the tail vein. The dosage can vary depending on the specific PFC and the study's objectives.
3. Blood Sampling:
-
Schedule: Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or another appropriate site at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, and then daily or weekly for longer-term studies).
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Tissue Collection (Optional):
-
At the end of the study, animals are euthanized, and major organs (e.g., liver, spleen, lungs, kidneys, and fat) are harvested to determine the biodistribution of the PFC.
-
Tissue samples are weighed and stored at -80°C until analysis.
5. Analytical Methodology for PFC Quantification:
-
Extraction: PFCs are extracted from plasma or homogenized tissue samples using a suitable organic solvent (e.g., methyl tert-butyl ether) or through solid-phase extraction (SPE).[4][5]
-
Quantification: The concentration of the PFC in the extracts is determined using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6] These methods offer high sensitivity and specificity for the quantification of PFCs in complex biological matrices.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic modeling software.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to assess the clearance rate of a perfluorocarbon.
Caption: Experimental workflow for in vivo PFC clearance assessment.
References
- 1. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perflubron - Wikipedia [en.wikipedia.org]
- 3. Half life and changes in the composition of a perfluorochemical emulsion within the vascular system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of perfluorooctanesulfonate and related fluorochemicals in water and biological tissue samples by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Perfluorododecane in Various Cell Culture Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical production and cell-based research, maintaining optimal oxygen levels is paramount for achieving high cell densities and robust productivity. Perfluorocarbons (PFCs), a class of synthetic compounds with high gas-dissolving capacity, have emerged as valuable tools for enhancing oxygen delivery in cell culture systems. This guide provides a comparative analysis of Perfluorododecane (PFD) and other oxygen carriers, supported by available experimental data, to assist researchers in selecting the most suitable option for their specific cell culture models.
While direct comparative studies on the efficacy of this compound across various cell culture models are limited in the currently available literature, this guide synthesizes data from related perfluorocarbons and other oxygen carriers to provide a comprehensive overview.
Comparative Performance of Oxygen Carriers in Cell Culture
The selection of an appropriate oxygen carrier depends on several factors, including the specific cell line, culture system, and desired outcomes. The following tables summarize the performance of various oxygen carriers based on available data. It is important to note that direct quantitative comparisons for this compound are not extensively documented in the reviewed literature; therefore, data for other perfluorocarbons like Perfluorodecalin (PFD) and Fluorinert are presented as a reference.
Table 1: Comparison of Oxygen Carrier Efficacy on Cell Viability and Proliferation
| Oxygen Carrier | Cell Line(s) | Observed Effect on Cell Viability | Observed Effect on Cell Proliferation | Citation(s) |
| Perfluorodecalin (PFD) | Human Retinal Pigment Epithelium, Human Corneal Endothelium | No direct toxicity observed, but may impede metabolic exchange. | No significant changes in proliferative capacity after removal. | [1] |
| Fluorinert | Chinese Hamster Ovary (CHO) | Dose-dependent improvement in cell growth. | Dose-dependent improvement in cell growth. | [2] |
| Various PFAS | CaCo-2, HEK293, HepaRG, HMC-3, MRC-5, RMS-13 | Varies by compound and cell line; CaCo-2 and HEK293 were least sensitive. | Significant decreases in viability observed in a narrow range for some cell lines. | [3] |
| Simethicone | Not specified in searches | Primarily an anti-foaming agent, indirect effect on viability by improving gas exchange. | Not specified in searches | |
| Hemoglobin-based (e.g., HEMOXCell) | Rat Islets | Increased cell viability. | Not specified in searches |
Table 2: Comparison of Oxygen Carrier Efficacy on Protein Production
| Oxygen Carrier | Cell Line | Product | Observed Effect on Product Titer/Yield | Citation(s) |
| Fluorinert | Chinese Hamster Ovary (CHO) | Recombinant monoclonal antibody | Comparable production levels to ventilated shake flasks. | [2] |
| Perfluorocarbon Emulsions | Hybridoma | Monoclonal antibody | Higher cell densities obtained, suggesting enhanced antibody production. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments related to the use of perfluorocarbons in cell culture.
Protocol 1: Preparation of Perfluorocarbon Emulsion for Cell Culture
This protocol outlines the general steps for creating a stable perfluorocarbon-in-water nanoemulsion suitable for cell culture applications.
Materials:
-
This compound (or other PFC)
-
Purified Water (WFI)
-
Primary Surfactant (e.g., Egg Yolk Phospholipids)
-
Co-surfactant/Steric Stabilizer (e.g., Poloxamer 188/Pluronic F-68)
-
Tonicity Agent (e.g., Glycerol)
-
High-Pressure Homogenizer
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous phase by dissolving the surfactant, co-surfactant, and tonicity agent in purified water.
-
The oil phase consists of the perfluorocarbon.
-
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase.
-
Subject the mixture to high-speed vortexing or sonication to create a crude emulsion.
-
-
High-Pressure Homogenization:
-
Pass the crude emulsion through a high-pressure homogenizer for several cycles (typically 4-6 passes) at a pressure of approximately 20,000 psi.
-
-
Sterilization:
-
Filter the final emulsion through a 0.2 µm sterile filter into a sterile container.
-
-
Characterization:
-
Analyze the particle size and distribution of the emulsion using dynamic light scattering (DLS).
-
Assess the long-term stability by monitoring changes in particle size and visual appearance over time at specified storage conditions.
-
Protocol 2: Assessment of Cell Viability and Proliferation
The MTT assay is a common colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured with and without the oxygen carrier.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the perfluorocarbon emulsion or other oxygen carriers at various concentrations for the desired incubation period. Include untreated control wells.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Measurement of Oxygen Uptake Rate (OUR)
This protocol describes a method for estimating the cell-specific oxygen uptake rate in a perfusion culture system.
Materials:
-
Perfusion bioreactor system with dissolved oxygen (DO) and pH probes.
-
Cell culture medium.
-
Gas supply (air, oxygen, nitrogen, carbon dioxide).
-
Mass flow controllers.
Procedure:
-
Establish Steady State: Maintain the cell culture in the perfusion bioreactor at a steady state with constant cell density, perfusion rate, and set points for DO, pH, and temperature.
-
Gas and Liquid Phase Mass Balances:
-
Continuously monitor the inlet and outlet gas compositions (O2 and CO2).
-
Measure the dissolved oxygen concentration in the culture medium.
-
-
Dynamic Method:
-
Temporarily interrupt the oxygen supply to the bioreactor.
-
Monitor the rate of decrease in the dissolved oxygen concentration. The slope of this decrease is proportional to the OUR.
-
-
Calculation: Use mass balance equations for oxygen in both the gas and liquid phases to calculate the specific oxygen uptake rate (qO2), typically expressed in pmol/cell/day.[5]
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Simplified pathway of oxygen delivery via PFCs in cell culture.
References
- 1. Effect of perfluorodecalin on human retinal pigment epithelium and human corneal endothelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rate of Oxygen Utilization by Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for increasing monoclonal antibody production in suspension and entrapped cell cultures: biochemical and flow cytometric analysis as a function of medium serum content - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Perfluorododecane: A Step-by-Step Guide to Proper Laboratory Disposal
The proper disposal of perfluorododecane, a per- and polyfluoroalkyl substance (PFAS), is critical for laboratory safety and environmental protection.[1] Due to their persistence, these "forever chemicals" require specialized disposal methods to prevent their release and accumulation in the environment.[1] All materials contaminated with this compound should be managed as hazardous waste and disposed of in accordance with local, regional, national, and international regulations.[2][3][4] This guide provides essential operational procedures for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound, it is essential to adhere to the following safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side protection, and chemical-resistant gloves.[3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, or vapors.[2][4] Wash hands and skin thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is used.[2] Smoking while using this product can lead to the formation of hazardous decomposition products.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination. Spilled chemicals and all cleanup materials must be treated as hazardous waste.[3][5]
-
Evacuate and Secure: Immediately alert personnel in the area. Evacuate the spill zone.[2]
-
Ventilate: Ensure the area is well-ventilated with fresh air. For large spills, mechanical ventilation may be required.[2]
-
Containment: For larger spills, prevent the material from entering drains, sewer systems, or bodies of water by building dikes or covering drains.[2]
-
Absorb: Cover the spill with a commercially available inorganic absorbent material, such as bentonite or vermiculite. Work from the outside of the spill inward.[2]
-
Collect: Mix the absorbent until the material appears dry. Collect as much of the spilled material and absorbent as possible and place it into a closed, approved container for hazardous waste transportation.[2]
-
Decontaminate: Clean the affected area with detergent and water.[2]
-
Dispose: Seal the container and dispose of the collected material as hazardous waste as soon as possible.[2]
Operational Disposal Plan
A systematic approach to waste segregation, containment, and labeling is mandatory for compliance and safety.
Step 1: Waste Classification and Segregation
Properly segregate this compound waste at the point of generation. Do not mix with incompatible waste streams.[3][6]
| Waste Type | Description | Collection Procedure |
| Solid this compound Waste | Unused, expired, or surplus pure compound. | Collect in a designated, compatible, and clearly labeled container for solid hazardous waste.[3] |
| Contaminated Labware | Gloves, wipes, bench paper, pipette tips, etc., that have come into contact with this compound. | Collect in a double-bagged, clear plastic bag placed within a labeled hazardous waste container.[3] |
| Contaminated Sharps | Needles, broken glass, or other items that can puncture skin and are contaminated. | Place in a puncture-resistant sharps container labeled as "Hazardous Waste".[3] |
| Liquid this compound Waste | Solutions containing this compound or solvent used to rinse containers. | Collect as hazardous liquid waste in a designated, compatible, and clearly labeled container.[3] |
Step 2: Container Management
The integrity and suitability of waste containers are paramount to preventing leaks and ensuring safe storage.
-
Compatibility: Use containers made of materials chemically compatible with this compound waste.[3] The original chemical container is often the best choice.[5]
-
Condition: Ensure containers are in good condition, free from damage, leaks, or exterior residue.[1][3]
-
Closure: Use containers with secure, leak-proof closures.[3] Keep containers closed at all times except when actively adding waste.[1][3][5]
-
Capacity: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[6]
-
Containment: Place liquid waste containers in secondary containment to prevent spills.[3]
Step 3: Waste Labeling
Properly label all waste containers immediately upon adding the first waste material.[3] The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[3]
-
The specific hazard(s) associated with the waste (e.g., "Toxic").[3]
-
The date when waste was first added to the container.[3]
-
The name of the Principal Investigator (PI) and the laboratory location.[3]
Step 4: Storage and Accumulation
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6][7]
| Regulation | Limit | Timeframe |
| Maximum Volume | 55 gallons of hazardous waste. | Containers may remain in the SAA for up to one year if partially filled.[6] |
| Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid for P-listed chemicals. | N/A |
| Full Containers | Must be removed by Environmental Health and Safety (EHS) within 3 calendar days.[6][7] |
Step 5: Final Disposal
This compound and PFAS-contaminated materials must not be disposed of down the drain or in the normal trash.[1][5][7] Disposal must be handled by your institution's EHS department or a certified hazardous waste disposal expert.[8] Approved disposal methods for PFAS compounds include:
-
Incineration: Performed in a permitted hazardous waste incineration facility.[2] This method can permanently eliminate PFAS but must be managed properly to prevent the release of hazardous byproducts like hydrogen fluoride (HF).[2][8]
-
Hazardous Waste Landfill: Disposal in a specially designed Subtitle C hazardous waste landfill can contain PFAS.[8] These facilities have controls to minimize environmental release.[9]
-
Deep Well Injection: This method involves injecting liquid PFAS waste into deep, geologically stable underground wells, isolating it from groundwater sources.[8][9]
Contact your institution's EHS office to schedule a pickup for your properly segregated, containerized, and labeled this compound waste.[7]
Visualizing the Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
- 1. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Perfluorododecane
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Perfluorododecane (C12F26), tailored for researchers, scientists, and drug development professionals. This compound is a per- and polyfluoroalkyl substance (PFAS) and requires careful handling due to its persistence and potential hazards.
Immediate Safety Precautions: Personal Protective Equipment (PPE)
To minimize exposure, a comprehensive personal protective equipment strategy is essential. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar chemicals.[1]
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and dust.[2] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, or a chemical-resistant apron. For significant exposure risk, liquid-tight chemical suits (Category III, Types 3/4/6) are recommended. | Prevents direct skin contact.[1][2][3] Nitrile gloves are suitable for incidental contact, while butyl rubber is recommended for direct or prolonged contact.[1] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a certified chemical fume hood. | If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator with a particle filter is necessary.[2] |
| Foot Protection | Chemical-resistant boots or disposable overshoes. | Protects against spills that may land on footwear.[3][4] |
Operational Plan for Handling
A systematic approach is critical for safely managing this compound in a laboratory setting.
1. Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
2. Procedural Steps for Handling:
-
Pre-Use Inspection: Before handling, carefully inspect the container for any signs of damage or leaks.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Handling Solid Form: this compound is a solid crystalline substance.[2] Avoid creating dust during handling.[2] Use appropriate tools like spatulas for transfers.
-
Container Management: Keep the container tightly closed when not in use to prevent volatilization.[1][2][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothes should be laundered separately before reuse.[6]
Disposal Plan
The disposal of PFAS like this compound is a significant environmental challenge due to their persistence. Follow the interim guidance from the U.S. Environmental Protection Agency (EPA) for disposal.[8]
1. Waste Collection:
-
All materials contaminated with this compound, including used PPE, spill cleanup materials, and empty containers, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1]
2. Approved Disposal Methods:
-
Incineration: High-temperature incineration is a promising method for the permanent destruction of PFAS.[9] This should be performed at a facility experienced in handling hazardous waste to prevent the release of harmful byproducts.[9]
-
Hazardous Waste Landfill: Dispose of PFA-containing materials in a licensed hazardous waste landfill.[9] These landfills have environmental controls to prevent leaching.[9] Do not dispose of this waste in ordinary municipal landfills.[9]
-
Deep Well Injection: This method involves injecting PFA-containing waste deep underground into geologically stable formations, far below drinking water sources.[8][9]
Consult with your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately flush the skin with large amounts of water for at least 15 minutes.[11] Remove all contaminated clothing, including footwear.[6] If irritation persists, seek medical attention.[10] |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[7][10] Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Call a physician or poison control center immediately.[5] |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12F26 |
| Molecular Weight | 638.09 g/mol |
| Appearance | Off-white solid crystalline |
| Melting Point | 74 - 77 °C / 165.2 - 170.6 °F |
| Boiling Point | 178 °C / 352.4 °F |
| Specific Gravity | 1.5 g/cm³ |
Source: Fisher Scientific Safety Data Sheet[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. Personal Protective Equipment - Canada.ca [canada.ca]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
